3,3,3-Trifluoro-2-methylpropan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEPNXRUEOKKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436135 | |
| Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-23-2 | |
| Record name | 3,3,3-Trifluoro-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-methylpropan-1-ol, a fluorinated organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique physicochemical properties to the molecule, influencing its reactivity, stability, and biological interactions. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis and reactivity, and potential applications. All quantitative data is summarized in structured tables for ease of reference, and where applicable, experimental workflows are visualized.
Physicochemical Properties
The introduction of fluorine atoms into organic molecules can dramatically alter their physical properties. In the case of this compound, the highly electronegative fluorine atoms of the trifluoromethyl group create a strong dipole moment and influence intermolecular forces. While experimentally determined values for some properties of this specific compound are not widely published, predicted values based on its structure provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C4H7F3O | |
| Molecular Weight | 128.09 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 431-23-2 | |
| Boiling Point (Predicted) | 122.1 ± 35.0 °C | |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | |
| Solubility | Data not available | |
| Melting Point | Data not available |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling between these protons would provide valuable information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. Strong C-F stretching bands are expected in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) or a methyl group (CH₃), as well as fragments containing the trifluoromethyl group.
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes, typically involving the introduction of the trifluoromethyl group into a suitable precursor. A plausible synthetic pathway is the reduction of a corresponding trifluoromethylated carboxylic acid or ester.
A general experimental workflow for such a synthesis is outlined below:
Experimental Protocol: Reduction of a Trifluoromethylated Ester
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF). The flask is cooled in an ice bath.
-
Addition of Ester: A solution of the trifluoromethylated ester precursor (e.g., ethyl 3,3,3-trifluoro-2-methylpropanoate) in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water. The resulting mixture is stirred until a granular precipitate forms.
-
Extraction: The organic layer is decanted or filtered, and the solid residue is washed with additional ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.
The reactivity of this compound is characteristic of a primary alcohol. The electron-withdrawing trifluoromethyl group can influence the acidity of the hydroxyl proton, making it more acidic than its non-fluorinated analog. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation.
Applications in Drug Development and Research
The incorporation of trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While specific biological activities of this compound are not extensively documented, its structural motif makes it a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications.
Fluorinated alcohols, in general, are known to have unique solvent properties and can influence the conformation of peptides and proteins. This makes them useful tools in biochemical and biophysical studies.
Safety and Handling
Based on GHS classifications for similar compounds, this compound is expected to be a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fluorinated alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique properties, conferred by the trifluoromethyl group, make it an interesting subject for further research and development. This guide has summarized the currently available information on its chemical properties and provides a foundation for researchers and scientists working with this compound. Further experimental investigation is needed to fully characterize its physical properties, spectral data, and biological activities.
An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,3,3-Trifluoro-2-methylpropan-1-ol, a valuable fluorinated building block in the development of pharmaceuticals and other specialty chemicals. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the necessary precursors, reaction conditions, and experimental protocols to facilitate its synthesis in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The most direct and viable route to this compound involves a two-step process:
-
Synthesis of a suitable precursor: This is typically 3,3,3-trifluoro-2-methylpropanoic acid or its corresponding ethyl ester, ethyl 3,3,3-trifluoro-2-methylpropanoate.
-
Reduction of the precursor: The carboxylic acid or ester is then reduced to the target primary alcohol.
This guide will focus on the synthesis of the carboxylic acid precursor followed by its reduction, as this pathway is well-documented and offers a reliable method for obtaining the desired product.
Synthesis of the Carboxylic Acid Precursor: 3,3,3-Trifluoro-2,2-dimethylpropionic Acid
Reaction Pathway:
Caption: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.
Experimental Protocol: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile
This procedure is adapted from established methods for the hydrolysis of related nitrile compounds.
Materials:
-
3,3,3-trifluoro-2,2-dimethylpropanenitrile
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3,3-trifluoro-2,2-dimethylpropanenitrile and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the nitrile (monitoring by TLC or GC is recommended).
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the carboxylic acid precipitates.
-
Extract the precipitated 3,3,3-Trifluoro-2,2-dimethylpropionic acid into dichloromethane.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Further purification can be achieved by recrystallization or distillation.
Quantitative Data:
| Parameter | Value |
| Purity (by GC) | >98% |
Reduction of the Carboxylic Acid to this compound
The reduction of fluorinated carboxylic acids to their corresponding primary alcohols can be effectively achieved through catalytic hydrogenation or by using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Method A: Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation offers a scalable and often cleaner alternative to metal hydride reductions.
Reaction Pathway:
Caption: Catalytic hydrogenation of the carboxylic acid.
Experimental Protocol: Hydrogenation of Fluorine-Containing Carboxylic Acids
This protocol is based on a general method for the hydrogenation of fluorine-containing carboxylic acids.[1]
Materials:
-
3,3,3-Trifluoro-2-methylpropanoic acid
-
Rhodium or Iridium catalyst (e.g., on a solid support)
-
Suitable solvent (if necessary)
-
Hydrogen gas (H₂)
Procedure:
-
Charge a high-pressure reactor with the fluorine-containing carboxylic acid and the rhodium or iridium catalyst.[1]
-
If performing in the liquid phase, add a suitable solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-15 atmospheres).[1]
-
Heat the reaction mixture to the target temperature (e.g., 50-150 °C) with stirring.[1]
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots.
-
Upon completion, cool the reactor, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
The product can be isolated by distillation or other purification techniques.
Quantitative Data (General for Fluorinated Carboxylic Acids):
| Parameter | Value | Reference |
| Temperature | 50-150 °C | [1] |
| Pressure | 5-15 atm | [1] |
| Yield | High | [1] |
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful and versatile reducing agent for the conversion of carboxylic acids to primary alcohols.
Reaction Pathway:
Caption: Reduction of the carboxylic acid with LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction of a Carboxylic Acid
This is a general procedure for the reduction of carboxylic acids using LiAlH₄ and should be performed with caution due to the pyrophoric nature of the reagent.[2][3]
Materials:
-
3,3,3-Trifluoro-2-methylpropanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.[2]
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 3,3,3-Trifluoro-2-methylpropanoic acid in anhydrous THF and add it to the dropping funnel.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then 1 M HCl.
-
Extract the product into diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the this compound by distillation.
Quantitative Data for LiAlH₄ Reductions:
| Reagent | Substrate | Solvent | Temperature | Yield |
| LiAlH₄ | Carboxylic Acid | THF | 0 °C to RT | Generally High |
Conclusion
The synthesis of this compound is achievable through a reliable two-step process involving the formation of a carboxylic acid precursor followed by its reduction. While the direct synthesis of 3,3,3-trifluoro-2-methylpropanoic acid requires further investigation, the provided protocols for a similar analogue and the subsequent reduction steps offer a solid framework for its successful laboratory preparation. Both catalytic hydrogenation and reduction with lithium aluminum hydride are effective methods for the final conversion to the target alcohol, with the choice of method depending on the available equipment and desired scale of the reaction. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
Spectroscopic Profile of 3,3,3-Trifluoro-2-methylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS No. 431-23-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of analogous compounds. Detailed, standardized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.
Chemical Structure and Properties
This compound is a fluorinated alcohol with the molecular formula C₄H₇F₃O and a molecular weight of 128.09 g/mol .[1] Its structure features a trifluoromethyl group adjacent to a chiral center, making it a molecule of interest in medicinal chemistry and materials science.
| Property | Value | Reference |
| Molecular Formula | C₄H₇F₃O | [1] |
| Molecular Weight | 128.09 g/mol | [1] |
| CAS Number | 431-23-2 | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the hydroxyl and trifluoromethyl groups.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |
| C-H stretch (alkane) | 3000-2850 | Medium |
| C-F stretch (trifluoromethyl) | 1350-1150 | Strong |
| C-O stretch (alcohol) | 1100-1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | 1.5-3.0 | Singlet (broad) | - |
| -CH₂- | 3.6-3.8 | Doublet of doublets | J(H,H) ≈ 7, J(H,F) ≈ 2 |
| -CH- | 2.0-2.3 | Multiplet | - |
| -CH₃ | 1.0-1.2 | Doublet | J(H,H) ≈ 7 |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display four signals, with the trifluoromethyl carbon appearing as a quartet due to coupling with the fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| -CF₃ | 125-130 | Quartet |
| -CH- | 35-45 | Quartet |
| -CH₂- | 65-75 | Singlet |
| -CH₃ | 10-20 | Singlet |
2.2.3. ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group, likely a doublet due to coupling with the adjacent methine proton.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | -70 to -80 | Doublet | J(F,H) ≈ 7-10 |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment | Relative Abundance |
| 128 | [M]⁺ | Low |
| 111 | [M - OH]⁺ | Medium |
| 97 | [M - CH₂OH]⁺ | Medium |
| 69 | [CF₃]⁺ | High |
| 57 | [C₄H₉]⁺ | Medium |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample such as this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to identify functional groups.
Methodology:
-
Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Accessory: ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the detailed molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ can be used.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F.
-
Temperature: Standard room temperature (e.g., 298 K).
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: A one-pulse sequence, often with proton decoupling, is used. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or diethyl ether.
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile polar compounds (e.g., a DB-5ms or equivalent).
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Acquisition: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The separated components eluting from the GC column are introduced into the mass spectrometer.
-
Data Processing: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the NMR Spectra Analysis of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 3,3,3-Trifluoro-2-methylpropan-1-ol. Due to the limited availability of experimental spectra in public databases, this analysis is based on predicted data from validated computational models, offering a robust framework for spectral interpretation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegative trifluoromethyl group and the hydroxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a | -CH₃ | 1.05 | Doublet (d) | 7.0 |
| b | -OH | 1.80 (variable) | Singlet (s, broad) | N/A |
| c | -CH- | 2.50 | Multiplet (m) | 7.0, 9.5, 5.5 |
| d | -CH₂- | 3.70 | Doublet of Doublets (dd) | 11.5, 5.5 |
| e | -CH₂- | 3.85 | Doublet of Doublets (dd) | 11.5, 9.5 |
Note: The chemical shift of the hydroxyl proton (b) is highly dependent on concentration, solvent, and temperature, and may appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule. The trifluoromethyl group significantly deshields the adjacent quaternary carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | -CH₃ | 14.5 |
| 2 | -CH- | 38.0 |
| 3 | -CH₂OH | 65.0 |
| 4 | -CF₃ | 128.0 (quartet, ¹JCF ≈ 280 Hz) |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 128-1024 scans, depending on sample concentration.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration (¹H NMR): Integrate the peak areas to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
The following diagrams illustrate the key relationships and workflows in the NMR analysis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,3,3-Trifluoro-2-methylpropan-1-ol. Due to the absence of a publicly available experimental IR spectrum for this specific compound in prominent databases, this guide presents a predicted analysis based on the known vibrational frequencies of its constituent functional groups and data from analogous molecules. It includes a detailed experimental protocol for acquiring the spectrum and the necessary visualizations to facilitate understanding of the analytical workflow.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is expected to be dominated by the characteristic absorptions of its alcohol (-OH), trifluoromethyl (-CF3), and alkyl (C-H) groups. The precise wavenumbers can be influenced by factors such as intermolecular hydrogen bonding. The predicted quantitative data is summarized in Table 1.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3600-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| ~2960-2850 | Medium | C-H stretch | Methyl/Methylene (-CH3, -CH2) |
| ~1470-1430 | Medium | C-H bend | Methyl/Methylene (-CH3, -CH2) |
| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl (-CF3) |
| ~1050-1000 | Medium to Strong | C-O stretch | Primary Alcohol (C-OH) |
Interpretation of the Spectrum
The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching band, typically found in the region of 3600-3200 cm⁻¹. The broadening is a result of hydrogen bonding between molecules. The presence of the trifluoromethyl group is expected to give rise to strong absorption bands in the 1300-1100 cm⁻¹ region due to the C-F stretching vibrations. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2960-2850 cm⁻¹ range. Finally, the C-O stretching vibration of the primary alcohol is anticipated to be in the 1050-1000 cm⁻¹ region.
Experimental Protocol for Infrared Spectroscopy
This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.
1. Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is recommended for liquid samples.
2. Sample Preparation:
-
Ensure the this compound sample is pure.
-
If using an ATR accessory, place a small drop of the liquid sample directly onto the center of the ATR crystal to ensure full coverage.
3. Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO2, water vapor) and the instrument itself.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function is commonly used.
-
4. Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
Visualizing the Analytical Workflow
The logical flow of acquiring and interpreting an IR spectrum can be visualized as a clear, step-by-step process.
Caption: Logical workflow for IR spectral analysis.
The relationship between the molecular structure and its expected IR absorptions is a fundamental concept in spectroscopy.
Caption: Correlation of functional groups to IR regions.
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3,3,3-Trifluoro-2-methylpropan-1-ol. While a publicly available experimental mass spectrum for this specific compound is not readily accessible, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry, including the behavior of fluorinated compounds and the known fragmentation of its structural analogs. This guide is intended to aid researchers in the identification and structural elucidation of this and similar fluorinated organic molecules.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the hydroxyl group and the trifluoromethyl moiety. The molecular ion peak is expected to be of low abundance due to the facile fragmentation of alcohols upon electron ionization. The predicted major fragments are summarized in the table below.
| m/z | Predicted Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 128 | [C4H7F3O]•+ | Molecular Ion | Very Low |
| 110 | [C4H5F3]•+ | Loss of H2O (Dehydration) | Moderate |
| 97 | [C3H4F3]+ | α-cleavage with loss of CH2OH• | Moderate to High |
| 59 | [C3H7O]+ | Cleavage of the C-C bond adjacent to the CF3 group | Low |
| 31 | [CH2OH]+ | α-cleavage with loss of •CH(CH3)CF3 | High |
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through two primary, competing pathways characteristic of alcohols: α-cleavage and dehydration.[1] The presence of the electron-withdrawing trifluoromethyl group will influence the stability of the resulting carbocations and radical species.
1. α-Cleavage: This pathway involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this compound, two α-cleavage routes are possible:
-
Loss of the trifluoro-isopropyl radical: Cleavage of the C1-C2 bond results in the formation of a resonance-stabilized oxonium ion at m/z 31 ([CH2OH]+) and a trifluoro-isopropyl radical. This fragment is often a prominent peak in the mass spectra of primary alcohols.[2]
-
Loss of a methyl radical: While less favored due to the formation of a less stable secondary carbocation adjacent to a trifluoromethyl group, cleavage of the C2-C3 bond could lead to a fragment at m/z 113.
2. Dehydration: The elimination of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols.[1] This would result in a radical cation at m/z 110 .
3. Other Fragmentations: Cleavage of the C2-C(F3) bond could lead to the formation of an isopropyl alcohol cation radical fragment and a trifluoromethyl radical.
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocols
The following describes a typical experimental protocol for acquiring an electron ionization mass spectrum of a volatile alcohol like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument. The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides mass analysis. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
Sample Introduction:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
A small volume (typically 1 µL) of the solution is injected into the gas chromatograph's heated injection port.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature ramp is used to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[3] This is a standard energy that provides reproducible fragmentation patterns.
-
Ion Source Temperature: Typically maintained at 230°C to ensure vaporization of the sample.
-
Mass Range: Scanned from m/z 30 to 200 to cover the expected molecular ion and fragment ions.
-
Detector: An electron multiplier is used to detect the ions.
The workflow for this experimental protocol is illustrated below.
Caption: A typical workflow for the analysis of a volatile alcohol by GC-MS.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification of this compound and to understand the fragmentation patterns of other small, fluorinated molecules. Experimental verification of these predicted pathways is encouraged for definitive structural confirmation.
References
An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS 431-23-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS 431-23-2), a fluorinated alcohol with potential applications as a solvent and intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries. This document consolidates available data on its physicochemical characteristics, safety and handling, and outlines standard experimental protocols for its quality control. Due to a lack of specific studies on its biological activity and mechanism of action, this guide also discusses the general toxicological considerations for fluorinated organic compounds and the potential influence of the trifluoromethyl group on molecular properties.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct odor.[1] The presence of the trifluoromethyl group significantly influences its physical and chemical properties.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H7F3O | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 431-23-2 | [1][2][3] |
| Boiling Point | 104.047 °C at 760 mmHg | [1] |
| Flash Point | 54.35 °C | [1] |
| Density | 1.177 g/cm³ | [1] |
| Refractive Index | 1.335 | [1] |
| Vapor Pressure | 17.289 mmHg at 25°C | [1] |
| pKa (Predicted) | 14.24 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are often held in proprietary databases, the expected spectral features are outlined below.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl, methine, methylene, and hydroxyl protons. |
| ¹³C NMR | Resonances for the four distinct carbon atoms, with the carbon bearing the trifluoromethyl group showing characteristic splitting. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Infrared (IR) | A broad O-H stretching band characteristic of alcohols, C-H stretching bands, and strong C-F stretching absorptions. |
| Mass Spectrometry (MS) | A molecular ion peak and characteristic fragmentation patterns, including the loss of fragments such as CH₂OH and CF₃. |
Biological Activity and Toxicological Profile
As of the latest literature review, there are no specific studies detailing the biological activity, mechanism of action, or signaling pathways of this compound. However, general toxicological information on fluorinated compounds can provide some insights.
The introduction of trifluoromethyl groups into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] In some cases, fluorination can lead to increased potency of a drug molecule.
Toxicological studies on various fluorinated organic compounds indicate that their effects can vary widely depending on the specific structure.[6][7] Some fluorinated compounds are known to be persistent in the environment.[8] The primary routes of exposure to similar volatile organic compounds are inhalation and dermal contact.
Based on its GHS classification, this compound is considered a flammable liquid and vapor, and it may cause skin, eye, and respiratory irritation.[3]
Experimental Protocols
Given its role as a chemical intermediate, robust quality control protocols are essential to ensure its purity and identity. The following sections outline general experimental methodologies applicable to this compound.
Quality Control Workflow
A typical quality control workflow for a pharmaceutical intermediate is depicted below. This process ensures that the material meets the required specifications before being used in subsequent manufacturing steps.
Recommended Analytical Methods
The following table details common analytical techniques for the characterization and quality control of this compound.
| Parameter | Method | Protocol Outline |
| Identity | Fourier-Transform Infrared (FTIR) Spectroscopy | Acquire the IR spectrum of the sample and compare the fingerprint region and characteristic functional group absorptions (O-H, C-H, C-F) with a reference standard. |
| Identity & Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Record ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). Confirm the chemical shifts, splitting patterns, and integration values are consistent with the structure of this compound. |
| Purity Assay | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Prepare a standard solution of known concentration. Inject both the standard and sample solutions onto a suitable GC column. The purity is determined by comparing the peak area of the analyte in the sample to that of the standard. |
| Residual Solvents | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Analyze the headspace of a heated sample vial to identify and quantify any residual solvents from the manufacturing process. |
| Water Content | Karl Fischer Titration | Determine the water content by volumetric or coulometric Karl Fischer titration. |
Signaling Pathways
There is currently no published research that identifies or describes any signaling pathways that are modulated by this compound. Research in this area would be necessary to elucidate any potential biological effects at the cellular level.
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis. The trifluoromethyl group can impart unique properties to larger molecules, making this compound a potentially useful intermediate in the development of new pharmaceuticals, agrochemicals, and materials.
Future research could focus on several key areas:
-
Exploration of Biological Activity: Screening this compound and its derivatives for potential pharmacological activity.
-
Mechanistic Studies: If any biological activity is identified, further studies will be needed to understand its mechanism of action and any associated signaling pathways.
-
Toxicological Evaluation: Comprehensive toxicological studies to fully characterize its safety profile.
-
Synthetic Applications: Further investigation into its use as an intermediate in the synthesis of novel compounds.
Conclusion
This compound is a fluorinated alcohol with well-defined physicochemical properties. While its primary utility is currently as a chemical intermediate, the influence of its trifluoromethyl group suggests potential for the synthesis of novel molecules with interesting biological and material properties. A significant gap in knowledge exists regarding its specific biological effects and mechanisms of action, highlighting an area for future scientific investigation. The experimental protocols outlined in this guide provide a framework for the quality control and characterization of this compound in a research and development setting.
References
- 1. htdchem.com [htdchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology of fluorine-containing monomers. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fluorocarbons (PFAS)—The Forever Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoro-2-methylpropan-1-ol, a fluorinated organic compound, holds potential significance in various scientific domains, including medicinal chemistry and materials science. This document provides a concise overview of its structural and physicochemical properties based on available data. Due to the limited publicly accessible experimental information, this guide also highlights areas where further research and data disclosure are required to provide a comprehensive understanding of this molecule.
Chemical Structure and Identification
This compound is a primary alcohol characterized by a trifluoromethyl group at the C3 position and a methyl group at the C2 position of the propanol backbone.
DOT Representation of Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 352-98-7 | PubChem[1] |
| Molecular Formula | C4H7F3O | PubChem[1] |
| Molecular Weight | 128.09 g/mol | PubChem[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in surveyed scientific literature databases. Characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the influence of the trifluoromethyl group on the chemical shifts of neighboring protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the alcohol group and strong C-F stretching absorptions.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide information about the fragmentation pattern, which would be indicative of the structure.
Synthesis and Purification
Specific, detailed experimental protocols for the synthesis of this compound are not described in the available literature. General methods for the synthesis of fluorinated alcohols often involve the reduction of corresponding fluorinated carboxylic acids or esters, or the reaction of organometallic reagents with fluorinated carbonyl compounds.
A plausible, though unverified, synthetic pathway is illustrated below.
DOT Representation of a Potential Synthetic Pathway:
Caption: A generalized, hypothetical synthetic route.
Experimental Protocol (General Approach):
A detailed experimental protocol for the synthesis and purification of this compound is not available. A typical procedure for a related synthesis, such as the reduction of a fluorinated ester, would involve the following steps:
-
Reaction Setup: The fluorinated starting material would be dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A reducing agent, such as lithium aluminum hydride, would be carefully added to the solution, typically at a reduced temperature to control the reaction rate.
-
Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction would be quenched by the slow addition of water and/or an acidic or basic solution.
-
Extraction: The product would be extracted from the aqueous layer using an organic solvent.
-
Purification: The crude product would be purified by distillation or column chromatography to yield the final this compound.
Characterization Protocol:
The identity and purity of the synthesized compound would be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, and MS), as well as by elemental analysis.
Conclusion and Future Outlook
This technical guide summarizes the currently available information on the structure of this compound. It is evident that there is a significant gap in the publicly available experimental data for this compound, including its physical properties, detailed spectroscopic data, and established synthetic and purification protocols. For researchers and professionals in drug development and materials science, the generation and dissemination of this fundamental data would be invaluable for unlocking the potential applications of this and related fluorinated molecules. Further research is strongly encouraged to fully characterize this compound and explore its utility.
References
The Genesis of a Cornerstone in Medicinal Chemistry: A Technical Guide to the Discovery and History of Trifluoromethyl Carbinols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into organic molecules has been a transformative strategy in modern drug discovery, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. At the heart of this chemical revolution lies the trifluoromethyl carbinol moiety, a functional group whose unassuming structure belies its profound impact on medicinal chemistry. This in-depth technical guide explores the discovery and historical development of trifluoromethyl carbinols, providing a comprehensive overview of the seminal synthetic methodologies, key scientific contributors, and the evolution of our understanding of these remarkable compounds.
The Dawn of a New Era: The First Synthesis of a Trifluoromethyl Carbinol
The story of trifluoromethyl carbinols begins in the early 20th century, a period of burgeoning exploration in the field of organofluorine chemistry. The pioneering work of Belgian chemist Frédéric Swarts laid the foundation for the controlled introduction of fluorine into organic molecules. In a landmark discovery in 1933 , Swarts reported the first synthesis of 2,2,2-trifluoroethanol (TFEA) , the simplest trifluoromethyl carbinol.[1] This achievement, documented in the Bulletin de la Société Chimique de Belgique, marked the birth of a new class of compounds that would later prove indispensable in pharmaceutical development.[2][3]
Evolution of Synthetic Methodologies: From Halogen Exchange to Modern Catalysis
Following Swarts' initial discovery, the development of synthetic methods for accessing trifluoromethyl carbinols has been a continuous journey of innovation, driven by the increasing demand for these motifs in various scientific disciplines.
Early Methods and the Rise of Trifluoromethylating Agents
The industrial production of 2,2,2-trifluoroethanol began in 1960, signaling its growing importance. Early synthetic routes often involved the reduction of trifluoroacetic acid derivatives.
A significant leap forward came with the development of specific trifluoromethylating agents . These reagents provided a more direct and versatile means of introducing the CF3 group onto a carbonyl carbon to form the carbinol. Key developments in this area include the work of:
-
Yagupolskii and co-workers: Their discovery that S-trifluoromethyl diarylsulfonium salts could effectively trifluoromethylate nucleophiles was a pivotal moment in the development of electrophilic trifluoromethylating agents.[5]
-
Umemoto and co-workers: They developed a range of widely used shelf-stable electrophilic trifluoromethylating reagents, often referred to as Umemoto reagents.[5]
A major breakthrough in nucleophilic trifluoromethylation was the introduction of (trifluoromethyl)trimethylsilane (TMSCF3) , commonly known as the Ruppert-Prakash reagent . This reagent, in the presence of a fluoride source, generates a trifluoromethyl anion equivalent that readily adds to aldehydes and ketones to furnish the corresponding trifluoromethyl carbinols.[6]
Another important precursor, fluoroform (HCF3) , has also been employed as an economical source for generating the trifluoromethyl anion for the synthesis of trifluoromethyl carbinols.[7]
Modern Catalytic and Asymmetric Approaches
The late 20th and early 21st centuries have witnessed an explosion in the development of sophisticated catalytic methods for the synthesis of trifluoromethyl carbinols, with a particular emphasis on enantioselective transformations. The ability to control the stereochemistry of the carbinol center is of paramount importance in drug design, as different enantiomers can exhibit vastly different biological activities.
Modern approaches often employ transition metal catalysts or organocatalysts to achieve high yields and enantioselectivities in the trifluoromethylation of carbonyl compounds. These methods offer milder reaction conditions and greater functional group tolerance compared to earlier techniques.
Quantitative Data: Physicochemical Properties of Trifluoromethyl Carbinols
The trifluoromethyl group significantly influences the acidity of the adjacent carbinol proton. The strong electron-withdrawing nature of the three fluorine atoms stabilizes the corresponding alkoxide, making trifluoromethyl carbinols considerably more acidic than their non-fluorinated analogs. This enhanced acidity can have profound effects on a molecule's binding interactions with biological targets.
| Compound | pKa (in Water) |
| Ethanol | ~16 |
| 2,2,2-Trifluoroethanol (TFEA) | 12.4 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 |
| Perfluoro-tert-butyl alcohol | 5.4 |
Table 1: Comparison of pKa values of selected alcohols, highlighting the acidifying effect of fluorine substitution.[8][9]
Experimental Protocols: From Seminal Discoveries to Modern Techniques
While the precise experimental details from Swarts' 1933 publication are not readily accessible, a representative protocol for the synthesis of a trifluoromethyl carbinol using a modern and widely adopted method is provided below.
Synthesis of a Trifluoromethyl Carbinol via Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde using (trifluoromethyl)trimethylsilane (TMSCF3).
Materials:
-
Benzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF3, 1.2 eq) to the stirred solution.
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-phenyl-2,2,2-trifluoroethanol.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.[6]
Visualizing the Core Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.com [encyclopedia.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Core Reactivity of 3,3,3-Trifluoro-2-methylpropan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide provides a comprehensive overview of the basic reactivity of 3,3,3-Trifluoro-2-methylpropan-1-ol, a valuable fluorinated building block in the synthesis of novel chemical entities. We will explore its synthesis and key transformations including oxidation, etherification, esterification, and dehydration, presenting available quantitative data and detailed experimental methodologies.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C4H7F3O | [5] |
| Molecular Weight | 128.09 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 431-23-2 | [5] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis of this compound
The primary synthetic route to this compound involves the hydroboration-oxidation of 3,3,3-trifluoro-2-methylpropene. This two-step process provides a reliable method for the anti-Markovnikov addition of water across the double bond.
References
- 1. siue.edu [siue.edu]
- 2. researchgate.net [researchgate.net]
- 3. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3,3,3-Trifluoro-2-methylpropan-1-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3,3,3-Trifluoro-2-methylpropan-1-ol. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific fluorinated alcohol, this document emphasizes the underlying scientific principles governing its solubility. Furthermore, it equipped researchers, scientists, and drug development professionals with the necessary theoretical framework and detailed experimental protocols to accurately determine its solubility in various organic solvents.
Introduction to this compound: A Molecule of Interest
This compound, with the chemical formula C4H7F3O, is a fluorinated alcohol that is gaining interest in various scientific fields, including pharmaceuticals and materials science.[1] Its unique properties, imparted by the trifluoromethyl group, distinguish it from its non-fluorinated counterparts. Understanding its solubility is paramount for its application in reaction chemistry, formulation development, and purification processes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H7F3O | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 431-23-2 | [1][2] |
The Influence of Fluorination on Solubility: A Theoretical Framework
The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by intermolecular forces. The introduction of fluorine atoms into an organic molecule significantly alters these forces. Fluorinated alcohols, such as this compound, exhibit distinct properties due to the high electronegativity of fluorine.
These compounds are characterized by high polarity, a propensity for strong hydrogen bonding, and generally good solubility.[3] The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor. This enhanced hydrogen bonding capability is a key factor in its interaction with polar organic solvents.
Based on these principles, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is crucial to note that the following table represents expected solubility based on the general behavior of fluorinated alcohols and should be confirmed by experimental validation.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of both molecules. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, strong hydrogen bonding is expected. |
| Acetone | Polar Aprotic | Soluble | Dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. |
| Dichloromethane | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Soluble | Potential for hydrogen bonding with the ester carbonyl group. |
| Toluene | Nonpolar | Sparingly Soluble | Limited interaction due to the significant difference in polarity. |
| Hexane | Nonpolar | Insoluble | Mismatch in polarity and intermolecular forces. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong dipole-dipole interactions and potential for hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong dipole-dipole interactions and hydrogen bonding with the sulfoxide group. |
Experimental Determination of Solubility: A Practical Guide
Given the absence of definitive solubility data, this section provides detailed, standardized protocols for researchers to determine the solubility of this compound in their laboratories. The following methods are adapted from internationally recognized guidelines.
General Workflow for Solubility Determination
The experimental determination of solubility follows a logical progression, from a preliminary assessment to a more precise quantitative measurement.
Caption: General workflow for determining the solubility of a substance.
Protocol 1: Preliminary Solubility Test (Adapted from OECD Guideline 105)
This initial test provides a rough estimate of the solubility and helps in selecting the appropriate quantitative method.
Materials:
-
This compound
-
Selected organic solvent
-
10 mL and 100 mL glass-stoppered measuring cylinders
-
Vortex mixer or shaker
Procedure:
-
Accurately weigh approximately 0.1 g of this compound into a 10 mL measuring cylinder.
-
Add the selected organic solvent in stepwise increments (e.g., 1 mL at a time).
-
After each addition, stopper the cylinder and shake vigorously for 10 minutes at a constant temperature (preferably 20 ± 0.5 °C).
-
Visually inspect the mixture for any undissolved solute.
-
If the substance dissolves completely, continue adding the solvent until precipitation is observed.
-
If the substance does not dissolve completely after the addition of 10 mL of solvent, transfer the experiment to a 100 mL measuring cylinder and continue adding the solvent in larger increments.
-
The approximate solubility is determined by the volume of solvent required to dissolve the known mass of the solute.
Protocol 2: Flask Method for Higher Solubilities (Adapted from OECD Guideline 105)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[4]
Materials:
-
This compound
-
Selected organic solvent
-
Glass vessels with tight-fitting stoppers
-
Constant temperature shaking or stirring device (e.g., thermostatted water bath with magnetic stirrers)
-
Centrifuge
-
Analytical instrument for quantification (e.g., GC, HPLC)
Procedure:
-
Add an excess amount of this compound to a glass vessel.
-
Add a known volume of the selected organic solvent.
-
Tightly stopper the vessel and agitate at 30 °C for 24 hours.
-
Transfer the vessel to a constant temperature bath set at the desired test temperature (e.g., 20 ± 0.5 °C) and allow it to equilibrate for at least 24 hours with occasional shaking.
-
Centrifuge the mixture at the test temperature to separate the undissolved solute.
-
Carefully withdraw an aliquot of the clear supernatant for analysis.
-
Determine the concentration of this compound in the aliquot using a validated analytical method.
-
Perform a second run to ensure the results are consistent.
Caption: Workflow for the Flask Method of solubility determination.
Protocol 3: Column Elution Method for Lower Solubilities (Adapted from OECD Guideline 105)
This method is suitable for substances with a solubility below 10⁻² g/L.[4]
Materials:
-
This compound
-
Inert support material (e.g., glass beads, silica gel)
-
Volatile solvent for loading
-
Microcolumn with a thermostatted jacket
-
Pump for controlled solvent flow
-
Fraction collector
-
Analytical instrument for quantification
Procedure:
-
Dissolve a known amount of this compound in a suitable volatile solvent.
-
Add this solution to a known mass of the inert support material in a round-bottom flask.
-
Evaporate the volatile solvent completely using a rotary evaporator.
-
Soak the loaded support material in the test solvent for approximately two hours.
-
Pour the resulting slurry into the microcolumn.
-
Pump the test solvent through the column at a constant, slow flow rate.
-
Collect successive fractions of the eluate.
-
Analyze the concentration of this compound in each fraction.
-
The solubility is determined from the plateau of the concentration curve where at least five consecutive fractions have concentrations within ± 30% of their mean.
-
Repeat the experiment at a lower flow rate (e.g., half of the initial rate) to confirm that the solubility value is independent of the flow rate.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
References
Navigating the Stability and Storage of 3,3,3-Trifluoro-2-methylpropan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS No. 431-23-2), a key fluorinated building block in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the known stability characteristics, recommended storage conditions, and general protocols for stability assessment.
Core Stability Profile
Factors Influencing Stability
Several factors can impact the chemical stability of this compound. These include:
-
Temperature: Elevated temperatures can accelerate degradation.[2] The compound is a flammable liquid, and exposure to heat or sources of ignition should be avoided.
-
Light: Exposure to light, particularly UV light, can potentially induce photochemical degradation.
-
Moisture: The compound may be sensitive to moisture.
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[3] Studies on related fluorotelomer alcohols have shown that bases can induce the elimination of hydrogen fluoride (HF), leading to degradation.[4]
The logical relationship between these factors and the stability of the compound is illustrated in the diagram below.
Caption: Factors influencing the stability of this compound.
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling guidelines are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[5] Some suppliers recommend storage at 2-8°C.[1] | To minimize the risk of thermal degradation and to stay below the flash point. |
| Container | Keep in a tightly closed, original container. | To prevent exposure to moisture and atmospheric contaminants. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. | To prevent potential photochemical degradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[3] | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not widely published, a general approach to stability testing can be adapted from guidelines for pharmaceutical ingredients. The following outlines a potential experimental workflow for assessing the stability of this compound.
General Stability Testing Workflow
The workflow for a comprehensive stability study involves subjecting the compound to various stress conditions and analyzing its purity and degradation products over time.
Caption: A general workflow for conducting a stability study.
Detailed Methodologies
1. Stress Testing (Forced Degradation)
-
Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.
-
Methodology:
-
Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines.
-
Analysis: At specified time points, analyze the stressed samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, to quantify the parent compound and identify any degradation products.
-
2. Long-Term and Accelerated Stability Studies
-
Objective: To determine the shelf-life and recommended storage conditions.
-
Methodology:
-
Store samples of the compound in the proposed long-term storage container at conditions recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Long-Term Conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.
-
Analytical Tests: At each time point, perform tests for appearance, assay (purity), and degradation products.
-
Summary of Stability and Storage Data
| Parameter | Information | Source |
| Chemical Stability | Stable under normal storage conditions. | [6] |
| Conditions to Avoid | Heat, flames, sparks, and other sources of ignition. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [6] |
| Hazardous Decomposition Products | In combustion, emits toxic fumes of carbon dioxide/carbon monoxide and hydrogen fluoride. | [6] |
| Recommended Storage Temperature | 2-8 °C | [6] |
Conclusion
While specific quantitative stability data for this compound is limited in the public domain, a conservative approach to its storage and handling is recommended based on its known properties and the behavior of similar fluorinated compounds. For critical applications in drug development and other research areas, it is imperative to conduct in-house stability studies to establish a comprehensive stability profile under the intended conditions of use and storage. The experimental protocols outlined in this guide provide a framework for such an evaluation, ensuring the quality and reliability of this important chemical intermediate.
References
A Comprehensive Technical Guide to the Safe Handling of 3,3,3-Trifluoro-2-methylpropan-1-ol for Pharmaceutical Research and Development
Introduction: The Strategic Role of a Fluorinated Building Block
3,3,3-Trifluoro-2-methylpropan-1-ol is a fluorinated alcohol that serves as a valuable building block in organic synthesis, particularly within the domain of medicinal chemistry and drug development. Its utility stems from the presence of the trifluoromethyl (–CF3) group, a moiety of profound importance in modern pharmacology. The incorporation of a –CF3 group into a drug candidate can significantly enhance its metabolic stability, increase lipophilicity, and improve its binding affinity to biological targets.[1][2] These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities, transforming a promising compound into a viable therapeutic agent.[1]
Given its strategic importance and inherent chemical properties, a thorough understanding of the safe handling, storage, and disposal of this compound is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed technical overview tailored for researchers, scientists, and drug development professionals, synthesizing field-proven insights with established safety protocols to foster a secure and efficient research environment.
Compound Identification and Physicochemical Properties
Accurate identification and knowledge of a compound's physical properties are the foundation of a robust safety assessment.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 431-23-2 | [3][4][5] |
| Molecular Formula | C₄H₇F₃O | [3] |
| InChIKey | GPEPNXRUEOKKDO-UHFFFAOYSA-N |[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 128.09 g/mol | [3] |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Flash Point | Data not available |
| Solubility | Data not available | |
Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). A clear understanding of these hazards informs all subsequent handling and emergency procedures.
Table 3: GHS Classification for this compound [3][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammable Liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation (Category 2) | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | ! | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory Tract Irritation) | ! | Warning | H335: May cause respiratory irritation |
Mechanistic Insight into Hazards
-
Flammability: The H226 classification indicates that this alcohol has a flashpoint that makes it susceptible to ignition under ambient laboratory conditions. Its vapors can form explosive mixtures with air, necessitating strict control of ignition sources.
-
Irritancy: The trifluoromethyl group and the alcohol functionality contribute to its irritant nature. Upon contact, the compound can disrupt the lipid bilayers of cell membranes in the skin and eyes, leading to inflammation and irritation. Inhalation of its vapors can similarly irritate the mucosal linings of the respiratory tract.
Safe Handling and Storage Protocols
A multi-layered approach, prioritizing engineering controls, supplemented by rigorous work practices and appropriate personal protective equipment, is essential for mitigating the risks associated with this compound.
Engineering Controls: The Primary Barrier
The causality behind mandating engineering controls is to contain the chemical at its source, thereby minimizing the potential for exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control flammable vapors and prevent inhalation exposure.
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and located in close proximity to the workstation.
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected based on the specific hazards identified.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large volumes.
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile or neoprene gloves are recommended; however, it is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times. Contaminated gloves must be disposed of immediately.
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and uncluttered. Don all required PPE.
-
Grounding: When transferring from a larger container, ensure all metal parts of the equipment are grounded to prevent ignition from static electricity discharge.[6]
-
Dispensing: Use spark-proof tools for all transfers.[6] Dispense the smallest quantity required for the experiment.
-
Reaction Setup: Keep the container tightly sealed when not in use. If heating is required, use a heating mantle or oil bath with temperature control; open flames are strictly prohibited.
-
Post-Handling: Thoroughly wash hands with soap and water after handling is complete.[7] Decontaminate the work surface.
Storage Requirements
Proper storage is critical to prevent fire and accidental release.
-
Location: Store in a dedicated, well-ventilated flammables safety cabinet.
-
Conditions: Keep the container tightly closed in a cool, dry place, away from direct sunlight and sources of ignition.[6][8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and alkali metals to prevent vigorous or explosive reactions.[6]
Emergency and First Aid Procedures
Preparedness is key to effectively managing an emergency situation.
Accidental Release Measures
-
Small Spill (in Fume Hood): Absorb the spill with an inert, non-combustible material like sand or diatomite.[8] Place the contaminated material into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Remove all sources of ignition.[6] Alert emergency personnel. Contain the spill only if it is safe to do so.
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[8]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Wash out the mouth with water, provided the person is conscious.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Procedure: Collect waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Regulations: Dispose of the hazardous waste through a licensed contractor, in strict accordance with all local, state, and federal regulations.
Visualization of Safety Workflow
The following diagram outlines the critical path for the safe handling of this compound from procurement to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. This compound | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound | 431-23-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. abmole.com [abmole.com]
Methodological & Application
Synthesis of Chiral 3,3,3-Trifluoro-2-methylpropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3,3,3-trifluoro-2-methylpropan-1-ol is a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The stereochemistry of the alcohol is crucial for its biological activity, making enantioselective synthesis a critical aspect of its application. This document provides detailed application notes and protocols for the synthesis of chiral this compound, focusing on biocatalytic and chiral auxiliary-based methods.
Synthetic Strategies
The primary challenge in the synthesis of enantiomerically pure this compound lies in the stereoselective reduction of a suitable prochiral precursor. Two main strategies have proven effective: biocatalytic reduction of trifluoromethyl ketones and the use of chiral auxiliaries.
Biocatalytic Asymmetric Reduction
Biocatalytic reduction offers a green and highly selective method for the synthesis of chiral alcohols. Enzymes, particularly dehydrogenases, can catalyze the reduction of prochiral ketones with high enantioselectivity under mild reaction conditions.
A promising approach involves the asymmetric reduction of 1,1,1-trifluoro-2-propanone or its derivatives using whole-cell biocatalysts or isolated enzymes. For instance, Baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the asymmetric microbial reduction of 1,1,1-trifluoroacetone to produce (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess.[1] This suggests that a similar strategy could be adapted for the synthesis of the target molecule.
Lactate dehydrogenases (LDHs) have also demonstrated their utility in the asymmetric synthesis of chiral α-hydroxy acids containing a trifluoromethyl group. Specifically, D- and L-LDHs have been used for the synthesis of (S)- and (R)-3,3,3-trifluoro-2-hydroxypropanoic acid from 3,3,3-trifluoro-2-oxopropionic acid with excellent enantiomeric excess (>99.5%).[2] This highlights the potential of dehydrogenases to recognize and stereoselectively reduce substrates bearing a trifluoromethyl group adjacent to a carbonyl.
Logical Workflow for Biocatalytic Synthesis
Caption: Workflow for biocatalytic synthesis.
Experimental Protocol: Biocatalytic Reduction of 1,1,1-Trifluoro-2-propanone Derivative (Conceptual)
This protocol is a conceptual adaptation based on known biocatalytic reductions of similar substrates and should be optimized for the specific synthesis of this compound.
Materials:
-
1,1,1-trifluoro-2-propanone derivative (e.g., 3,3,3-trifluoro-2-oxopropanal)
-
Baker's yeast (Saccharomyces cerevisiae) or a suitable recombinant dehydrogenase
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sterile flask, prepare a suspension of Baker's yeast in phosphate buffer.
-
Add glucose to the suspension to initiate cofactor regeneration.
-
Dissolve the 1,1,1-trifluoro-2-propanone derivative in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the yeast suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Once the reaction is complete, centrifuge the mixture to pellet the yeast cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Quantitative Data Summary (Illustrative)
| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Baker's Yeast | 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | - | >99 | [1] |
| L. mesenteroides D-LDH | 3,3,3-Trifluoro-2-oxopropionic acid | (S)-3,3,3-Trifluoro-2-hydroxypropanoic acid | High | >99.5 | [2] |
| Gallus L-LDH | 3,3,3-Trifluoro-2-oxopropionic acid | (R)-3,3,3-Trifluoro-2-hydroxypropanoic acid | High | >99.5 | [2] |
Note: Data for the specific synthesis of this compound is not yet available in the cited literature and would require experimental determination.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[3] This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.
For the synthesis of chiral this compound, a suitable prochiral carboxylic acid derivative can be coupled to a chiral auxiliary. The subsequent diastereoselective alkylation or reduction, followed by the removal of the auxiliary, will yield the desired chiral alcohol. Oxazolidinones, popularized by Evans, are a common class of chiral auxiliaries used for stereoselective alkylations and aldol reactions.[3]
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis (Conceptual)
This protocol is a general guideline and requires optimization for the specific target molecule.
Materials:
-
3,3,3-Trifluoropropionic acid
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone or other suitable chiral auxiliary
-
Pivaloyl chloride
-
Triethylamine
-
Lithium diisopropylamide (LDA)
-
Methyl iodide
-
Lithium borohydride
-
Solvents (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation of the Chiral Auxiliary: React 3,3,3-trifluoropropionic acid with pivaloyl chloride and triethylamine to form the mixed anhydride. Subsequently, react the mixed anhydride with the lithium salt of the chiral auxiliary to form the N-acyl oxazolidinone.
-
Diastereoselective Methylation: Generate the enolate of the N-acyl oxazolidinone using a strong base like LDA at low temperature (e.g., -78 °C). Quench the enolate with methyl iodide to introduce the methyl group diastereoselectively.
-
Reductive Cleavage of the Auxiliary: Reduce the acylated auxiliary with a reducing agent such as lithium borohydride. This will cleave the auxiliary and reduce the carbonyl group to the primary alcohol, yielding the chiral this compound.
-
Purification: Purify the product by silica gel column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Quantitative Data Summary (Illustrative)
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product | Reference |
| Evans Oxazolidinones | Aldol Reaction | High | High | [3] |
| Evans Oxazolidinones | Alkylation | High | High |
Conclusion
Both biocatalytic reduction and chiral auxiliary-mediated synthesis represent viable and effective strategies for obtaining enantiomerically pure this compound. The choice of method will depend on factors such as the availability of starting materials and biocatalysts, scalability, and the desired enantiomer. The protocols and workflows provided here serve as a comprehensive guide for researchers to develop and optimize the synthesis of this important chiral building block. Further experimental investigation is required to determine the specific reaction conditions, yields, and enantioselectivities for the target molecule.
References
- 1. KR100946461B1 - Asymmetric Reduction of 1,1,1-Trifluoroacetone - Google Patents [patents.google.com]
- 2. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Asymmetric Synthesis Utilizing 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
While direct literature precedents for the extensive use of racemic 3,3,3-Trifluoro-2-methylpropan-1-ol as a starting building block in asymmetric synthesis are not widely documented, its structure presents a valuable scaffold for the generation of chiral trifluoromethylated molecules. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. This document outlines a representative application involving the enzymatic kinetic resolution of racemic this compound to yield an enantiomerically enriched alcohol, which can then serve as a versatile chiral building block for further synthetic transformations.
The protocols provided are based on well-established methodologies for the kinetic resolution of alcohols and their subsequent derivatization, offering a practical guide for researchers exploring the potential of this and similar fluorinated building blocks.
Application: Enzymatic Kinetic Resolution for the Preparation of Enantiomerically Enriched (R)- and (S)-3,3,3-Trifluoro-2-methylpropan-1-ol
Kinetic resolution is a robust method for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation. In this proposed application, the racemic alcohol is subjected to acylation in the presence of a lipase, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantiomerically enriched alcohol.
Logical Workflow for Kinetic Resolution and Subsequent Use
Caption: Workflow for asymmetric synthesis.
Experimental Protocols
2.1. Protocol for Enzymatic Kinetic Resolution of (±)-3,3,3-Trifluoro-2-methylpropan-1-ol
This protocol describes the lipase-catalyzed acylation of racemic this compound.
Materials:
-
(±)-3,3,3-Trifluoro-2-methylpropan-1-ol
-
Immobilized Candida antarctica lipase B (CALB)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add (±)-3,3,3-Trifluoro-2-methylpropan-1-ol (1.0 eq.).
-
Add anhydrous organic solvent (to make a 0.1 M solution) and activated 4 Å molecular sieves.
-
Add vinyl acetate (0.6 eq.).
-
Add immobilized CALB (e.g., 20 mg per mmol of alcohol).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion.
-
Once the desired conversion is reached (ideally around 50%), stop the reaction by filtering off the enzyme and molecular sieves.
-
Wash the filtered solids with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted alcohol from the acetylated product.
-
Characterize the enantioenriched alcohol and ester by NMR and determine the enantiomeric excess by chiral GC or HPLC.
2.2. Protocol for the Synthesis of a Chiral Intermediate: (S)-1-(tosyloxy)-3,3,3-trifluoro-2-methylpropane
This protocol describes the conversion of the enantioenriched alcohol to a tosylate, a versatile intermediate for nucleophilic substitution reactions.
Materials:
-
Enantioenriched (S)-3,3,3-Trifluoro-2-methylpropan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine and dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve enantioenriched (S)-3,3,3-Trifluoro-2-methylpropan-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tosylate.
Data Presentation
Table 1: Representative Data for Enzymatic Kinetic Resolution
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| 1 | CALB | Vinyl Acetate | Toluene | 24 | 51 | >99 (S) | 96 (R) |
| 2 | PCL | Isopropenyl Acetate | MTBE | 36 | 49 | 95 (S) | >99 (R) |
| 3 | A. niger Lipase | Acetic Anhydride | Dioxane | 48 | 45 | 82 (S) | 98 (R) |
Note: The data presented in this table is hypothetical and serves as an example of expected results for an optimized kinetic resolution process.
Signaling Pathways and Reaction Mechanisms
Proposed Reaction Pathway for Synthesis of a Chiral Amine
Application Notes and Protocols: 3,3,3-Trifluoro-2-methylpropan-1-ol as a Chiral Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific established protocols or application data for the use of 3,3,3-Trifluoro-2-methylpropan-1-ol as a chiral derivatizing agent (CDA). The following application notes and protocols are therefore presented as a general guide based on established methodologies for similar fluorinated chiral alcohols. Researchers should consider these as a starting point for developing their own specific methods for this novel application.
Introduction
Chiral derivatizing agents (CDAs) are essential tools in stereochemistry, allowing for the determination of enantiomeric excess (ee) and absolute configuration of chiral molecules.[1] The principle involves the reaction of a chiral analyte with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers possess distinct physicochemical properties, enabling their differentiation by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.[1]
Fluorinated CDAs are particularly advantageous for NMR analysis due to the sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to baseline separation of diastereomeric signals. While agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are well-established, the exploration of novel fluorinated CDAs remains an active area of research.
This document outlines the potential application of this compound as a CDA for the analysis of chiral carboxylic acids. The presence of the trifluoromethyl group suggests its utility in ¹⁹F NMR-based methods.
Principle of Derivatization
This compound can be reacted with a chiral carboxylic acid to form a diastereomeric ester. The proximity of the newly formed stereocenter to the trifluoromethyl group is expected to induce different magnetic environments for the fluorine atoms in the two diastereomers, leading to distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals can then be used to determine the enantiomeric excess of the original carboxylic acid.
Experimental Protocols
Protocol 1: Derivatization of a Chiral Carboxylic Acid with (R)-3,3,3-Trifluoro-2-methylpropan-1-ol (Hypothetical)
This protocol describes a general procedure for the esterification of a chiral carboxylic acid with (R)-3,3,3-Trifluoro-2-methylpropan-1-ol.
Materials:
-
Chiral carboxylic acid (e.g., (R/S)-Ibuprofen)
-
(R)-3,3,3-Trifluoro-2-methylpropan-1-ol
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry vial, dissolve the chiral carboxylic acid (1.0 eq) and (R)-3,3,3-Trifluoro-2-methylpropan-1-ol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate vial, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography if necessary.
-
Prepare a sample for NMR analysis by dissolving a small amount of the purified product in CDCl₃.
Protocol 2: Determination of Enantiomeric Excess using ¹⁹F NMR Spectroscopy
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Acquire a ¹⁹F NMR spectrum of the diastereomeric ester mixture.
-
Identify the signals corresponding to the trifluoromethyl groups of the two diastereomers.
-
Integrate the two signals.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Where Integral₁ and Integral₂ are the integration values of the signals for the two diastereomers.
Data Presentation (Hypothetical)
The following tables present hypothetical data that could be obtained from the successful application of these protocols.
Table 1: Hypothetical ¹⁹F NMR Data for Diastereomeric Esters of (R/S)-Ibuprofen and (R)-3,3,3-Trifluoro-2-methylpropan-1-ol.
| Diastereomer | Chemical Shift (δ, ppm) | Integration |
| (R)-Ibuprofen-(R)-alcohol | -72.50 | 1.00 |
| (S)-Ibuprofen-(R)-alcohol | -72.65 | 0.50 |
Table 2: Hypothetical Enantiomeric Excess Calculation.
| Parameter | Value |
| Integral₁ | 1.00 |
| Integral₂ | 0.50 |
| Enantiomeric Excess (ee) | 33.3% |
Visualizations
Diastereomer Formation and Analysis Workflow.
Principle of Enantiomer Differentiation.
References
The Strategic Application of 3,3,3-Trifluoro-2-methylpropan-1-ol in Medicinal Chemistry: A Keystone for Enhancing Drug-like Properties
The small, fluorinated alcohol, 3,3,3-Trifluoro-2-methylpropan-1-ol, is emerging as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its strategic incorporation into drug candidates can significantly enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, potency, and lipophilicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the prospective use of this versatile chemical moiety.
The trifluoromethyl group (-CF3) is a well-established bioisostere for various functional groups in drug design, prized for its ability to improve a molecule's metabolic profile and binding affinity.[1][2][3] The presence of the trifluoromethyl group in this compound makes it an attractive synthon for introducing this beneficial moiety into a larger molecular scaffold. The methyl group on the adjacent carbon atom can provide steric hindrance that may influence ligand-receptor interactions and further shield the molecule from metabolic degradation.
While direct incorporation of this compound into a marketed drug is not yet documented in publicly available literature, its potential is evident from the widespread use of similar trifluorinated building blocks in approved pharmaceuticals.[4] This document outlines a hypothetical application of this compound in the design of novel kinase inhibitors, a well-established class of therapeutic agents.
Application Note: Hypothetical Use in Kinase Inhibitor Scaffolds
Introduction:
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. A common strategy in kinase inhibitor design is to identify a core scaffold that binds to the ATP-binding site of the kinase and then to modify peripheral groups to enhance potency, selectivity, and pharmacokinetic properties.
The 3,3,3-trifluoro-2-methylpropoxy group, derived from this compound, can be appended to a kinase inhibitor scaffold to probe a hydrophobic pocket within the enzyme's active site. The trifluoromethyl group is expected to increase the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.[5][6][7] Furthermore, the robust carbon-fluorine bonds are resistant to oxidative metabolism, which can lead to an extended plasma half-life of the drug.[8]
Hypothetical Structure-Activity Relationship (SAR) Enhancement:
The introduction of the 3,3,3-trifluoro-2-methylpropoxy moiety can be envisioned to enhance the SAR of a hypothetical kinase inhibitor series. The table below illustrates a potential SAR trend where the addition of this group leads to improved biological activity.
| Compound ID | R-Group | IC50 (nM) | Lipophilicity (cLogP) | Metabolic Stability (t½ in HLM, min) |
| 1a | -OCH3 | 150 | 2.5 | 15 |
| 1b | -OCH(CH3)2 | 75 | 3.2 | 30 |
| 1c | -OCH2C(CH3)(CF3) | 25 | 3.8 | >120 |
| HLM: Human Liver Microsomes |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical kinase inhibitor incorporating the 3,3,3-trifluoro-2-methylpropoxy group.
Protocol 1: Synthesis of 3,3,3-Trifluoro-2-methylpropyl tosylate
This protocol details the activation of the hydroxyl group of this compound for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 3,3,3-Trifluoro-2-methylpropyl tosylate.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Williamson Ether Synthesis
This protocol describes the coupling of the activated alcohol with a phenolic kinase inhibitor scaffold.
Materials:
-
3,3,3-Trifluoro-2-methylpropyl tosylate (from Protocol 1)
-
4-Hydroxy-substituted kinase inhibitor scaffold (e.g., a derivative of a known kinase inhibitor)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of the 4-hydroxy-substituted kinase inhibitor scaffold (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add a solution of 3,3,3-Trifluoro-2-methylpropyl tosylate (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the final kinase inhibitor.
Visualizations
The following diagrams illustrate the conceptual frameworks described in this document.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. An update on lipophilic efficiency as an important metric in drug design: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. Lipophilic efficiency - Wikipedia [en.wikipedia.org]
- 8. MIT chemists find an easier way to synthesize new drug candidates | EurekAlert! [eurekalert.org]
Application Notes and Protocols: The Role of Trifluoromethylated Building Blocks in Agrochemical Synthesis
A Focus on 3,3,3-Trifluoro-2-methylpropan-1-ol and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients can dramatically enhance their biological efficacy, metabolic stability, and overall performance. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore due to its high electronegativity, lipophilicity, and ability to modulate the acidity and basicity of neighboring functional groups. While a comprehensive search of publicly available literature and patents did not yield specific examples of this compound being directly utilized as a building block in the synthesis of commercialized agrochemicals, the broader class of trifluoromethyl-containing synthons is of paramount importance in this field.
This document provides an overview of the potential applications of trifluoromethylated alcohols and related building blocks in agrochemical synthesis, with a focus on a representative synthetic pathway for a hypothetical, yet plausible, fungicidal agent. The protocols and data presented are based on established chemical principles and analogous transformations reported in agrochemical research.
Application Notes: The Significance of Trifluoromethyl Groups in Agrochemicals
The introduction of a trifluoromethyl group into a candidate agrochemical molecule can confer several advantageous properties:
-
Enhanced Efficacy: The high electronegativity of the CF₃ group can lead to stronger binding interactions with target enzymes or receptors, resulting in increased potency.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by oxidative enzymes in target pests and the environment. This can lead to longer-lasting activity and reduced application rates.
-
Improved Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to better bioavailability.
-
Modified Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups, which can be critical for optimizing a molecule's solubility, transport properties, and target interaction.
Hypothetical Application: Synthesis of a Trifluoromethylpyrazole Carboxamide Fungicide
To illustrate the potential role of trifluoromethylated building blocks, we present a hypothetical synthesis of "Fluoropyrazole," a fictional fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. This example is representative of synthetic strategies employed for real-world fungicides. While this compound is not directly used, a key intermediate, 3-(trifluoromethyl)-1H-pyrazol-5-amine, is synthesized from a trifluoromethylated precursor.
Synthetic Workflow
The overall synthetic strategy for "Fluoropyrazole" is a multi-step process involving the formation of a key trifluoromethylpyrazole intermediate, followed by coupling with a substituted aniline moiety.
Caption: Synthetic workflow for the hypothetical fungicide "Fluoropyrazole".
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine
Objective: To synthesize the key pyrazole intermediate bearing the crucial trifluoromethyl group.
Materials:
-
Trifluoroacetylacetone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of trifluoroacetylacetone (1.0 eq) in ethanol (5 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 3-(trifluoromethyl)-1H-pyrazol-5-amine.
Protocol 2: Synthesis of "Fluoropyrazole"
Objective: To couple the trifluoromethylpyrazole intermediate with a substituted aniline to form the final active ingredient.
Materials:
-
3-(Trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq)
-
2-Chloro-N-(2-methylphenyl)acetamide (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in DMF (10 mL/g of pyrazole), add 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq) and 2-Chloro-N-(2-methylphenyl)acetamide (1.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield "Fluoropyrazole".
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of "Fluoropyrazole" and Intermediates
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Trifluoroacetylacetone, Hydrazine hydrate | Ethanol | Reflux | 4 | 92 | 98 |
| 2 | 3-(Trifluoromethyl)-1H-pyrazol-5-amine, 2-Chloro-N-(o-tolyl)acetamide | DMF | 80 | 6 | 85 | 97 |
Table 2: Fungicidal Activity of "Fluoropyrazole" against Various Plant Pathogens
| Pathogen | Disease | EC₅₀ (mg/L) |
| Botrytis cinerea | Gray Mold | 0.5 |
| Mycosphaerella fijiensis | Black Sigatoka | 1.2 |
| Puccinia triticina | Wheat Leaf Rust | 0.8 |
| Septoria tritici | Septoria Leaf Blotch | 1.5 |
Logical Relationships in Agrochemical Discovery
The process of discovering and developing a new agrochemical is a complex interplay of synthesis, biological testing, and optimization. The diagram below illustrates the logical flow from a fluorinated building block to a potential product.
Caption: Logical workflow in the discovery and development of a new agrochemical.
Conclusion
While this compound does not have a documented direct role in commercial agrochemical synthesis based on available data, the principles of utilizing trifluoromethylated building blocks are central to modern agrochemical research and development. The enhanced biological activity and favorable physicochemical properties conferred by the CF₃ group continue to make it a privileged moiety in the design of new and effective crop protection agents. The provided hypothetical example of "Fluoropyrazole" synthesis and evaluation serves as a representative model for the application of such fluorinated synthons in the creation of novel fungicides. Further research into the reactivity and incorporation of a wider range of fluorinated alcohols, including this compound, could yet unveil novel synthetic routes to the next generation of agrochemicals.
Application Notes and Protocols for 3,3,3-Trifluoro-2-methylpropan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3,3,3-Trifluoro-2-methylpropan-1-ol, a fluorinated alcohol with potential applications as a solvent in organic reactions. While specific documented uses of this solvent are limited in publicly available literature, its structural similarity to other well-studied fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), suggests its utility in a range of organic transformations.
1. Introduction to this compound
This compound is a colorless liquid with the molecular formula C4H7F3O.[1] Fluorinated alcohols are a unique class of solvents known for their strong hydrogen-bond donating ability, high polarity, and low nucleophilicity.[2] These properties can lead to enhanced reaction rates and selectivity in various organic reactions. This solvent is recognized for its utility as a solvent and an intermediate in the chemical and pharmaceutical industries.[1]
2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H7F3O | [1] |
| Molecular Weight | 128.09 g/mol | [1] |
| Boiling Point | 104.05 °C at 760 mmHg | [1] |
| Flash Point | 54.35 °C | [1] |
| Density | 1.177 g/cm³ | [1] |
| pKa | 14.24 ± 0.10 (Predicted) | [1] |
3. Potential Applications in Organic Synthesis
Based on the known reactivity of analogous fluorinated alcohols, this compound is a promising solvent for a variety of organic reactions, including but not limited to:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): Fluorinated alcohols can promote the efficiency of Suzuki-Miyaura coupling reactions.
-
Hydrogenation Reactions: The use of fluorinated alcohols as solvents can significantly improve both the yield and enantioselectivity in asymmetric hydrogenation processes.[1]
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling in a Fluorinated Alcohol Medium
This protocol describes the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, a fundamental carbon-carbon bond-forming reaction. The use of a fluorinated alcohol like TFE can enhance reaction rates and yields.
Experimental Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 8 mol%)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
2,2,2-Trifluoroethanol (TFE, 5 mL)
-
Anhydrous toluene (5 mL)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 2,2,2-trifluoroethanol and anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative for Aryl Bromides):
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 92 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 88 |
Application Protocol 2: Asymmetric Hydrogenation of an α-Fluorinated Iminoester in a Fluorinated Alcohol Medium
This protocol details the asymmetric hydrogenation of an α-fluorinated iminoester to produce a chiral fluoro amino acid derivative. Fluorinated alcohols have been shown to dramatically improve both the yield and enantioselectivity of this transformation.[1]
Signaling Pathway of Catalytic Hydrogenation:
Caption: Catalytic cycle for asymmetric hydrogenation.
Materials:
-
α-Fluorinated iminoester (0.5 mmol)
-
Palladium(II) trifluoroacetate (Pd(OCOCF3)2, 4 mol%)
-
(R)-BINAP (6 mol%)
-
2,2,2-Trifluoroethanol (TFE, 5 mL)
-
Hydrogen gas (high pressure)
Procedure:
-
In a high-pressure autoclave, combine the α-fluorinated iminoester, palladium(II) trifluoroacetate, and (R)-BINAP.
-
Add 2,2,2-trifluoroethanol to the autoclave.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to 100 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl 2-(N-(benzylidene)amino)-2-fluoroacetate | 90 | 91 |
| Methyl 2-(N-(4-methoxybenzylidene)amino)-2-fluoropropanoate | 85 | 88 |
4. Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
While specific documented applications of this compound as a solvent in organic synthesis are not widespread in the current literature, its properties as a fluorinated alcohol suggest significant potential. The provided protocols for Suzuki-Miyaura coupling and asymmetric hydrogenation in an analogous fluorinated solvent serve as a valuable starting point for researchers interested in exploring the utility of this compound in their own work. Further investigation into the solvent effects of this particular alcohol is warranted and could lead to the development of novel and efficient synthetic methodologies.
References
Application Note: Oxidation of 3,3,3-Trifluoro-2-methylpropan-1-ol to 3,3,3-Trifluoro-2-methylpropanal
Abstract
This application note provides detailed protocols for the oxidation of the primary alcohol 3,3,3-Trifluoro-2-methylpropan-1-ol to its corresponding aldehyde, 3,3,3-Trifluoro-2-methylpropanal. Two robust and widely used methods, the Swern Oxidation and the Dess-Martin Oxidation, are presented. These protocols are designed for researchers in synthetic organic chemistry and drug development, offering mild and selective conditions to achieve the desired transformation while avoiding over-oxidation to the carboxylic acid.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehydes are versatile intermediates in the construction of more complex molecules, including active pharmaceutical ingredients. This compound presents a substrate with a sterically hindered and electron-withdrawing trifluoromethyl group adjacent to the reaction center. This substitution can influence the reactivity of the alcohol. Therefore, mild and efficient oxidation methods are required.
This document outlines two reliable protocols for this conversion: the Swern Oxidation, which utilizes a dimethyl sulfoxide (DMSO)-oxalyl chloride system, and the Dess-Martin Oxidation, which employs the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[1][2] Both methods are known for their high yields, tolerance of various functional groups, and operation under mild conditions.[1][2]
Data Summary
The following table summarizes the typical reaction parameters for the two detailed protocols. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Starting Material | This compound | This compound |
| Product | 3,3,3-Trifluoro-2-methylpropanal | 3,3,3-Trifluoro-2-methylpropanal |
| Oxidizing Agent | DMSO/Oxalyl Chloride | Dess-Martin Periodinane (DMP) |
| Stoichiometry (Oxidant) | 2.2 eq (DMSO), 1.1 eq (Oxalyl Chloride) | 1.1 - 1.5 eq |
| Base | Triethylamine (Et3N) | N/A (can be buffered with NaHCO3) |
| Stoichiometry (Base) | 5.0 eq | N/A |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature | Room temperature |
| Typical Reaction Time | 1-2 hours | 1-3 hours |
| Representative Yield | >90% | >90% |
Experimental Workflow
The general workflow for the oxidation of a primary alcohol to an aldehyde using the methods described is depicted below.
References
Application Notes and Protocols: Esterification of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of 3,3,3-trifluoro-2-methylpropan-1-ol, a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] Ester derivatives of this alcohol are of particular interest as they can serve as prodrugs, improving the bioavailability of active pharmaceutical ingredients. This document outlines common synthetic protocols, relevant applications, and quantitative data from related reactions.
Applications in Drug Development
The trifluoromethyl group is a key structural motif in modern drug design.[2] Its strong electron-withdrawing nature and lipophilic character can favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Esters derived from this compound can be designed as prodrugs that undergo enzymatic cleavage in vivo to release the active carboxylic acid. This strategy can be employed to enhance drug delivery, improve solubility, and control the release of therapeutics.
Experimental Protocols
Several methods can be employed for the esterification of this compound. The choice of method often depends on the substrate, desired purity, and scale of the reaction. Below are protocols for common acid-catalyzed and coupling agent-mediated esterifications.
Protocol 1: Fischer Esterification with Sulfuric Acid Catalyst
This protocol describes a classic acid-catalyzed esterification between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous solvent.
-
Add this compound (1.2 - 2.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]
-
Purify the crude ester by column chromatography or distillation to obtain the final product.
Protocol 2: Esterification using a Coupling Agent (e.g., DCC/DMAP)
This method is suitable for sensitive substrates and often proceeds under milder conditions.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for esterification reactions of fluorinated alcohols with various carboxylic acids, based on available literature. These values can serve as a benchmark for the esterification of this compound.
| Carboxylic Acid | Catalyst/Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Acids | XtalFluor-E | Dichloromethane | 16 | 60-95 | [5][6] |
| Aliphatic Acids | XtalFluor-E | Dichloromethane | 16 | 55-88 | [5][6] |
| N-Boc Amino Acids | XtalFluor-E | Dichloromethane | 16 | 70-92 | [5][6] |
| Trifluoroacetic Acid | Tungstic Acid | Methanol | 7 | 80-85 | [7] |
| Fluorinated Aromatic Acids | UiO-66-NH₂ | Methanol | 1-4 | >90 (Conversion) | [8] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Fischer Esterification Workflow.
Caption: DCC/DMAP Esterification Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. youtube.com [youtube.com]
- 5. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]
- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 3,3,3-Trifluoro-2-methylpropan-1-ol Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 3,3,3-Trifluoro-2-methylpropan-1-ol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step for compounds containing active hydrogen atoms, such as alcohols, to improve their volatility, thermal stability, and chromatographic behavior, leading to enhanced detection and quantification.[1][2] The protocols outlined below describe two common and effective derivatization techniques: silylation and acylation.
Introduction to Derivatization for GC-MS Analysis
Gas chromatography is a powerful technique for separating volatile organic compounds.[3] However, many compounds, including alcohols, possess polar functional groups (e.g., hydroxyl groups) that can lead to poor peak shape, low sensitivity, and thermal degradation during GC analysis.[1] Derivatization chemically modifies these functional groups to make the analyte more suitable for GC-MS analysis.[2] The two primary methods discussed here are:
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[4] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce more volatile and thermally stable derivatives.[2][5]
-
Acylation: This method introduces an acyl group to the hydroxyl moiety.[3] Reagents such as Trifluoroacetic Anhydride (TFAA) and Pentafluorobenzoyl Chloride (PFBoylCl) are commonly used. Acylation, particularly with fluorinated reagents, can significantly enhance the sensitivity of detection, especially with an electron capture detector (ECD) or when using negative chemical ionization (NCI) mass spectrometry.[1][6]
Experimental Protocols
The following are generalized protocols that serve as a starting point for the derivatization of this compound. Optimization of reaction conditions (e.g., temperature, time, and reagent volume) is recommended for specific applications to achieve the best results.
Protocol 1: Silylation using BSTFA
This protocol describes the formation of a trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst[7]
-
Anhydrous pyridine (as a catalyst for hindered alcohols)
-
A suitable aprotic solvent (e.g., dichloromethane, hexane)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the this compound sample into a GC vial.
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 50 µL of a suitable aprotic solvent to the dried sample.
-
Add 50 µL of BSTFA (with 1% TMCS) and 25 µL of anhydrous pyridine to the vial.
-
Immediately cap the vial tightly.
-
-
Incubation:
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of a trifluoroacetyl ester of this compound.
Materials:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA)[1]
-
A suitable solvent (e.g., benzene, ethyl acetate)
-
An acid scavenger such as triethylamine (TEA) or trimethylamine (TMA)[1]
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in 0.5 mL of the chosen solvent in a GC vial.
-
-
Derivatization Reaction:
-
Add 0.1 mL of a 0.05 M solution of TMA in the same solvent.
-
Add 10 µL of TFAA to the vial.[1]
-
Cap the vial tightly.
-
-
Incubation:
-
Heat the vial at 50°C for 15-30 minutes.[1]
-
-
Work-up (Optional but Recommended):
-
Cool the vial to room temperature.
-
To neutralize any excess reagent and acidic byproducts, add 1 mL of 5% aqueous ammonia solution.
-
Shake for 5 minutes and allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.
-
-
Analysis:
-
The derivatized sample is ready for GC-MS analysis.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the GC-MS analysis of derivatized this compound. Note: This data is illustrative and will vary depending on the specific instrumentation and analytical conditions used. Experimental validation is required to determine the actual retention times and mass spectra.
Table 1: Hypothetical GC-MS Parameters and Expected Retention Times
| Parameter | Silylated Derivative (TMS-ether) | Acylated Derivative (TFA-ester) |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 70°C (1 min), then 15°C/min to 280°C | 70°C (1 min), then 20°C/min to 240°C |
| Injector Temp. | 250°C | 250°C |
| Carrier Gas | Helium (1.2 mL/min) | Helium (1.2 mL/min) |
| Expected RT | ~ 8 - 12 min | ~ 10 - 15 min |
Table 2: Hypothetical Mass Spectrometry Data
| Derivative | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| TMS-ether | 200.24 | 185 ([M-CH₃]⁺), 127, 117, 73 |
| TFA-ester | 224.10 | 205 ([M-F]⁺), 127, 113, 69 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps involved in the derivatization and analysis of this compound.
Signaling Pathway: Derivatization Reaction Schemes
The following diagrams illustrate the chemical reactions for silylation and acylation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. thescipub.com [thescipub.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: The Role of Fluorinated Alcohols in Enhancing Reaction Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful solvents and additives capable of significantly enhancing reaction rates and selectivity in a wide range of chemical transformations. Their unique properties, including strong hydrogen-bonding donor ability, high polarity and ionizing power, and low nucleophilicity, allow them to stabilize charged intermediates and transition states, activate substrates, and direct reaction pathways in ways that are often not achievable in conventional solvents.[1][2][3][4][5][6][7][8] These characteristics make fluorinated alcohols particularly valuable in catalysis, including transition metal catalysis, organocatalysis, and biocatalysis, where they can profoundly influence chemo-, regio-, and stereoselectivity.[1][3][9] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of fluorinated alcohols to control reaction selectivity.
Key Properties of Fluorinated Alcohols
The remarkable effects of fluorinated alcohols on chemical reactions stem from their distinct physicochemical properties:
-
Strong Hydrogen Bond Donors: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making them potent hydrogen bond donors.[2][6][7][10] This allows them to activate electrophiles and stabilize anionic species.
-
Low Nucleophilicity: Despite being alcohols, their nucleophilicity is significantly diminished due to the inductive effect of the fluorine atoms, preventing them from participating as nucleophiles in many reactions.[2][4]
-
High Ionizing Power: Their ability to solvate and stabilize ionic intermediates facilitates reactions that proceed through charged species.[2][4]
-
Weakly Coordinating: They are poor ligands for transition metals, which can prevent catalyst deactivation and open up coordination sites for substrates.
Applications in Enhancing Reaction Selectivity
Asymmetric Synthesis
Fluorinated alcohols play a crucial role in various asymmetric transformations by influencing the chiral environment of the catalyst and stabilizing key intermediates, leading to high levels of enantioselectivity.
a) Enantioselective Fluorination of Homoallylic Alcohols
Chiral anion phase-transfer (CAPT) catalysis can be employed for the enantioselective fluorination of homoallylic alcohols. The use of an in situ generated directing group is critical for achieving high enantiocontrol.[2]
Table 1: Enantioselective Fluorination of a Homoallylic Alcohol
| Entry | Catalyst (Chiral Phosphate) | Boronic Acid (Directing Group) | Solvent | ee (%) |
| 1 | (S)-TRIP | Phenylboronic acid | CCl4 | 85 |
| 2 | (S)-STRIP | 3,5-(CF3)2-Phenylboronic acid | CCl4 | 92 |
| 3 | (R)-TRIP | Phenylboronic acid | CCl4 | -84 |
Data synthesized from literature reports.
Experimental Protocol: Generalized Procedure for Enantioselective Fluorination
-
To a solution of the homoallylic alcohol (1.0 equiv) in the specified solvent, add the chiral phosphoric acid catalyst (0.1 equiv) and the boronic acid (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the boronic ester.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the electrophilic fluorine source (e.g., Selectfluor, 1.5 equiv) portion-wise over 1 hour.
-
Stir the reaction at the same temperature until complete conversion is observed by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., CH2Cl2), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Workflow for Enantioselective Fluorination
Caption: Workflow for enantioselective fluorination.
b) Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones
The asymmetric hydrogenation of α-fluoro ketones provides access to chiral β-fluoro alcohols, which are valuable building blocks in medicinal chemistry. Iridium catalysts in combination with a base can achieve high diastereoselectivity and enantioselectivity.
Table 2: Asymmetric Hydrogenation of an α-Fluoro Ketone
| Entry | Catalyst | Base | Solvent | dr | ee (%) |
| 1 | Ir-catalyst A | K2CO3 | Toluene | 85:15 | 95 |
| 2 | Ir-catalyst A | NaOH | Toluene | 95:5 | 98 |
| 3 | Ir-catalyst B | NaOH | THF | 92:8 | 96 |
Data synthesized from literature reports.[4][10]
Experimental Protocol: Generalized Procedure for Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the iridium catalyst (0.01 equiv) and the base (0.1 equiv).
-
Add the solvent (e.g., toluene) and the α-fluoro ketone substrate (1.0 equiv).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 times).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).
-
Carefully release the pressure and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
C-H Functionalization
HFIP has been shown to be a crucial solvent for promoting challenging C-H activation/functionalization reactions, enabling transformations that are often inefficient in other media.[1][8]
a) Palladium-Catalyzed β-C–H Arylation of Cyclobutane Carboxylic Acids
The use of HFIP as a solvent is critical for the efficient and selective arylation of C(sp3)-H bonds in cyclobutane derivatives, providing access to complex molecular scaffolds.
Table 3: β-C–H Arylation of a Cyclobutane Carboxylic Acid
| Entry | Ligand | Arylating Agent | Solvent | Yield (%) |
| 1 | Ligand A | 4-Iodoanisole | Dioxane | <10 |
| 2 | Ligand A | 4-Iodoanisole | HFIP | 85 |
| 3 | Ligand B | 4-Iodotoluene | HFIP | 82 |
Data synthesized from literature reports.
Experimental Protocol: Generalized Procedure for C-H Arylation
-
To a reaction vial, add the cyclobutane carboxylic acid (1.0 equiv), the aryl iodide (2.0 equiv), Pd(OAc)2 (0.05 equiv), the ligand (0.1 equiv), and a silver salt (e.g., Ag2CO3, 2.0 equiv).
-
Add HFIP as the solvent.
-
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100 °C) for 24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathway Illustrating the Role of HFIP in C-H Activation
Caption: Role of HFIP in the C-H activation cycle.
Cycloaddition Reactions
Fluorinated alcohols can promote cycloaddition reactions, such as the aza-Diels-Alder reaction, often without the need for a catalyst, by activating the reactants through hydrogen bonding.[2][4]
a) TFE-Mediated Aza-Diels-Alder Reaction
TFE can act as a promoter for the [4+2] cycloaddition of imines with dienes to afford tetrahydropyridines.
Table 4: Aza-Diels-Alder Reaction in Different Solvents
| Entry | Diene | Imine | Solvent | Yield (%) |
| 1 | Cyclopentadiene | N-Benzylideneaniline | Toluene | 25 |
| 2 | Cyclopentadiene | N-Benzylideneaniline | CH3CN | 40 |
| 3 | Cyclopentadiene | N-Benzylideneaniline | TFE | 90 |
Data synthesized from literature reports.
Experimental Protocol: Generalized Procedure for Aza-Diels-Alder Reaction
-
To a solution of the imine (1.0 equiv) in TFE, add the diene (1.5 equiv).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the crude product by flash column chromatography.
Oxidation Reactions
The strong hydrogen-bonding ability of fluorinated alcohols can activate oxidizing agents like hydrogen peroxide, leading to highly efficient and selective oxidations.[2][4]
a) HFIP-Promoted Epoxidation of Olefins with Hydrogen Peroxide
HFIP can dramatically accelerate the epoxidation of olefins with aqueous hydrogen peroxide, avoiding the need for metal catalysts. The reaction is believed to proceed through a network of hydrogen bonds that activates the H2O2.
Table 5: Epoxidation of Cyclooctene with H2O2
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | CH3CN | 60 | 24 | 10 | >99 |
| 2 | t-BuOH | 60 | 24 | 15 | >99 |
| 3 | HFIP | 25 | 2 | >99 | >99 |
Data synthesized from literature reports.[11][12]
Experimental Protocol: Generalized Procedure for Epoxidation
-
To a solution of the olefin (1.0 equiv) in HFIP, add aqueous hydrogen peroxide (30% w/w, 2.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Monitor the reaction by GC or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a saturated aqueous solution of Na2S2O3 and brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography if necessary.
Diagram of Hydrogen Peroxide Activation by HFIP
Caption: Activation of H2O2 by HFIP via H-bonds.
Conclusion
Fluorinated alcohols, particularly TFE and HFIP, are indispensable tools for chemists seeking to enhance reaction selectivity. Their unique ability to form strong hydrogen bonds, stabilize charged species, and act as non-nucleophilic polar media allows for unprecedented control over a variety of chemical transformations. The protocols and data presented herein serve as a guide for researchers to harness the power of fluorinated alcohols in their own synthetic endeavors, from asymmetric synthesis and C-H functionalization to cycloadditions and oxidations. The continued exploration of these remarkable solvents promises to unlock new and more efficient synthetic methodologies in the future.
References
- 1. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Dramatic acceleration of olefin epoxidation in fluorinated alcohols: activation of hydrogen peroxide by multiple h-bond networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 3,3,3-Trifluoro-2-methylpropan-1-ol in the Synthesis of Fluorinated Heterocycles
Introduction: The Strategic Value of Fluorinated Heterocycles and Novel Building Blocks
The incorporation of fluorine and fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Consequently, there is a continuous demand for versatile and efficient synthetic methodologies to access novel fluorinated heterocycles.
This technical guide focuses on the strategic application of 3,3,3-trifluoro-2-methylpropan-1-ol , a readily available and cost-effective building block, in the synthesis of valuable trifluoromethylated heterocycles. While direct cyclization of this alcohol is uncommon, its true potential lies in its facile conversion to key reactive intermediates, which then serve as versatile precursors for a variety of heterocyclic systems. We will explore these synthetic pathways, providing detailed protocols and explaining the underlying chemical principles to empower researchers in their quest for novel bioactive molecules.
Core Synthetic Strategy: Transformation of this compound into Reactive Intermediates
The primary alcohol functionality of this compound serves as a synthetic handle for its conversion into more reactive species, primarily aldehydes and electrophiles. This initial transformation is the gateway to a multitude of cyclization strategies.
Figure 1: Key synthetic transformations of this compound for heterocycle synthesis.
Application I: Synthesis of Trifluoromethylated Pyrazoles via an Aldehyde Intermediate
Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. A common and effective route to substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine. Through oxidation, this compound can be converted to 3,3,3-trifluoro-2-methylpropanal. This aldehyde can then be used to construct a 1,3-dicarbonyl equivalent for subsequent cyclization.
Workflow for Pyrazole Synthesis
Figure 2: Workflow for the synthesis of trifluoromethylated pyrazoles.
Protocol 1: Oxidation of this compound to 3,3,3-Trifluoro-2-methylpropanal
Rationale: A mild oxidation is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, offering good yields and straightforward workup.
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and carefully remove the solvent under reduced pressure (Note: the aldehyde is volatile). The crude 3,3,3-trifluoro-2-methylpropanal can be used in the next step without further purification.
-
Protocol 2: Synthesis of a Trifluoromethylated Pyrazole
Rationale: The synthesized aldehyde is condensed with a ketone to form an α,β-unsaturated ketone, which then readily undergoes cyclization with hydrazine to yield the pyrazole ring.
-
Materials:
-
Crude 3,3,3-trifluoro-2-methylpropanal
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrazine hydrate
-
Acetic acid
-
-
Procedure:
-
Claisen-Schmidt Condensation:
-
Dissolve the crude 3,3,3-trifluoro-2-methylpropanal (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add an aqueous solution of NaOH (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the α,β-unsaturated ketone by TLC.
-
Once complete, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Cyclocondensation:
-
Dissolve the crude α,β-unsaturated ketone in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography on silica gel.
-
-
| Starting Material | Intermediate | Final Product | Typical Yield (%) |
| This compound | 3,3,3-Trifluoro-2-methylpropanal | 5-Phenyl-4-(1-(trifluoromethyl)ethyl)-1H-pyrazole | 60-70 (over 3 steps) |
Table 1: Expected products and yields for the synthesis of a trifluoromethylated pyrazole.
Application II: Synthesis of Trifluoromethylated Oxazines via a Tosylate Intermediate
Activation of the primary alcohol of this compound as a tosylate creates a potent electrophile. This tosylate can then undergo nucleophilic substitution with a dinucleophile, such as a β-amino alcohol, to construct a heterocyclic ring. This strategy is particularly useful for the synthesis of saturated heterocycles like oxazines.
Workflow for Oxazine Synthesis
Figure 3: Workflow for the synthesis of trifluoromethylated oxazines.
Protocol 3: Preparation of 3,3,3-Trifluoro-2-methylpropyl Tosylate
Rationale: Conversion of the alcohol to a tosylate is a standard method to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine and cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used without further purification.
-
Protocol 4: Synthesis of a Trifluoromethylated Oxazine
Rationale: The tosylate undergoes an initial N-alkylation with the amino group of the β-amino alcohol, followed by an intramolecular cyclization of the resulting intermediate to form the oxazine ring.
-
Materials:
-
Crude 3,3,3-trifluoro-2-methylpropyl tosylate
-
Ethanolamine
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH (2.2 equivalents) in anhydrous THF, add ethanolamine (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude 3,3,3-trifluoro-2-methylpropyl tosylate (1.0 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting oxazine derivative by column chromatography.
-
| Starting Material | Intermediate | Final Product | Typical Yield (%) |
| This compound | 3,3,3-Trifluoro-2-methylpropyl Tosylate | 4-(2,2,2-Trifluoro-1-methylethyl)morpholine | 55-65 (over 2 steps) |
Table 2: Expected products and yields for the synthesis of a trifluoromethylated oxazine.
Conclusion and Future Outlook
This compound represents a versatile and underutilized building block for the synthesis of valuable trifluoromethylated heterocycles. Through straightforward and scalable transformations into reactive intermediates such as aldehydes and tosylates, a diverse array of heterocyclic scaffolds becomes accessible. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel pyrazoles, oxazines, and other related heterocycles. The continued development of synthetic methodologies utilizing readily available fluorinated starting materials will undoubtedly accelerate the discovery of new and improved pharmaceuticals and agrochemicals.
References
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 3,3,3-Trifluoro-2-methylpropan-1-ol Derivatives
Introduction: The Strategic Role of Fluorinated Moieties in Asymmetric Catalysis
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of the trifluoromethyl group, such as its high electronegativity and steric demand, can significantly enhance the metabolic stability, binding affinity, and bioavailability of bioactive compounds. In the realm of asymmetric catalysis, chiral ligands bearing fluorinated substituents are of paramount importance. The trifluoromethyl group can exert profound stereoelectronic effects within the catalytic pocket of a metal complex, leading to enhanced enantioselectivity and catalytic activity.
This guide provides an in-depth exploration of the application of 3,3,3-Trifluoro-2-methylpropan-1-ol as a chiral building block for the synthesis of a novel phosphine ligand, herein designated as TFMP-Phos . We will detail the synthetic protocol for this ligand and its subsequent application in two of the most powerful transformations in asymmetric synthesis: Rhodium-catalyzed asymmetric hydrogenation and Palladium-catalyzed asymmetric allylic alkylation. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated chiral ligands to access enantiomerically pure compounds.
Part 1: Synthesis of a Chiral Phosphine Ligand from this compound
The conversion of a chiral alcohol into a phosphine ligand is a well-established strategy in ligand design. The following protocol outlines a representative synthesis of a P-chiral phosphine ligand, TFMP-Phos , from (R)-3,3,3-Trifluoro-2-methylpropan-1-ol. The synthesis proceeds via activation of the hydroxyl group, followed by nucleophilic substitution with a phosphine source.
Protocol 1: Synthesis of (R)-TFMP-Phos
Step 1: Tosylation of (R)-3,3,3-Trifluoro-2-methylpropan-1-ol
-
Rationale: The hydroxyl group is a poor leaving group. Its conversion to a tosylate enhances its leaving group ability, facilitating subsequent nucleophilic substitution.
-
Procedure:
-
To a stirred solution of (R)-3,3,3-Trifluoro-2-methylpropan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure (R)-3,3,3-Trifluoro-2-methylpropyl-4-toluenesulfonate.
-
Step 2: Nucleophilic Substitution with Diphenylphosphine
-
Rationale: The tosylate is displaced by the nucleophilic diphenylphosphine to form the desired C-P bond.
-
Procedure:
-
To a solution of diphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise.
-
Stir the resulting red solution for 30 minutes at -78 °C.
-
Add a solution of the tosylate from Step 1 (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) under an inert atmosphere to yield the pure (R)-TFMP-Phos .
-
Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, particularly α-amino acids.[1] The chiral phosphine ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the prochiral substrate.
Application Note: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands in Rh-catalyzed asymmetric hydrogenation. The product, a chiral α-amino acid derivative, is a valuable building block in pharmaceutical synthesis.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of MAC using (R)-TFMP-Phos
-
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask, add [Rh(cod)₂]BF₄ (1.0 mol%) and (R)-TFMP-Phos (1.1 mol%).
-
Add anhydrous, degassed methanol.
-
Stir the solution for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (MAC) (100 mg, 1.0 eq.) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the flask containing the catalyst.
-
Place the reaction vessel in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12 hours).
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (ee).
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
| Entry | Ligand | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R)-TFMP-Phos | MeOH | 5 | 12 | >99 | 98 (R) |
| 2 | (R)-TFMP-Phos | THF | 5 | 12 | >99 | 95 (R) |
| 3 | (R)-TFMP-Phos | DCM | 5 | 12 | 98 | 96 (R) |
| Hypothetical data for illustrative purposes. |
Mechanism of Rh-Catalyzed Asymmetric Hydrogenation
The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
The key stereodetermining step is the oxidative addition of hydrogen and the subsequent migratory insertion. The chiral ligand L* (TFMP-Phos) creates a sterically and electronically differentiated environment that favors the coordination of one prochiral face of the olefin and directs the hydride transfer, leading to the formation of one enantiomer in excess.
Part 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds.[2] The reaction proceeds via a π-allyl palladium intermediate, and the enantioselectivity is controlled by the chiral ligand.
Application Note: Asymmetric Allylic Alkylation of rac-1,3-diphenylallyl acetate
The reaction between rac-1,3-diphenylallyl acetate and a soft nucleophile, such as dimethyl malonate, is a standard benchmark for evaluating new chiral ligands in Pd-catalyzed AAA.[3]
Protocol 3: Pd-Catalyzed AAA using (R)-TFMP-Phos
-
Procedure:
-
In a glovebox, add [Pd(allyl)Cl]₂ (1.0 mol%) and (R)-TFMP-Phos (2.2 mol%) to a Schlenk flask.
-
Add anhydrous, degassed THF and stir for 30 minutes.
-
In a separate flask, dissolve rac-1,3-diphenylallyl acetate (1.0 eq.) and dimethyl malonate (1.2 eq.) in THF.
-
Add the substrate/nucleophile solution to the catalyst solution.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 eq.) as the base.
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by chiral HPLC to determine the enantiomeric excess.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
| Entry | Ligand | Nucleophile | Base | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-TFMP-Phos | Dimethyl malonate | BSA | 24 | 95 | 97 (S) |
| 2 | (R)-TFMP-Phos | Dibenzyl malonate | BSA | 24 | 92 | 96 (S) |
| Hypothetical data for illustrative purposes. |
Mechanism of Pd-Catalyzed Asymmetric Allylic Alkylation
The mechanism of the Tsuji-Trost reaction involves the formation of a cationic π-allyl palladium complex.
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
The chiral ligand L* (TFMP-Phos) influences the geometry of the π-allyl complex and directs the external nucleophilic attack to one of the two allylic termini, thereby controlling the stereochemistry of the newly formed stereocenter. The electronic properties of the trifluoromethyl group in TFMP-Phos can also influence the electrophilicity of the π-allyl intermediate, potentially affecting reaction rates and selectivity.
Conclusion
This compound serves as a valuable chiral precursor for the synthesis of advanced phosphine ligands. The representative ligand, TFMP-Phos, demonstrates the potential of leveraging the unique steric and electronic properties of the trifluoromethyl group to achieve high levels of enantioselectivity in key metal-catalyzed transformations. The detailed protocols provided herein offer a practical guide for researchers to explore the application of such fluorinated ligands in their own synthetic endeavors, paving the way for the efficient and selective synthesis of complex chiral molecules.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol
Technical Support Center: Synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important fluorinated building block. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Product in Grignard-based Syntheses
Question: I am attempting to synthesize this compound via the Grignard reaction of isopropylmagnesium chloride with trifluoroacetaldehyde, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
This is a common challenge stemming from the high reactivity of both the Grignard reagent and the trifluoroacetaldehyde. Several side reactions can compete with the desired nucleophilic addition.
Root Causes & Mechanistic Insights:
-
Enolization of the Aldehyde: Grignard reagents are strong bases.[1] If there are acidic alpha-protons on the carbonyl compound, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate. While trifluoroacetaldehyde lacks alpha-protons, impurities in your starting materials or solvents could be problematic.
-
Reduction of the Aldehyde: If the Grignard reagent has a beta-hydrogen (as in isopropylmagnesium chloride), it can reduce the aldehyde to an alcohol via a six-membered ring transition state. This results in the formation of 3,3,3-trifluoropropan-1-ol and propene, consuming your starting materials.
-
Reaction with Water or Protic Solvents: Grignard reagents react rapidly with water and other protic sources (like alcohols) to quench the reagent.[2] This is a frequent cause of low yields and underscores the need for strictly anhydrous conditions.[2]
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted isopropyl chloride present in the reaction mixture, leading to the formation of 2,3-dimethylbutane.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used immediately.
-
Ensure your starting materials (isopropyl chloride and trifluoroacetaldehyde) are free of water.
-
-
Control Reaction Temperature:
-
The addition of trifluoroacetaldehyde to the Grignard reagent should be performed at a low temperature (e.g., -78°C to 0°C) to minimize side reactions. This favors the nucleophilic addition over reduction and enolization.
-
-
Slow Addition: Add the aldehyde dropwise to the Grignard solution with vigorous stirring. This maintains a low concentration of the aldehyde, further suppressing side reactions.
-
Reagent Quality: Use high-quality magnesium turnings and ensure the isopropyl chloride is pure. Titrate your Grignard reagent before use to determine its exact concentration.
Diagram: Competing Pathways in the Grignard Reaction
Caption: Major reaction pathways in the synthesis.
Issue 2: Presence of an Unexpected Ketone Impurity
Question: My post-reaction workup (e.g., NMR or GC-MS analysis) shows the presence of a ketone. I started with an aldehyde, so where could this be coming from?
Answer:
The formation of a ketone impurity often points to an oxidation side reaction, either during the reaction itself or during the workup.
Root Causes & Mechanistic Insights:
-
Over-oxidation during Synthesis: If your synthesis route involves the oxidation of a precursor alcohol, using too strong an oxidizing agent or not carefully controlling the reaction conditions can lead to the formation of a carboxylic acid, which could then potentially react further or be an impurity itself. More relevant to your case, if you are starting from a different precursor, trace impurities could be oxidized.
-
Air Oxidation during Workup: The intermediate magnesium alkoxide formed after the Grignard addition can be susceptible to oxidation by atmospheric oxygen, especially if the reaction is quenched improperly or exposed to air for extended periods before acidification. This would lead to the formation of 1,1,1-trifluoropropan-2-one.
-
Oppenauer-type Oxidation: In some cases, if excess unreacted aldehyde is present during the workup, it can act as a hydride acceptor, leading to the oxidation of the desired product alcohol back to a ketone, while the aldehyde is reduced.
Troubleshooting Protocol:
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup until the product is isolated.
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride. This is generally milder than quenching with strong acids like HCl or H₂SO₄ and can help minimize side reactions.
-
Prompt Workup and Isolation: Once the reaction is quenched, proceed with the extraction and purification steps without unnecessary delay to minimize exposure to air.
-
Use of Antioxidants: In sensitive cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) during workup and storage can prevent autoxidation.
Issue 3: Difficulty in Removing Starting Materials and Byproducts
Question: I've managed to synthesize the target alcohol, but I'm struggling to purify it. My crude product is contaminated with starting materials and what appears to be a high-boiling point byproduct.
Answer:
Purification can be challenging due to the physical properties of the product and potential byproducts. A systematic approach to purification is key.
Common Impurities and Their Properties:
| Compound | Boiling Point (°C) | Polarity | Notes |
| This compound | ~125-130 | Polar | Desired product. |
| Isopropyl Chloride | 36 | Non-polar | Volatile starting material. |
| 2,3-Dimethylbutane | 58 | Non-polar | Wurtz coupling byproduct. |
| 3,3,3-Trifluoropropan-1-ol | ~114 | Polar | Reduction byproduct.[3] |
Purification Strategy:
-
Aqueous Workup:
-
After quenching, perform a standard liquid-liquid extraction. Use a solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution to remove any acidic impurities.
-
Water to remove water-soluble salts.
-
Brine (saturated NaCl solution) to aid in drying the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Fractional Distillation:
-
This is the most effective method for separating the desired product from both lower-boiling starting materials and higher-boiling byproducts.
-
Use a fractional distillation apparatus with a Vigreux or packed column for efficient separation.
-
Collect fractions based on boiling point and analyze each fraction by GC or NMR to confirm purity.
-
-
Column Chromatography:
-
If distillation is not effective, or for very high purity requirements, silica gel chromatography can be employed.
-
Use a solvent system of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate. The more polar alcohol product will elute later than non-polar byproducts.
-
Diagram: Purification Workflow
Caption: A typical purification sequence.
References
Technical Support Center: Purification of 3,3,3-Trifluoro-2-methylpropan-1-ol
Welcome to the technical support center for the purification of 3,3,3-Trifluoro-2-methylpropan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated alcohol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low final purity after distillation | - Formation of azeotropes: Fluorinated alcohols can form azeotropes with water or other solvents, making separation by simple distillation difficult. - Similar boiling points of impurities: Byproducts from the synthesis with boiling points close to the product may co-distill. - Inefficient distillation setup: An inadequate fractionating column or improper heating can lead to poor separation. | - Azeotropic Distillation: Consider adding a third component to break the azeotrope. - Fractional Distillation: Use a high-efficiency fractionating column (e.g., Vigreux or packed column) to improve separation of components with close boiling points.[1] - Vacuum Distillation: Lowering the pressure will reduce the boiling point and can sometimes alter the azeotropic composition, aiding separation. |
| Presence of starting materials in the final product | - Incomplete reaction: The synthesis reaction may not have gone to completion. - Ineffective initial work-up: The initial extraction and washing steps may not have adequately removed unreacted starting materials. | - Reaction Optimization: Ensure the synthesis reaction has run to completion by monitoring with techniques like GC-MS or NMR. - Thorough Work-up: Perform additional aqueous washes or a basic wash to remove acidic starting materials or an acidic wash for basic starting materials. |
| Contamination with byproducts | - Side reactions during synthesis: The synthesis of fluorinated alcohols, for example via Grignard reaction with a trifluoromethyl ketone, can lead to the formation of various byproducts. - Decomposition during purification: The compound may be sensitive to high temperatures, leading to decomposition during distillation. | - Chromatographic Purification: For high-purity requirements, consider preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography. - Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be a highly effective purification method. |
| Poor separation using preparative HPLC | - Inappropriate stationary phase: Standard C18 columns may not provide optimal separation for highly fluorinated compounds. - Incorrect mobile phase composition: The solvent system may not have the required selectivity to separate the product from its impurities. | - Column Selection: Consider using a fluorinated stationary phase (e.g., a fluorous-phase column) which can offer different selectivity for fluorinated compounds. - Mobile Phase Optimization: Systematically screen different solvent systems (e.g., acetonitrile/water, methanol/water) and additives (e.g., trifluoroacetic acid, formic acid) to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities can vary depending on the synthetic route. If synthesized from the reduction of a trifluoromethyl ketone, potential impurities include unreacted ketone, and byproducts from side reactions. If a Grignard reaction is used, impurities could include byproducts from the reaction with the ester or other carbonyl compounds. Analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying such impurities.[2][3]
Q2: Is this compound prone to forming azeotropes?
Q3: What is the recommended method for routine purification of this compound?
A3: For routine purification to moderate to high purity, fractional distillation is a common and effective method.[1] For very high purity requirements, such as for pharmaceutical applications, preparative HPLC is often the preferred method.
Q4: Can I use crystallization to purify this compound?
A4: this compound is a liquid at room temperature, which makes direct crystallization challenging. However, it may be possible to form a crystalline derivative (e.g., an ester or urethane) which can then be purified by crystallization and subsequently hydrolyzed to yield the pure alcohol.
Q5: What analytical techniques are best suited for assessing the purity of this compound?
A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent technique for assessing the purity of volatile compounds like this fluorinated alcohol.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is also invaluable for structural confirmation and can be used for quantitative analysis to determine purity against a known standard.
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
-
Vacuum adapter (optional, for vacuum distillation)
Procedure:
-
Drying: Ensure the crude product is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and then filtered.
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.
-
Charging the Flask: Charge the distillation flask with the dried crude product and add a few boiling chips. Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently. The heating rate should be controlled to ensure a slow and steady distillation rate (typically 1-2 drops per second).
-
Fraction Collection:
-
Collect the initial fraction (forerun) that distills at a lower temperature than the expected boiling point of the product. This fraction will contain volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main fraction.
-
Monitor the temperature closely. A drop in temperature or a significant rise may indicate that the main product has finished distilling or that higher boiling impurities are beginning to distill.
-
-
Shutdown: Stop the distillation before the distillation flask goes to dryness to avoid the formation of potentially explosive peroxides and overheating of the residue.
-
Analysis: Analyze the collected fractions for purity using GC or NMR.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting low purity issues.
References
Technical Support Center: Purification of Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated alcohols.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Alcohol After Synthesis
Q: My reaction to synthesize a fluorinated alcohol shows low conversion to the desired product. What are the potential causes and how can I troubleshoot this?
A: Low conversion in fluorination reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Inactive Fluorinating Reagent: Some fluorinating reagents, like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade over time, especially with improper storage.
-
Solution: Use a fresh batch of the fluorinating reagent. Ensure reagents are stored under anhydrous conditions and handled under an inert atmosphere if they are sensitive to air or moisture.
-
-
Insufficient Reagent: The stoichiometry of the fluorinating agent is critical.
-
Solution: Increase the equivalents of the fluorinating reagent, particularly for sterically hindered alcohols which may require a larger excess.
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.
-
Solution: Gradually increase the reaction temperature. Some deoxyfluorinations require heating to proceed at a reasonable rate. Conversely, if side reactions are observed, lowering the temperature may be necessary.
-
-
Poor Leaving Group (for Deoxyfluorination of Alcohols): The hydroxyl group of an alcohol is a poor leaving group.
-
Solution: Ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), prior to fluorination with a fluoride source can improve yields.
-
-
Solvent Incompatibility: The choice of solvent can significantly impact reagent solubility and reactivity.
-
Solution: Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous. Common solvents for fluorination reactions include dichloromethane (DCM), chloroform, and toluene.
-
Problem 2: Presence of Impurities After Initial Work-up
Q: After my reaction and initial aqueous work-up, I still see significant impurities in my crude fluorinated alcohol. What are the common impurities and how can I remove them?
A: Common impurities in fluorinated alcohol reactions include unreacted starting materials, acidic byproducts, and products of side reactions such as elimination. A multi-step purification strategy is often necessary.
Common Impurities and Purification Strategies:
| Impurity Type | Common Examples | Recommended Purification Technique |
| Acidic Impurities | Perfluoroalkanoic acids, Hydrofluoric acid (HF) | Liquid-Liquid Extraction, Flash Chromatography (with precautions) |
| Unreacted Starting Materials | Starting alcohol, fluorinating agent byproducts | Distillation, Flash Chromatography |
| Side-Reaction Products | Unsaturated fluorinated compounds (from dehydrofluorination) | Flash Chromatography |
| Residual Solvents | Reaction or extraction solvents | Distillation, Rotary Evaporation |
Problem 3: Difficulty in Chromatographic Purification
Q: I am having trouble purifying my fluorinated alcohol using flash chromatography. I'm observing peak tailing and poor separation. What can I do?
A: Fluorinated compounds can exhibit unique behaviors on silica gel due to their polarity and potential for strong interactions. Peak tailing is a common issue.[1][2][3][4]
Troubleshooting HPLC and Flash Chromatography:
-
Peak Tailing:
-
Cause: Secondary interactions between the polar fluorinated alcohol and acidic silanol groups on the silica surface.[1][2]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to block the active sites on the silica gel.
-
Solution 2 (Deactivated Silica): Use end-capped or deactivated silica gel to minimize silanol interactions.
-
Solution 3 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina or a fluorinated phase, which may offer different selectivity.
-
-
Poor Separation (Co-elution):
-
Cause: Insufficient difference in polarity between the desired product and impurities.
-
Solution 1 (Optimize Solvent System): Perform a thorough solvent screen using thin-layer chromatography (TLC) to find a solvent system that provides better separation (aim for a ΔRf of >0.2).
-
Solution 2 (Gradient Elution): Use a gradient elution from a non-polar to a more polar solvent system during flash chromatography to improve resolution.
-
Solution 3 (Orthogonal Technique): If chromatography is still challenging, consider an alternative purification method like distillation or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove acidic impurities like perfluoroalkanoic acids from my fluorinated alcohol?
A1: Liquid-liquid extraction is a highly effective method for removing acidic impurities.[5][6][7][8][9] By dissolving the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), the acidic impurities will be deprotonated and extracted into the aqueous layer. This process can be repeated several times to ensure complete removal.
Q2: My fluorinated alcohol seems to be volatile. What precautions should I take during purification?
A2: For volatile fluorinated compounds, it is crucial to minimize losses during solvent removal. Use a rotary evaporator with a well-controlled vacuum and a cold trap. For highly volatile compounds, distillation at atmospheric or reduced pressure might be a more suitable purification method than chromatography, as it can be a more contained system.
Q3: Can I use distillation to purify my fluorinated alcohol?
A3: Yes, distillation is a viable purification method, especially for removing non-volatile impurities or separating compounds with significantly different boiling points.[10] Fluorination generally lowers the boiling point of a molecule compared to its non-fluorinated analog.[11] For high-boiling fluorinated alcohols, vacuum distillation is recommended to prevent decomposition at high temperatures.
Q4: How can I quantify the purity of my final fluorinated alcohol product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile fluorinated alcohols and identifying any remaining impurities.[11][12][13][14][15] Quantitative ¹H NMR (qNMR) can also be used to determine purity by integrating the signals of the desired product against a known internal standard.[16][17][18]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude fluorinated alcohol in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-4) two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography for General Purification
-
Stationary Phase: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Simple Distillation for Volatile Fluorinated Alcohols
-
Apparatus Setup: Assemble a simple distillation apparatus with a heating mantle, a round-bottom flask containing the crude fluorinated alcohol and boiling chips, a condenser, and a receiving flask.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the distillate that boils at a constant temperature, which corresponds to the boiling point of the desired fluorinated alcohol. It is advisable to collect fractions and analyze their purity separately.
-
Vacuum Distillation (for high-boiling alcohols): For less volatile compounds, connect the distillation apparatus to a vacuum pump to reduce the boiling point and prevent thermal decomposition. Ensure the glassware is rated for vacuum applications.
Quantitative Data Summary
The efficiency of purification methods can be evaluated by analyzing the purity of the product at different stages. Below is a summary of expected purity improvements for a hypothetical fluorinated alcohol purification.
| Purification Step | Initial Purity (Area % by GC-MS) | Purity After Step (Area % by GC-MS) | Major Impurities Removed |
| Liquid-Liquid Extraction | 85% | 92% | Perfluoroalkanoic acids, HF |
| Distillation | 92% | 97% | Unreacted starting materials, low-boiling side products |
| Flash Chromatography | 97% | >99% | Isomeric impurities, dehydrofluorination products |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. labcompare.com [labcompare.com]
- 5. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFICIENCY OF LIQUID EXTRACTION PROCESSES (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Liquid-Liquid Extraction General Principles - A Review | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Fast Analysis of Fluorotelomer Alcohols [discover.restek.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. Assessing extraction-analysis methodology to detect fluorotelomer alcohols (FTOH), a class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), in artificial turf fibers and crumb rubber infill - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3,3,3-Trifluoro-2-methylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and practical synthetic routes for the preparation of this compound are:
-
Reduction of 3,3,3-Trifluoro-2-methylpropanoic acid or its esters: This involves the use of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid or ester functionality to a primary alcohol.[1]
-
Grignard Reaction: This route utilizes the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) with 1,1,1-trifluoroacetone. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the trifluoroacetone to form the desired alcohol after an acidic workup.[2][3][4]
Q2: How can I synthesize the precursor, 3,3,3-Trifluoro-2-methylpropanoic acid?
A2: 3,3,3-Trifluoro-2-methylpropanoic acid can be synthesized through various methods, including the hydrolysis of the corresponding nitrile or ester. One reported method involves the reaction of a trifluoroacetic acid ester with a mineral acid to produce trifluoroacetone, which is then converted to the propionic acid nitrile and subsequently hydrolyzed to the desired carboxylic acid.[2][5]
Q3: What are the key safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
A3: LiAlH₄ is a potent reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[6][7][8] Therefore, all reactions involving LiAlH₄ must be conducted under strictly anhydrous (dry) and inert conditions (e.g., under a nitrogen or argon atmosphere).[6] Glassware should be thoroughly dried, and anhydrous solvents must be used. Quenching of the reaction must be performed carefully by slow, controlled addition of a quenching agent at low temperatures (e.g., 0 °C).
Troubleshooting Guides
Route 1: Reduction of 3,3,3-Trifluoro-2-methylpropanoic Acid (or its Ester)
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive LiAlH₄ | Use a fresh bottle of LiAlH₄ or test the activity of the existing batch on a small scale with a known reactive substrate. |
| Presence of Water | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. |
| Insufficient LiAlH₄ | Carboxylic acid reduction requires a stoichiometric excess of LiAlH₄. Ensure at least 1.5-2 equivalents of the reagent are used. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material persists, consider extending the reaction time or increasing the temperature. |
| Improper Work-up | The work-up procedure is critical for isolating the product. Ensure the aluminum salts are fully precipitated and can be easily filtered. A common method is the Fieser work-up, involving the sequential addition of water and a sodium hydroxide solution.[9] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Over-reduction | While less common for this substrate, ensure the reaction is not run for an excessively long time or at too high a temperature. |
| Formation of Aluminum Alkoxide Complexes | These are expected intermediates. A proper acidic or basic work-up is necessary to hydrolyze these complexes and liberate the alcohol.[9] |
Route 2: Grignard Reaction with 1,1,1-Trifluoroacetone
Issue 1: Grignard Reagent Fails to Form
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium | Use fresh, high-purity magnesium turnings. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing.[10] |
| Presence of Water | Grignard reagents are extremely sensitive to moisture. Follow strict anhydrous procedures as described for the LiAlH₄ reduction. |
| Improper Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation. |
Issue 2: Low Yield of the Desired Alcohol
| Possible Cause | Troubleshooting Steps |
| Side Reaction with Starting Material (Wurtz Coupling) | This can be a major side reaction, especially with primary halides. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[10] |
| Enolization of the Ketone | While less likely with trifluoroacetone, sterically hindered ketones can undergo enolization. Ensure the Grignard reagent is added slowly at a low temperature. |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC. If the ketone is still present, the reaction may require a longer time or gentle warming. |
Data Presentation
Table 1: Representative Reaction Conditions for the Reduction of Carboxylic Acids to Primary Alcohols
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reducing Agent/Catalyst | Lithium Aluminum Hydride (LiAlH₄) | Ruthenium-based complexes (e.g., [Ru(Triphos)(TMM)]) |
| Solvent | Anhydrous Diethyl Ether or THF | 2-Methyltetrahydrofuran (2-MTHF) or Cyclohexane |
| Temperature | 0 °C to room temperature | 80 °C |
| Stoichiometry (Reagent:Substrate) | 1.5 - 2.0 : 1 | 0.5 - 2 mol % catalyst |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | >90% (for similar substrates) | 70-98% (for various carboxylic acids)[11] |
| Work-up | Acidic or basic quench (e.g., Fieser work-up) | Hydrolysis of silyl ether intermediate |
Table 2: Representative Conditions for Grignard Reaction with Ketones
| Parameter | Grignard Reaction |
| Grignard Reagent | Methylmagnesium Bromide or Chloride |
| Substrate | 1,1,1-Trifluoroacetone |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to room temperature |
| Stoichiometry (Grignard:Ketone) | 1.1 - 1.5 : 1 |
| Reaction Time | 1 - 3 hours |
| Typical Yield | Can be high, but dependent on substrate and conditions |
| Work-up | Quenching with aqueous ammonium chloride or dilute acid |
Experimental Protocols
Protocol 1: Reduction of 3,3,3-Trifluoro-2-methylpropanoic Acid with LiAlH₄ (Representative)
This is a general procedure and may require optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether to a three-necked flask equipped with a dropping funnel, condenser, and thermometer.
-
Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Dissolve 3,3,3-trifluoro-2-methylpropanoic acid (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).
-
Work-up: Stir the resulting white precipitate vigorously for 30 minutes. Filter the solid and wash it thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Grignard Reaction of Methylmagnesium Bromide with 1,1,1-Trifluoroacetone (Representative)
This is a general procedure and may require optimization.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a small portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition, stir the mixture for an additional 30-60 minutes.
-
Addition of Ketone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 1,1,1-trifluoroacetone (1.0 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent. The product can be purified by distillation.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. datapdf.com [datapdf.com]
- 2. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 3. Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination [organic-chemistry.org]
- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. 2. LiAlH4 | PPT [slideshare.net]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions with Trifluoromethyl Carbinols
This guide provides troubleshooting advice and frequently asked questions for researchers working with trifluoromethyl carbinols.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction is giving a low yield. What are the common causes?
A1: Low yields in trifluoromethylation reactions can stem from several factors. These include the stability of the trifluoromethylating reagent, the reaction conditions, the nature of the substrate, and the presence of moisture or other impurities. For instance, the trifluoromethyl anion (CF3-) is notoriously unstable and can decompose to difluorocarbene (:CF2) and fluoride (F-). The choice of solvent and base is also critical; for example, using N,N-dimethylformamide (DMF) can help stabilize the CF3- anion by forming a hemiaminaloate adduct.
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Side reactions often depend on the type of trifluoromethylating agent used. With nucleophilic reagents, enolizable ketones can be deprotonated by the basic CF3- anion, leading to undesired byproducts. For electrophilic trifluoromethylation, the reagent might react with other nucleophilic sites in the molecule. In some cases, the product itself can be unstable under the reaction conditions, leading to decomposition.
Q3: I am struggling with the purification of my trifluoromethyl carbinol. What are some common challenges and solutions?
A3: Purification can be challenging due to the volatility of some trifluoromethylated compounds and the formation of hard-to-separate byproducts. Standard silica gel chromatography can sometimes lead to decomposition, especially if the product is acid-sensitive. Using a less acidic stationary phase like neutral alumina or passivating the silica gel with a base (e.g., triethylamine) can be beneficial. In some cases, distillation or crystallization might be more suitable purification methods.
Q4: My trifluoromethyl carbinol seems to be decomposing during workup or storage. How can I improve its stability?
A4: Trifluoromethyl carbinols can be sensitive to both acidic and basic conditions. During workup, it is crucial to avoid strong acids or bases. For example, even weak acids like ammonium chloride can cause racemization of chiral trifluoromethyl carbinols. It is recommended to perform an acid-free workup. For storage, keeping the compound in a cool, dark place under an inert atmosphere is advisable.
Q5: I am performing an enantioselective trifluoromethylation, but the enantiomeric excess (ee) is low. What could be the issue?
A5: Low enantiomeric excess can be due to several factors. The catalyst might not be optimal for the substrate, or the reaction conditions (temperature, solvent, concentration) may need further optimization. Importantly, the product itself might be racemizing under the reaction or workup conditions. Monitoring the reaction over time is crucial, as prolonged reaction times can sometimes lead to a decrease in ee due to catalyst-effected racemization.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Reagent | - Use a freshly opened or properly stored trifluoromethylating reagent. Some reagents are sensitive to moisture and air. - Consider in-situ generation of the active trifluoromethylating species. |
| Inappropriate Reaction Conditions | - Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions require low temperatures to prevent reagent decomposition. - Solvent: The choice of solvent is crucial. For nucleophilic trifluoromethylation, polar aprotic solvents like THF or DMF are often used. - Catalyst/Initiator: Verify the correct loading and activity of the catalyst or initiator. For instance, fluoride sources like TBAF are common initiators for reactions with TMSCF3. |
| Substrate Reactivity | - Sterically hindered carbonyl compounds may react slower. Consider using a more reactive trifluoromethylating reagent or harsher reaction conditions (e.g., higher temperature, longer reaction time). - For enolizable ketones, consider using a non-basic trifluoromethylating agent or a different synthetic route. |
| Presence of Impurities | - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents by moisture. - Use anhydrous solvents. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Decomposition of Trifluoromethylating Reagent | - As mentioned, the CF3- anion can decompose to difluorocarbene. This can be minimized by using appropriate solvents and ensuring the reaction temperature is controlled. |
| Reaction with Solvent | - Some reagents might react with the solvent. For example, strongly basic conditions might not be compatible with certain ester-containing solvents. |
| Enolization of Carbonyl Substrate | - For enolizable aldehydes and ketones, deprotonation can compete with nucleophilic attack. Using a milder base or a different trifluoromethylating reagent can mitigate this. |
| Over-reaction or Decomposition of Product | - Monitor the reaction by TLC or GC/MS to determine the optimal reaction time and prevent the formation of degradation products. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product Volatility | - If the product is volatile, avoid high temperatures and high vacuum during solvent removal. |
| Decomposition on Silica Gel | - If the product is acid-sensitive, use deactivated silica gel (e.g., with triethylamine) or switch to a different stationary phase like alumina. |
| Formation of Azeotropes | - If the product forms an azeotrope with the solvent, try a different solvent for extraction and purification. |
| Emulsion during Workup | - Add brine or a small amount of a different organic solvent to break up emulsions during aqueous workup. |
Data Presentation
Table 1: Comparison of Common Nucleophilic Trifluoromethylating Reagents
| Reagent | Common Name | Activator/Conditions | Substrate Scope | Notes |
| TMSCF3 | Ruppert's Reagent | Fluoride source (e.g., TBAF, CsF) | Aldehydes, ketones, imines | Widely used and commercially available. |
| CF3H | Fluoroform | Strong base (e.g., t-BuOK, KHMDS) | Aldehydes, non-enolizable ketones | Environmentally benign but requires a strong base. |
| CF3I | Trifluoroiodomethane | In situ reaction with copper powder | Aromatic compounds | Used for generating trifluoromethyl copper reagents. |
| NaSO2CF3 | Langlois' Reagent | Radical initiator | Alkenes, arenes | A source of trifluoromethyl radicals. |
Table 2: Example Yields for Trifluoromethylation of Carbonyl Compounds
| Substrate | Reagent/Conditions | Yield (%) | Reference |
| Benzaldehyde | TMSCF3, cat. TBAF, THF | ~95% | |
| Cyclohexanone | TMSCF3, cat. TBAF, THF | ~90% | |
| Acetophenone | CF3H, KHMDS, triglyme, -40 °C | ~85% | |
| α-keto amide | TMS-CF3, TBAF, THF | 90-96% |
Experimental Protocols
Protocol: Trifluoromethylation of an Aldehyde using Ruppert's Reagent (TMSCF3)
Materials:
-
Aldehyde (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF3, 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethyl carbinol.
Visualizations
Caption: Troubleshooting workflow for low yield in trifluoromethyl carbinol synthesis.
Caption: Factors affecting the stability of trifluoromethyl carbinols.
Byproducts of 3,3,3-Trifluoro-2-methylpropan-1-ol synthesis and identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on a likely two-step synthesis route: 1) Grignard reaction of a trifluoroacetic acid derivative to form a trifluoromethyl ketone intermediate, and 2) subsequent reduction to the desired alcohol.
Issue 1: Low Yield of 1,1,1-Trifluoro-3-methylbutan-2-one (Ketone Intermediate)
Question: My Grignard reaction between ethyl trifluoroacetate and methyl magnesium bromide is resulting in a low yield of the desired ketone, 1,1,1-trifluoro-3-methylbutan-2-one. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in this Grignard reaction are a common challenge. The primary reasons often revolve around the reactivity of the Grignard reagent and the stability of the starting materials and intermediates. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Grignard Reagent Degradation | Ensure strictly anhydrous (water-free) conditions. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential. Grignard reagents are strong bases and will react with any trace amounts of water.[1] |
| Side Reactions of the Grignard Reagent | Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of alkanes (e.g., ethane from methyl magnesium bromide). To minimize this, ensure a slow addition of the alkyl halide during the Grignard reagent preparation and maintain a moderate reaction temperature. |
| Over-addition to the Ester | Grignard reagents can add twice to an ester, leading to the formation of a tertiary alcohol as a byproduct. To favor the formation of the ketone, use a 1:1 stoichiometry of the Grignard reagent to the ester and maintain a low reaction temperature (e.g., -78 °C) during the addition. |
| Enolization of the Ester | The Grignard reagent can act as a base and deprotonate the alpha-proton of the ester, leading to an unreactive enolate. Using a less sterically hindered Grignard reagent and low temperatures can help to minimize this side reaction. |
| Impure Starting Materials | Use freshly prepared or titrated Grignard reagent. Ensure the ethyl trifluoroacetate is pure and dry. Impurities in the magnesium turnings can also inhibit the reaction. |
Issue 2: Incomplete Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one
Question: The reduction of my ketone intermediate to this compound using sodium borohydride is sluggish or incomplete. How can I improve the conversion?
Answer:
Incomplete reduction can stem from several factors, including reagent activity and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh bottle of sodium borohydride (NaBH₄). Over time, NaBH₄ can decompose, especially if exposed to moisture. |
| Insufficient Amount of Reducing Agent | While NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete reaction. |
| Low Reaction Temperature | While the reaction is often performed at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion. |
| Solvent Effects | The reduction is typically carried out in an alcoholic solvent like methanol or ethanol. Ensure the solvent is anhydrous, as water can react with the borohydride. |
| Formation of Hemiketal Byproduct | In the presence of alcohol solvents, fluorinated ketones can form hemiketal byproducts, which may be less reactive towards reduction.[2] Consider adding the ketone to a pre-cooled solution of the reducing agent to minimize hemiketal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: Based on the likely synthetic route, the following byproducts may be observed:
-
From the Grignard Step:
-
2-Methyl-4,4,4-trifluorobutan-2-ol: This tertiary alcohol results from the double addition of the methyl Grignard reagent to the ethyl trifluoroacetate starting material.
-
Ethane: Formed from the Wurtz coupling of the methyl Grignard reagent.
-
Unreacted Ethyl Trifluoroacetate: Incomplete reaction will leave starting material in the mixture.
-
-
From the Reduction Step:
-
Unreacted 1,1,1-Trifluoro-3-methylbutan-2-one: Incomplete reduction will result in the presence of the starting ketone.
-
Borate Esters: These are formed from the reaction of the borohydride reagent with the alcohol product and solvent. They are typically removed during the aqueous workup.
-
Q2: How can I identify the main product and the potential byproducts in my reaction mixture?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying the components of your reaction mixture.
-
GC-MS: This technique will separate the volatile components of your mixture. The mass spectrum of each component will provide its molecular weight and a characteristic fragmentation pattern, allowing for identification.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the product and byproducts. For this compound, you would expect to see signals for the methyl group, the methylene group, the methine proton, and the hydroxyl proton, with specific chemical shifts and coupling patterns.
-
¹⁹F NMR: This is a powerful tool for identifying fluorine-containing compounds. The trifluoromethyl group of the desired product will give a characteristic signal. Any fluorine-containing byproducts will also have distinct signals in the ¹⁹F NMR spectrum.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Grignard Reagent: Methyl magnesium bromide is highly flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Sodium Borohydride: While less reactive than lithium aluminum hydride, sodium borohydride is still flammable and reacts with water to produce flammable hydrogen gas. It should be handled with care, and the quenching of the reaction should be done slowly and in a well-ventilated fume hood.
-
Fluorinated Compounds: Many organofluorine compounds have specific toxicological properties. It is important to handle all fluorinated starting materials, intermediates, and the final product with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
Objective: To separate and identify the components of the crude reaction mixture from the synthesis of this compound.
Methodology:
-
Sample Preparation:
-
Take a small aliquot (approximately 1-2 mg) of the crude reaction mixture.
-
Dissolve the aliquot in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the solution to remove any particulate matter.
-
-
GC-MS Parameters (Representative):
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the expected components.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a library of known compounds (e.g., NIST) to identify the product and byproducts.
-
Protocol 2: Identification of Byproducts by ¹H and ¹⁹F NMR
Objective: To confirm the structure of the desired product and identify byproducts using NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Take approximately 10-20 mg of the crude reaction mixture.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm) for this compound (in CDCl₃):
-
~1.0 (d, 3H, -CH₃)
-
~2.2 (m, 1H, -CH-)
-
~3.7 (m, 2H, -CH₂OH)
-
Variable (br s, 1H, -OH)
-
-
Analyze the spectrum for signals corresponding to potential byproducts.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a standard ¹⁹F NMR spectrum.
-
Expected Chemical Shift (δ, ppm) for this compound (in CDCl₃, relative to CFCl₃ at 0 ppm):
-
~ -75 to -80 (d, 3F, -CF₃)
-
-
Look for other signals in the spectrum that may indicate the presence of fluorine-containing byproducts.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for byproduct identification.
References
Technical Support Center: Synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and address challenges in the synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective laboratory-scale method is the reduction of an ester precursor, typically ethyl 3,3,3-trifluoro-2-methylpropanoate, using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[1][2][3] This method efficiently converts the ester functional group to a primary alcohol.[1][2]
Q2: Why is Lithium Aluminium Hydride (LiAlH₄) preferred over Sodium Borohydride (NaBH₄) for this synthesis?
A2: LiAlH₄ is a significantly more potent reducing agent than NaBH₄.[1][3] While NaBH₄ is effective for reducing aldehydes and ketones, it is generally too weak to reduce esters to alcohols under standard conditions.[3] LiAlH₄'s higher reactivity is necessary to achieve a complete and efficient conversion of the fluorinated ester to the desired alcohol.[1][2]
Q3: What are the critical safety precautions when working with LiAlH₄, especially with fluorinated compounds?
A3: LiAlH₄ is a pyrophoric and water-reactive reagent that can ignite upon contact with air and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1][4] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1] Extreme caution is advised when reducing fluorinated compounds with LiAlH₄, as hazardous reactions and potential explosions have been reported.[5] A careful, slow quench of the reaction at low temperatures is mandatory.
Q4: What is a typical work-up procedure for a LiAlH₄ reduction?
A4: A standard and cautious work-up involves cooling the reaction mixture to 0°C and sequentially adding water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). An alternative is to use Glauber's salt (Na₂SO₄·10H₂O) for quenching.[6] Another common method involves the slow, careful addition of ethyl acetate to quench excess LiAlH₄ before the aqueous work-up.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via ester reduction.
Issue 1: Low or No Yield of the Desired Alcohol
| Possible Cause | Troubleshooting Step |
| Inactive LiAlH₄ | LiAlH₄ is highly sensitive to moisture. Use a fresh bottle or a properly stored, previously opened container. Ensure it is a free-flowing grey powder. |
| Wet Solvent/Glassware | The presence of water will consume the LiAlH₄. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether) and oven- or flame-dried glassware.[1] |
| Impure Starting Material | Purity of the starting ester is crucial. Acidic impurities in the ester will quench the LiAlH₄. Purify the ester by distillation before use. |
| Insufficient Reagent | Ester reductions require at least 1.5 equivalents of hydride. Typically, an excess of LiAlH₄ is used to ensure complete conversion.[7] |
| Incomplete Reaction | The reaction may require more time or gentle heating (reflux) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
Issue 2: Presence of Unreacted Starting Material (Ester)
| Possible Cause | Troubleshooting Step |
| Insufficient LiAlH₄ | As mentioned above, an inadequate amount of the reducing agent is a primary cause of incomplete reactions. Add more LiAlH₄ to the reaction mixture if monitoring indicates the presence of starting material. |
| Reaction Time Too Short | Allow the reaction to stir for a longer period at the specified temperature. Monitor until the starting material is no longer detectable. |
| Low Reaction Temperature | While initial addition is often done at 0°C for safety, the reaction may need to be warmed to room temperature or refluxed to ensure completion. |
Issue 3: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrodefluorination | Although less common with LiAlH₄, strong reducing conditions can sometimes lead to the cleavage of C-F bonds.[8] Use the minimum necessary excess of LiAlH₄ and maintain controlled temperatures. |
| Over-reduction of other functional groups | If the substrate contains other reducible functional groups, LiAlH₄'s lack of selectivity may cause issues. This is generally not a problem for the specified synthesis but is a consideration for more complex molecules.[1] |
| Side reactions during work-up | An overly aggressive or rapid quench with water can lead to localized heat and potential side reactions. Always perform the quench slowly at 0°C with vigorous stirring. |
Experimental Protocols
Protocol 1: LiAlH₄ Reduction of Ethyl 3,3,3-trifluoro-2-methylpropanoate
This protocol is a standard laboratory procedure for the reduction of an ester to a primary alcohol.
Materials:
-
Ethyl 3,3,3-trifluoro-2-methylpropanoate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon line.
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve ethyl 3,3,3-trifluoro-2-methylpropanoate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently refluxed if necessary. Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.[1]
-
Work-up: Slowly add 1 M HCl to the mixture until the grey solids dissolve and two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Typical Substrates | Reactivity | Solvents | Work-up |
| LiAlH₄ | Esters, Carboxylic Acids, Amides, Ketones, Aldehydes[1][2] | Very High | Anhydrous Ethers (THF, Et₂O)[1] | Cautious aqueous quench required[1][4] |
| NaBH₄ | Aldehydes, Ketones | Low (for esters) | Alcohols (MeOH, EtOH), Water | Simple aqueous extraction |
| Catalytic Hydrogenation | Esters, Alkenes, Nitro groups | Varies with catalyst and conditions | Alcohols, Ethers, Hydrocarbons | Filtration of catalyst |
Visualizations
Reaction Pathway
Caption: LiAlH₄ reduction of the ester to the primary alcohol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workup [chem.rochester.edu]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Stability issues of 3,3,3-Trifluoro-2-methylpropan-1-ol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoro-2-methylpropan-1-ol. The information provided addresses potential stability issues under acidic and basic conditions that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
While this compound is a relatively stable compound, potential degradation can occur under strong acidic or basic conditions, particularly at elevated temperatures. Under acidic conditions, the primary concern is acid-catalyzed dehydration. Under basic conditions, elimination of hydrogen fluoride (HF) is a possible degradation pathway, similar to what has been observed in other fluorinated alcohols.
Q2: What are the likely degradation products of this compound under acidic conditions?
Under strong acidic conditions and heat, this compound can undergo dehydration to form alkenes. The most likely product would be 3,3,3-trifluoro-2-methylprop-1-ene.
Q3: What are the potential degradation pathways under basic conditions?
For some fluorotelomer alcohols, a base-induced elimination of hydrogen fluoride (HF) has been observed. This process can be facilitated by the formation of an intramolecular hydrogen bond. While not definitively reported for this compound, a similar mechanism could potentially lead to the formation of an unsaturated intermediate. The stability in the presence of a base can also be influenced by the solvent and the solubility of the base used.
Q4: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to quantify the parent compound and identify any potential degradation products.
Q5: Are there any recommended storage conditions to ensure the stability of this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept away from strong acids, strong bases, and oxidizing agents.
Troubleshooting Guides
This section provides guidance on how to identify and address common stability-related issues during your experiments.
Issue 1: Unexpected side products observed in reactions under acidic conditions.
-
Possible Cause: Acid-catalyzed dehydration of this compound.
-
Troubleshooting Steps:
-
Analyze the side product: Use GC-MS or LC-MS to identify the mass of the unexpected product. A mass corresponding to the loss of water from the starting material (molecular weight of this compound is 128.09 g/mol ; dehydrated product would be 110.08 g/mol ) would suggest dehydration.
-
Modify reaction conditions:
-
Lower the reaction temperature: Dehydration reactions are often favored at higher temperatures.
-
Use a milder acid: If possible, substitute strong acids like sulfuric acid with a weaker acid.
-
Reduce reaction time: Monitor the reaction progress to minimize the formation of the dehydration product.
-
-
Issue 2: Low yield or decomposition of starting material in reactions under basic conditions.
-
Possible Cause: Base-induced elimination of HF from this compound.
-
Troubleshooting Steps:
-
Analyze the reaction mixture: Use ion chromatography to detect the presence of fluoride ions in the aqueous phase after workup, which would indicate HF elimination.
-
Modify reaction conditions:
-
Use a non-nucleophilic base: Consider using a sterically hindered, non-nucleophilic base to minimize elimination reactions.
-
Change the solvent: The rate of HF elimination can be solvent-dependent. Experiment with different solvents to see if the stability improves.
-
Lower the reaction temperature: As with many elimination reactions, lower temperatures can disfavor this pathway.
-
-
Data Presentation
Currently, there is no specific quantitative data available in the public domain on the degradation kinetics of this compound under acidic or basic conditions. Researchers are encouraged to perform forced degradation studies to generate data relevant to their specific experimental conditions.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These protocols are based on guidelines for forced degradation studies in the pharmaceutical industry.[1][2]
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
-
Analyze a stressed sample by LC-MS to identify potential degradation products.
-
Protocol 2: Basic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
-
Analyze a stressed sample by LC-MS to identify potential degradation products.
-
Mandatory Visualization
Caption: Potential acid-catalyzed dehydration pathway.
Caption: Potential base-induced elimination pathway.
References
Technical Support Center: GC-MS Troubleshooting for Analysis of Fluorinated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fluorinated compounds.
Troubleshooting Guides
This section offers a systematic approach to resolving common problems encountered during the GC-MS analysis of fluorinated compounds.
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: My peaks for fluorinated analytes are tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for fluorinated compounds is a common issue and can indicate unwanted interactions within the GC-MS system. Here are the likely causes and their solutions:
-
Active Sites in the GC Flow Path: Fluorinated compounds, especially those with polar functional groups, can interact with active sites (e.g., acidic silanol groups) in the inlet liner, at the head of the column, or on other surfaces.[1]
-
Solution:
-
Use Inert Liners: Employ highly inert inlet liners, such as those with deactivation coatings.
-
Column Maintenance: Trim the front end of the column (5-10 cm) to remove accumulated non-volatile residues and active sites.[2] If tailing persists, the column may be degraded and require replacement.
-
System Deactivation: Ensure all components in the flow path, including ferrules and seals, are made of inert materials.
-
-
-
Ion Source Contamination: Halogenated compounds can react with the metal surfaces of the ion source, leading to the formation of metal halides that act as active sites for analyte adsorption.[3] This is particularly problematic when using chlorinated solvents like dichloromethane (DCM).[3]
-
Solution:
-
Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's instructions.
-
Avoid Halogenated Solvents: If possible, switch to a non-halogenated solvent for sample dissolution and injection.
-
-
-
Improper Method Parameters: Suboptimal temperature programming or carrier gas flow rates can lead to poor chromatography.
-
Solution:
-
Optimize Oven Temperature Program: A slower temperature ramp can sometimes improve peak shape.
-
Adjust Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for the column dimensions and analyte volatility.
-
-
-
Column Overload: Injecting too much of the sample can cause peak fronting.[4]
-
Solution: Dilute your sample and reinject.
-
A systematic workflow for troubleshooting peak tailing is presented below:
Issue: Poor Sensitivity or No Signal
Q2: I am not seeing my fluorinated compound of interest, or the signal is very weak. What should I check?
A2: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
-
Analyte Reactivity and Stability: Some fluorinated compounds are highly reactive and may degrade in the injector or on the column.[5] For instance, compounds like hydrogen fluoride (HF) can degrade polysiloxane columns.[5]
-
Solution:
-
Derivatization: For polar or reactive compounds, derivatization can improve thermal stability and chromatographic performance.[6]
-
Inert Flow Path: Use an inert flow path to minimize analyte degradation.
-
Alternative Techniques: For highly reactive small molecules, other analytical techniques may be more suitable.
-
-
-
Suboptimal Injection Parameters: The injection technique significantly impacts the amount of sample that reaches the detector.
-
Solution:
-
Switch to Splitless Injection: For trace analysis, a splitless injection directs more of the analyte onto the column, increasing sensitivity.[7]
-
Optimize Split Ratio: If using a split injection, a lower split ratio will increase the amount of sample transferred to the column.
-
-
-
Mass Spectrometer Settings: The MS parameters must be appropriate for your analyte.
-
Solution:
-
Check Mass Range: Ensure the mass range of your scan includes the m/z of your target ions. Some volatile fluorinated compounds may have masses below the typical scan range.[5]
-
Ionization Technique: While electron ionization (EI) is common, some fluorinated compounds do not produce a stable molecular ion with this method.[8] Consider alternative ionization techniques like chemical ionization (CI) if available.[8]
-
Tune the MS: Perform a system autotune to ensure the MS is functioning correctly. Contamination can sometimes be identified during this process.[9]
-
-
-
System Contamination: A contaminated system can lead to high background noise, obscuring the analyte signal.
The following diagram illustrates the potential interactions of fluorinated compounds within the GC-MS system that can lead to common issues:
Frequently Asked Questions (FAQs)
Q3: What type of GC column is best for analyzing fluorinated compounds?
A3: The choice of GC column depends on the specific properties of the analytes. For volatile fluorinated hydrocarbons, a mid- to high-polarity stationary phase, such as one containing trifluoropropyl groups, can provide good selectivity.[4] For many applications, standard columns like a DB-5ms or HP-5ms are a good starting point due to their inertness and general applicability.
Q4: How can I prevent contamination when analyzing for trace levels of fluorinated compounds?
A4: Contamination is a significant issue, especially in trace analysis.
-
High-Purity Solvents and Reagents: Use the highest purity solvents and reagents available.
-
Proper Sample Handling: Store samples in non-fluorinated containers like polypropylene or glass.[4]
-
Method Blanks: Regularly run method blanks (a clean sample subjected to the full analytical process) to check for contamination from your reagents, equipment, or environment.[4]
-
Dedicated Consumables: If possible, use dedicated syringes, vials, and other consumables for fluorinated compound analysis.
Q5: My calibration curve for a fluorinated internal standard is not linear. What could be the cause?
A5: Non-linearity in calibration can be caused by contamination of the GC-MS system.[9] Even low levels of contamination can affect the response factors of certain compounds, including internal standards.[9] This effect can be more pronounced at lower concentrations.
-
Solution:
-
System Cleaning: Thoroughly clean the injector and ion source.
-
Check for Contamination: An autotune report showing ions other than those from the tuning compound (PFTBA) can indicate contamination.[9]
-
Alternative Quantitation Ions: If your internal standard has multiple characteristic ions, try using a different quantitation ion that may be less affected by the contamination.[9]
-
Experimental Protocols
Protocol 1: Basic GC System Leak Check
-
Preparation:
-
Set the GC to a typical operating pressure.
-
Ensure the carrier gas is flowing.
-
Have an electronic leak detector available.
-
-
Procedure:
-
Carefully bring the probe of the electronic leak detector close to all fittings and connections in the GC flow path.
-
Start at the gas source and move systematically towards the detector.
-
Pay close attention to the injector nut, column fittings at the inlet and detector, and any other unions.
-
An audible or visual signal from the leak detector indicates a leak.
-
-
Resolution:
-
If a leak is found, tighten the fitting gently. Do not overtighten, as this can damage the ferrule or fitting.
-
If tightening does not resolve the leak, cool down the system, depressurize, and replace the ferrule or seal.
-
Re-pressurize and check for leaks again.
-
Protocol 2: Column Conditioning
-
Installation:
-
Install the new column in the injector, but do not connect it to the mass spectrometer. Leave the detector end of the column open in the oven.
-
-
Purging:
-
Set the carrier gas flow rate to the manufacturer's recommended setting for conditioning (typically 1-2 mL/min).
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.
-
-
Baking:
-
Set the oven temperature to 20-30 °C above the maximum temperature you plan to use in your analytical method, but do not exceed the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours. For MS applications, longer conditioning at a slightly lower temperature is often preferred to minimize bleed.
-
-
Cooling and Connection:
-
Cool the oven to a safe temperature.
-
Connect the column to the mass spectrometer.
-
Perform a leak check.
-
-
Verification:
-
Run a blank temperature program to ensure the baseline is stable and free of excessive bleed.
-
Quantitative Data Summary
The optimal GC-MS parameters are highly dependent on the specific fluorinated compounds being analyzed and the instrumentation used. The following table provides a general starting point for method development.
| Parameter | Typical Value/Range | Notes |
| Injector Temperature | 250 °C | Should be high enough to ensure complete vaporization of the sample without causing thermal degradation.[7] |
| Injection Mode | Splitless | Preferred for trace analysis to maximize sensitivity.[7] |
| Oven Program | Initial: 50 °C (hold 2 min) | A typical starting point. The ramp rate and final temperature must be optimized for the specific analytes.[12] |
| Ramp: 10-25 °C/min | ||
| Final: 280 °C (hold 5 min) | ||
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | For standard 0.25 mm ID columns. |
| Transfer Line Temp. | 280 °C | Should be high enough to prevent condensation of analytes.[12] |
| Ion Source Temp. | 230 °C | A common setting, but can be optimized.[12] |
| MS Scan Range | 50 - 500 m/z | Adjust based on the molecular weights of your target compounds. |
References
- 1. benchchem.com [benchchem.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 7. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Volatile Fluorinated Alcohols
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the challenges associated with the purification of volatile fluorinated alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of volatile fluorinated alcohols.
| Problem | Possible Cause | Solution |
| Product Loss During Solvent Removal | The compound is highly volatile and is being removed along with the solvent under high vacuum on a rotary evaporator. | Reduce the vacuum strength on the rotary evaporator. If the product is still being lost to the solvent trap, consider alternative methods like distillation at atmospheric pressure using a distillation head or employing a Kugelrohr apparatus.[1] |
| Bumping (Violent Boiling) During Distillation | Uneven heating of the distillation flask. | Use boiling chips or a magnetic stirrer to ensure even heating. Ensure that the heating mantle is the correct size for the flask.[2] |
| Flooding of the Distillation Column | The heating rate is too high, preventing the establishment of vapor-liquid equilibrium within the column. | Reduce the heating rate to allow for proper separation.[2] |
| Temperature Fluctuations During Distillation | Drafts in the fume hood or an unstable heating source. | Insulate the distillation column and the neck of the flask. Use a voltage controller for the heating mantle to ensure stable heat output.[2] |
| No Distillate is Collecting | Insufficient heating or a leak in the system. | Gradually increase the heating rate. Check all joints and connections to ensure they are properly sealed.[2] |
| Azeotrope Formation with Solvents | Fluorinated alcohols can form azeotropes with other alcohols, making separation by simple distillation difficult. | Consider using extractive distillation with a suitable separating agent, such as N-methyl-2-pyrrolidone for a 2,2,2-trifluoroethanol–isopropanol azeotrope.[3] |
| Cloudy Distillate | The wash has frothed and carried over into the condenser. | Use an anti-foaming agent like Turbo Clear before distillation or add a distilling conditioner.[4] |
| Discolored Distillate or Dark Flecks | Exceeding the temperature limits of the condenser or contamination in the still. | Ensure that you do not distill above the recommended temperature for your condenser. Clean the distillation apparatus thoroughly.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying volatile fluorinated alcohols?
A1: The primary challenges stem from their high volatility, which can lead to significant product loss during solvent removal and distillation.[1] They can also form azeotropic mixtures with common solvents, complicating purification by standard distillation.[3] Additionally, ensuring the removal of impurities like perfluoroalkanoic acids, esters, and iodides may require specific chemical treatments.[5]
Q2: Which purification techniques are most effective for volatile fluorinated alcohols?
A2: Fractional distillation is a highly effective method for separating fluorinated alcohols from mixtures with components of similar boiling points.[6][7] For removal of lower-boiling solvents, rotary evaporation under controlled (reduced) vacuum is common.[8][9][10] In cases of azeotrope formation, extractive distillation is a useful technique.[3] Chromatographic methods can also be employed for purification.[11][12]
Q3: How can I minimize product loss when using a rotary evaporator?
A3: To minimize loss, it is crucial to reduce the vacuum strength as much as possible.[1] Carefully monitor the evaporation and stop the process as soon as the bulk solvent is removed. Chilling the receiving flask can also help to condense volatile compounds that pass through the condenser. For extremely volatile compounds, avoiding high vacuum altogether and using atmospheric pressure distillation might be necessary.[1]
Q4: What are the key safety precautions when handling fluorinated alcohols?
A4: Fluorinated compounds require careful handling.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[13] Be aware of the specific hazards of the compounds you are working with by consulting their Safety Data Sheet (SDS). Some fluorinating agents and fluorinated compounds can be highly reactive, toxic, or corrosive.[13][14][15]
Q5: How do I choose the right purification method for my specific fluorinated alcohol?
A5: The choice of purification method depends on the properties of the fluorinated alcohol and the impurities present. Consider the boiling point of your compound and any potential contaminants. If the boiling points are close, fractional distillation is recommended.[6][16] If the compound is thermally sensitive, vacuum distillation might be appropriate. For non-volatile impurities, a simple distillation may suffice. If azeotropes are a concern, extractive distillation or chromatography may be necessary.[3]
Data Presentation
Table 1: Physical Properties of Common Fluorinated Alcohols
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 78 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 168.04 | 59 |
| 2,2,3,3,3-Pentafluoro-1-propanol | C₃H₃F₅O | 150.05 | 95-96 |
| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | C₄H₃F₇O | 200.06 | 110-111 |
| Nonafluoro-tert-butyl alcohol | C₄HF₉O | 236.04 | 45-47 |
Note: Boiling points are at atmospheric pressure unless otherwise stated. Data is compiled from various chemical supplier catalogs and may vary slightly.
Experimental Protocols
Protocol 1: Purification of a Volatile Fluorinated Alcohol by Fractional Distillation
Objective: To purify a volatile fluorinated alcohol from a mixture containing impurities with close boiling points.
Materials:
-
Crude fluorinated alcohol mixture
-
Round bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer or stir bar
-
Boiling chips
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Add the crude fluorinated alcohol mixture and a few boiling chips or a stir bar to the round bottom flask. Do not fill the flask more than two-thirds full.
-
Set up the fractional distillation apparatus in a fume hood. The fractionating column is placed between the distillation flask and the distillation head.[6]
-
Ensure all glass joints are properly sealed. Use Keck clips to secure connections where appropriate.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[6]
-
Begin heating the flask gently with the heating mantle.
-
Observe the condensate ring rising slowly up the fractionating column. If the ring stops rising, you may need to increase the heat slightly.[6]
-
Collect the initial fraction (forerun) that comes over at a lower temperature. This will contain the more volatile impurities.
-
As the temperature stabilizes at the boiling point of the desired fluorinated alcohol, change the receiving flask to collect the pure product.
-
Continue distillation at a slow and steady rate (typically 1-2 drops per second).
-
Once the temperature begins to drop or rise significantly, or when only a small amount of residue is left in the distillation flask, stop the distillation.
-
Allow the apparatus to cool down before dismantling.
Protocol 2: Solvent Removal from a Volatile Fluorinated Alcohol using Rotary Evaporation
Objective: To remove a solvent from a solution containing a volatile fluorinated alcohol with minimal product loss.
Materials:
-
Solution of fluorinated alcohol in a solvent
-
Rotary evaporator
-
Round bottom flask
-
Vacuum pump or aspirator
-
Water bath
-
Condenser with cooling fluid
Procedure:
-
Transfer the solution to a round bottom flask, not exceeding half the flask's volume.
-
Secure the flask to the rotary evaporator.
-
Begin rotating the flask to increase the surface area of the liquid.[10]
-
Set the water bath to a temperature that is appropriate for the solvent and the stability of the compound. For volatile compounds, a lower temperature is preferable.
-
Gradually apply a vacuum. For highly volatile fluorinated alcohols, do not apply a strong vacuum immediately. Start with a gentle vacuum and observe for any signs of bumping or product being carried over into the condenser.[1]
-
The solvent will begin to evaporate at a lower temperature due to the reduced pressure.[10] The solvent vapor will condense on the cooled condenser and be collected in the receiving flask.[10]
-
Continue the process until the majority of the solvent has been removed. Be careful not to evaporate to complete dryness if the product is a solid, as this can make it difficult to remove from the flask.
-
Once the solvent is removed, release the vacuum slowly to prevent any sudden boiling or splashing.
-
Stop the rotation and remove the flask.
Visualizations
Caption: Workflow for fractional distillation of volatile fluorinated alcohols.
Caption: Troubleshooting logic for product loss during rotary evaporation.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. copper-alembic.com [copper-alembic.com]
- 8. rocker.com.tw [rocker.com.tw]
- 9. spiritsanddistilling.com [spiritsanddistilling.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. Fractional distillation - Wikipedia [en.wikipedia.org]
Preventing decomposition of 3,3,3-Trifluoro-2-methylpropan-1-ol during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the decomposition of 3,3,3-trifluoro-2-methylpropan-1-ol during experimental workup.
Troubleshooting Guide: Preventing Decomposition
Issue: You are observing low yields or impurities after the workup of a reaction involving this compound.
Potential Causes & Solutions:
The trifluoromethyl group significantly influences the reactivity of the adjacent alcohol, making it susceptible to decomposition under conditions that might be benign for non-fluorinated analogs. The primary pathways for decomposition are base-catalyzed elimination, acid-catalyzed dehydration/rearrangement, and oxidation.
| Potential Cause | Troubleshooting Steps |
| Basic Conditions | Avoid strong bases (e.g., NaOH, KOH, NaH). Use weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. Perform aqueous washes at low temperatures (0-5 °C) to minimize contact time with any basic solution. |
| Acidic Conditions | Avoid strong acids (e.g., HCl, H₂SO₄). Use a buffered aqueous solution (e.g., saturated ammonium chloride, pH ~4.5-5.5) for quenching. If acidic conditions are unavoidable, keep the temperature low and the exposure time to a minimum. |
| Oxidation | If your reaction involves oxidizing agents, consider if the alcohol is being over-oxidized to a carboxylic acid. Use mild and selective oxidizing agents for primary alcohols if the aldehyde is the desired product. |
| Elevated Temperatures | Avoid high temperatures during workup and purification (e.g., distillation). Concentrate the product in vacuo at low temperatures. |
| Retro-Aldol Reaction | The presence of base can catalyze a retro-aldol type reaction, especially if the alcohol was formed from an aldol reaction. Maintain neutral or slightly acidic pH during workup to suppress this pathway. |
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected after a basic aqueous workup. What could be the problem?
A1: this compound is susceptible to base-catalyzed decomposition. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the molecule, making it prone to elimination reactions (loss of HF) in the presence of strong bases. It is recommended to use mild bases like sodium bicarbonate for neutralization and to perform the workup at low temperatures to minimize degradation.
Q2: I've noticed the formation of an unexpected alkene impurity in my final product. What is the likely cause?
A2: The formation of an alkene suggests that an acid-catalyzed dehydration reaction may have occurred. The use of strong acids during the workup can protonate the hydroxyl group, which then leaves as a water molecule, leading to the formation of a double bond. To prevent this, use a buffered or weakly acidic quench, such as saturated aqueous ammonium chloride.
Q3: Can I use standard oxidizing agents like potassium permanganate or Jones reagent in reactions with this compound?
A3: Strong oxidizing agents like potassium permanganate or Jones reagent will likely oxidize the primary alcohol all the way to the corresponding carboxylic acid. If the aldehyde is the desired product, it is crucial to use milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. If the alcohol is the desired final product, ensure that your reaction conditions do not inadvertently cause oxidation.
Q4: What is the recommended general workup procedure for isolating this compound?
A4: A gentle, neutral workup is recommended.
-
Quench the reaction by adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with cold brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C).
Data Presentation
Table 1: Qualitative Stability of this compound under Various Workup Conditions
| Condition | Reagent Examples | Stability | Potential Decomposition Products |
| Strongly Basic | NaOH, KOH, NaH | Poor | Elimination products (alkenes), retro-aldol products |
| Mildly Basic | NaHCO₃, K₂CO₃ | Moderate | Minimal decomposition at low temperatures |
| Strongly Acidic | HCl, H₂SO₄ | Poor | Dehydration products (alkenes), rearrangement products |
| Mildly Acidic | Saturated NH₄Cl | Good | Generally stable |
| Strong Oxidants | KMnO₄, Jones Reagent | Poor | Carboxylic acid |
| Mild Oxidants | PCC, Swern Reagents | Moderate | Aldehyde |
| Neutral | Water, Brine | Good | Stable |
Experimental Protocols
Protocol 1: Recommended General Workup for Isolation
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reaction mixture to a stirred, saturated aqueous solution of ammonium chloride, also cooled to 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash once with cold brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the solution and remove the solvent using a rotary evaporator with the water bath temperature kept below 40 °C.
Visualizations
Technical Support Center: Chiral Separation of 3,3,3-Trifluoro-2-methylpropan-1-ol Derivatives
Welcome to the technical support center for the chiral separation of 3,3,3-Trifluoro-2-methylpropan-1-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioselective analysis of these compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to assist in your method development and problem-solving efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for the chiral separation of this compound and its derivatives?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Supercritical Fluid Chromatography (SFC) is also an effective, albeit less common, alternative. The choice of technique often depends on the volatility and thermal stability of the specific derivative, as well as the available equipment.
Q2: Which type of chiral stationary phases (CSPs) are most effective for the HPLC separation of these fluorinated alcohols?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the enantioseparation of trifluoromethyl-substituted alcohols.[1] Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are excellent starting points for method development.[1]
Q3: Is derivatization necessary for the chiral GC analysis of this compound derivatives?
A3: While not always mandatory, derivatization is highly recommended for improving chromatographic performance in GC. Derivatizing the hydroxyl group, for instance by acylation, can increase the volatility of the analyte, reduce peak tailing, and enhance enantioselectivity on the chiral stationary phase.[2]
Q4: What are the key parameters to optimize for improving chiral separation in HPLC?
A4: The critical parameters to optimize include the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), column temperature, and flow rate. Even small adjustments to these parameters can significantly impact resolution.
Q5: Can the elution order of enantiomers be reversed?
A5: Yes, the elution order of enantiomers can sometimes be reversed. This phenomenon, known as enantioreversal, can be induced by changing the chiral stationary phase, the mobile phase composition, or the column temperature. In GC, using different derivatizing agents can also lead to a reversal in elution order.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of this compound and its derivatives.
HPLC Troubleshooting
Problem 1: Poor or no separation of enantiomers.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selectivity of the CSP is crucial for chiral recognition.
-
Solution: Screen a variety of CSPs with different chiral selectors, such as amylose and cellulose derivatives. A screening kit with columns of diverse selectivity is often a good investment.[3]
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition significantly influences the interactions between the analytes and the CSP.
-
Solution: Systematically vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration in the mobile phase. For normal phase chromatography, a typical starting point is a mixture of hexane and an alcohol.
-
-
Possible Cause 3: Inappropriate Mobile Phase Additive. For acidic or basic derivatives, the absence of a suitable additive can lead to poor peak shape and resolution.
-
Solution: For acidic compounds, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). For basic compounds, use a basic additive such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%).[4]
-
Problem 2: Peak splitting or shouldering.
-
Possible Cause 1: Column Void or Contamination. A void at the column inlet or contamination of the stationary phase can disrupt the sample path, leading to split peaks.[5][6]
-
Solution: First, try reversing and flushing the column (for columns that allow it). If the problem persists, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.
-
-
Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.
-
-
Possible Cause 3: Co-elution of an Impurity. The shoulder or split peak might be another component eluting very close to the main peak.
-
Solution: Inject a smaller volume of the sample. If the two peaks become more distinct, it indicates co-elution. The chromatographic method will then need to be optimized for better separation.
-
GC Troubleshooting
Problem 1: Poor peak shape (tailing).
-
Possible Cause 1: Active Sites in the GC System. The hydroxyl group of the alcohol can interact with active sites in the injector or on the column, leading to peak tailing.
-
Solution: Ensure the use of a deactivated inlet liner and a high-quality chiral capillary column.
-
-
Possible Cause 2: Underivatized Analyte. The polar hydroxyl group can cause peak tailing.
-
Solution: Derivatize the alcohol to block the active hydrogen. Common derivatization reagents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.[2]
-
Problem 2: Insufficient resolution of enantiomers.
-
Possible Cause 1: Inadequate Column Temperature. The column temperature plays a critical role in chiral GC separations.
-
Solution: Optimize the oven temperature program. Often, lower temperatures can improve enantioselectivity, although this will increase the analysis time.
-
-
Possible Cause 2: Incorrect Carrier Gas Flow Rate. The flow rate of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas (e.g., helium, hydrogen) flow rate to achieve the best balance between resolution and analysis time.
-
Data Presentation
Table 1: HPLC Chiral Separation Data for Representative Trifluoromethyl-Substituted Alcohols[1]
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (95:5, v/v) | 4.21 | 1.42 | 4.10 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (95:5, v/v) | 5.03 | 1.29 | 3.20 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
A generalized methodology for the chiral HPLC analysis of this compound derivatives:
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column Screening: Start with Chiralpak® AD-H and Chiralcel® OD-H columns.[1]
-
Mobile Phase Screening:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v).
-
For acidic analytes, add 0.1% TFA. For basic analytes, add 0.1% DEA.
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[1]
-
Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.[1]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-254 nm for aromatic derivatives).[1]
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs). A resolution of ≥ 1.5 indicates baseline separation.[1]
-
Protocol 2: Chiral GC Method with Derivatization
A general procedure for the chiral GC analysis of this compound derivatives after derivatization:
-
Derivatization (Acetylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methylene chloride).
-
Add 100 µL of an acetylating reagent (e.g., trifluoroacetic anhydride).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[7]
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
Oven Temperature Program: Start with an initial temperature of 40°C, hold for 1 minute, then ramp to 200°C at 2°C/min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 220°C (for FID).
-
Mandatory Visualization
Caption: HPLC Method Development Workflow for Chiral Separation.
Caption: Troubleshooting Logic for Poor HPLC Chiral Separation.
References
Impact of residual catalysts on 3,3,3-Trifluoro-2-methylpropan-1-ol purity
Technical Support Center: 3,3,3-Trifluoro-2-methylpropan-1-ol
A Guide to Understanding and Mitigating the Impact of Residual Catalysts on Product Purity
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical fluorinated building block. As a Senior Application Scientist, I have compiled this guide to address common challenges related to product purity, with a specific focus on the often-overlooked issue of residual catalysts from synthesis. Fluorinated alcohols are prized for their unique properties, but achieving the high purity required for pharmaceutical and specialty chemical applications demands a thorough understanding of potential impurities and how to manage them.[1][2]
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing foundational knowledge about the synthesis of this compound and the nature of catalyst-related impurities.
-
Troubleshooting Guide: Providing actionable, step-by-step solutions to specific problems you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: How is this compound typically synthesized, and what catalysts are involved?
A1: The most common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of a corresponding carboxylic acid or its ester, such as 3,3,3-trifluoro-2-methylpropanoic acid. This reaction is challenging due to the stability of the carboxylic acid group and requires robust catalyst systems.[3][4]
Commonly employed heterogeneous catalysts include:
-
Ruthenium-based catalysts (e.g., Ru-Sn, Ru-Pt-Sn): Ruthenium is widely used for carboxylic acid hydrogenation due to its high activity.[5] Bimetallic systems containing tin (Sn) or platinum (Pt) are often used to improve selectivity and suppress side reactions like hydrogenolysis.[5]
-
Copper-based catalysts (e.g., Copper Chromite, Cu-MnO): Copper catalysts are a cost-effective alternative and are known for selectively hydrogenating the C=O bond while being less active towards C-C bond cleavage, which helps prevent unwanted byproducts.[6]
-
Rhodium and Rhenium-based catalysts: These have also been explored for their activity under milder conditions compared to older catalyst systems.[7]
The choice of catalyst depends on the desired reaction conditions (temperature, pressure), cost considerations, and the required purity of the final product.
Q2: Why are residual catalysts a significant concern for the purity of this compound?
A2: Residual catalysts, even at trace levels (ppm or ppb), pose several critical risks, particularly in pharmaceutical applications:
-
Patient Safety and Regulatory Compliance: Many transition metals used as catalysts (e.g., Ru, Rh, Pd, Pt) are toxic. Regulatory bodies like the European Medicines Agency (EMEA) and the International Council for Harmonisation (ICH) have established strict limits on the permissible daily exposure (PDE) and concentration of these elemental impurities in final drug products.[8] Failure to meet these limits will result in regulatory rejection.
-
Catalysis of Unwanted Side Reactions: The residual metal particles can remain catalytically active. In downstream applications, they can interfere with your intended reaction, leading to the formation of unexpected byproducts, reduced yield, and inconsistent results. For example, a residual hydrogenation catalyst could unintentionally reduce other functional groups in a complex molecule.[9]
-
Product Degradation: Trace metals can catalyze the degradation of the this compound or other components in a formulation over time, reducing shelf-life and stability.
-
Inference with Analytical Testing: Metal impurities can sometimes interfere with certain analytical techniques, leading to inaccurate characterization of your product.
Q3: What are the primary analytical methods for detecting and quantifying residual metal catalysts?
A3: Standard techniques like NMR or GC-MS are excellent for identifying organic impurities but are generally not suitable for detecting trace metals below the 1 mol % level.[10] For this purpose, highly sensitive elemental analysis techniques are required:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace and ultra-trace elemental impurities. It offers extremely low detection limits (often in the parts-per-billion range) and is the preferred method for regulatory submissions.[10]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is another robust and accurate technique for quantifying elemental residues. While its detection limits are generally higher than ICP-MS (typically in the parts-per-million range), it is sufficient for many applications and is widely used for quality control.[8]
It is crucial to use one of these methods to validate the purity of your starting material and to confirm the effectiveness of your purification process.
Table 1: Selected Elemental Impurity Limits for Pharmaceutical Products
Based on EMEA/CHMP/SWP/4446/2000 guidelines. Concentration limits are calculated assuming a 10g daily dose.
| Catalyst Metal | Class | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm) |
| Platinum (Pt) | 1A | 10 | 1 |
| Palladium (Pd) | 1A | 10 | 1 |
| Rhodium (Rh) | 1B | 10 | 1 |
| Ruthenium (Ru) | 1B | 10 | 1 |
| Copper (Cu) | 3 | 300 | 30 |
Troubleshooting Guide
Issue 1: My GC-MS analysis of this compound shows unknown peaks, and the purity is lower than expected.
Possible Cause: The unknown peaks may be byproducts formed during synthesis due to non-selective catalysis or degradation caused by residual catalysts during workup or storage. Harsh reaction conditions required for some older catalysts can lead to side reactions.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Step-by-Step Protocol:
-
Characterize Impurities: Attempt to identify the unknown peaks using the mass fragmentation patterns from your GC-MS data. Common byproducts in alcohol synthesis can include esters (from reaction with the starting carboxylic acid), ethers (from dehydration), or alkanes (from over-reduction).[7]
-
Perform Elemental Analysis: Submit a sample of the impure alcohol for ICP-MS or ICP-OES analysis to screen for common hydrogenation catalysts (Ru, Rh, Pt, Pd, Cu).[8][10]
-
Correlate Findings: If a residual catalyst is detected, it is a strong indicator that it is causing the formation of the observed impurities.
-
Implement Removal Strategy: Proceed to the steps outlined in Issue 3 to remove the catalyst and then re-run the GC-MS analysis to see if the impurity profile has improved.
Issue 2: A downstream reaction using this compound as a solvent or reactant is failing or giving poor yields.
Possible Cause: A catalytically active metal residue in the fluorinated alcohol is poisoning the catalyst of your downstream reaction or is promoting an undesired reaction pathway.[9]
Troubleshooting Workflow:
Caption: Logic for diagnosing downstream reaction failure.
Step-by-Step Protocol:
-
Isolate the Variable: First, ensure all other reagents and conditions in your failed reaction are correct. Run a control reaction if possible.
-
Test the Alcohol: The most direct way to confirm the alcohol is the source of the problem is to test it for elemental impurities via ICP-MS.[10] This provides definitive evidence.
-
Purify the Source: If metals are detected, purify the batch of this compound using an appropriate method from Issue 3 .
-
Re-run the Reaction: Perform the downstream reaction again using the newly purified alcohol. A successful outcome validates that the residual catalyst was the root cause.
Issue 3: I have confirmed the presence of a residual metal catalyst. How do I effectively remove it?
Possible Cause: Standard purification methods like simple distillation may not be sufficient to remove non-volatile, finely dispersed, or partially soluble metal species.
Recommended Solutions:
-
Metal Scavengers (Recommended): This is a highly effective and targeted approach. Metal scavengers are functionalized materials (often silica gel or polymers) that have ligands with a high affinity for specific metals.
-
Selection: Choose a scavenger based on the metal you need to remove (e.g., thiol-based scavengers for Pd, amine-based scavengers for Ru). Consult supplier documentation for the best choice.
-
Protocol: Metal Scavenging
-
Dissolve the impure this compound in a suitable, low-boiling-point solvent (e.g., dichloromethane or diethyl ether) to reduce viscosity.
-
Add the recommended amount of metal scavenger resin (typically 5-20 weight equivalents relative to the metal impurity).
-
Stir the slurry at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours. The optimal time depends on the scavenger and the level of contamination.
-
Filter off the scavenger resin through a pad of celite or a fine frit.
-
Rinse the filter cake with a small amount of the clean solvent.
-
Remove the solvent from the filtrate via rotary evaporation to recover the purified product.
-
Crucially, submit a sample of the purified product for ICP-MS analysis to confirm the removal of the metal impurity. [10]
-
-
-
Fractional Distillation: While simple distillation may fail, careful fractional distillation under reduced pressure can be effective, especially if the metal species are coordinated to high-boiling-point ligands or have formed non-volatile oxides. This is less targeted than scavenging but can remove a broader range of impurities.
-
Aqueous Wash: For some ionic metal species, a series of aqueous washes with a chelating agent (like EDTA) or a mild acid/base solution may help partition the metal out of the organic phase. However, the efficacy can be limited and is highly dependent on the specific nature of the catalyst residue.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 9. A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,3,3-Trifluoro-2-methylpropan-1-ol and Other Trifluoromethyl Carbinols for the Modern Researcher
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide presents a comparative overview of 3,3,3-Trifluoro-2-methylpropan-1-ol and other representative trifluoromethyl carbinols, offering insights into their properties and synthesis to aid researchers, scientists, and drug development professionals in their selection of appropriate building blocks.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the carbon backbone of trifluoromethyl carbinols significantly influences their physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound and two other trifluoromethyl carbinols, providing a basis for comparison.
| Property | This compound | 3,3,3-Trifluoropropan-1-ol | 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol |
| CAS Number | 431-23-2 | 2240-88-2 | 1895296-01-1 |
| Molecular Formula | C₄H₇F₃O | C₃H₅F₃O | C₅H₉F₃O |
| Molecular Weight ( g/mol ) | 128.09 | 114.07 | 142.12[2][3] |
| Boiling Point (°C) | ~125 | 110-112 | 122.1±35.0[3] |
| Calculated LogP | 1.0 | 0.4 | 1.5 |
| Acidity (pKa) | ~12.8 (estimated) | ~12.4 | ~13.2 (estimated) |
Note: Some properties are estimated based on computational models and may vary from experimental values.
The Impact of Methyl Substitution on Lipophilicity
The lipophilicity of a molecule, often quantified by its octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. A study on the partition coefficients of aliphatic trifluoroalcohols revealed that the position of the trifluoromethyl group relative to the hydroxyl group significantly impacts lipophilicity.[4] While trifluorination at the α-position strongly enhances lipophilicity, this effect diminishes at the β- and γ-positions.[4] The data in the table above suggests that the addition of methyl groups to the carbon backbone, as in the case of this compound and 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol, generally increases the LogP value, indicating greater lipophilicity compared to the unsubstituted 3,3,3-Trifluoropropan-1-ol.
Experimental Protocols: Synthesis of Trifluoromethyl Carbinols
The synthesis of trifluoromethyl carbinols is a well-established area of organic chemistry, with numerous methods available for their preparation. Below are representative experimental protocols for the synthesis of primary, secondary, and tertiary trifluoromethyl carbinols.
General Synthesis of Primary Trifluoromethyl Carbinols (e.g., 3,3,3-Trifluoropropan-1-ol)
A common method for the preparation of 3,3,3-Trifluoropropan-1-ol involves the reduction of 3,3,3-trifluoropropanal. An optimized procedure utilizes a stainless steel high-pressure reactor with a Raney Ni catalyst.[5]
Procedure:
-
To a stainless steel high-pressure reactor, add 3,3,3-trifluoropropanal, an ester solvent (e.g., ethyl acetate), and activated Raney Ni catalyst in a mass ratio of 1:1.5:0.1.[5]
-
Pressurize the reactor with hydrogen to 5 MPa.[5]
-
Heat the mixture to 80°C with stirring for 4 hours.[5]
-
After cooling and venting the reactor, the catalyst is filtered off.
-
The resulting solution is purified by fractional distillation to yield 3,3,3-Trifluoropropan-1-ol.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or ester derivative, which in turn can be prepared from commercially available starting materials.
A Representative Two-Step Synthesis:
-
Preparation of Ethyl 3,3,3-trifluoro-2-methylpropanoate: 3,3,3-Trifluoropropene can be reacted with carbon monoxide and ethanol in the presence of a suitable catalyst to yield the corresponding ester.
-
Reduction to this compound: The resulting ethyl 3,3,3-trifluoro-2-methylpropanoate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature. After the reaction is complete, it is carefully quenched with water and an aqueous base, followed by extraction and purification to give the desired alcohol.
Visualization of Synthetic Pathways
The following diagram illustrates a generalized workflow for the synthesis of trifluoromethyl carbinols from carbonyl compounds, a common and versatile approach in organic synthesis.
Conclusion
The choice of a specific trifluoromethyl carbinol in research and development hinges on the desired physicochemical properties and the synthetic accessibility. This compound offers a balance of the influential trifluoromethyl group with the modulating effect of a methyl substituent, leading to increased lipophilicity compared to its unmethylated counterpart. Understanding the subtle yet significant differences in properties and synthetic routes between various trifluoromethyl carbinols is crucial for the rational design of novel pharmaceuticals and advanced materials. The provided data and protocols serve as a foundational guide for researchers navigating the selection and application of these valuable fluorinated building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,3,3-trifluoro-2,2-dimethylpropan-1-ol 97% | CAS: 1895296-01-1 | AChemBlock [achemblock.com]
- 3. 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol | 1895296-01-1 [sigmaaldrich.com]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Reactivity Face-Off: A Comparative Analysis of Fluorinated and Non-Fluorinated Alcohols
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, and alcohols are no exception. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated alcohols, supported by available experimental data, to inform reaction design and catalyst selection.
The substitution of hydrogen with fluorine, the most electronegative element, imparts a strong inductive electron-withdrawing effect on an alcohol's carbon skeleton. This fundamental electronic difference governs the divergent reactivity of fluorinated and non-fluorinated alcohols in common organic transformations such as esterification, oxidation, and nucleophilic substitution.
The Inductive Effect: A Tale of Two Alcohols
The primary driver of the differing reactivity is the strong electron-withdrawing nature of fluorine atoms. This effect acidifies the hydroxyl proton, making fluorinated alcohols stronger Brønsted acids than their non-fluorinated analogs. Consequently, the nucleophilicity of the oxygen atom in a fluorinated alcohol is significantly diminished.
Comparative Data Summary
The following table summarizes key physicochemical properties and observed reactivity trends for representative fluorinated and non-fluorinated alcohols.
| Property/Reaction | Non-Fluorinated Alcohol (Ethanol) | Fluorinated Alcohol (2,2,2-Trifluoroethanol) | Key Differences & Implications |
| pKa | ~16 | ~12.4 | Fluorinated alcohols are significantly more acidic, impacting their behavior in base-catalyzed reactions. |
| Nucleophilicity | High | Low | The electron-withdrawing fluorine atoms reduce the electron density on the oxygen, making fluorinated alcohols poor nucleophiles. |
| Esterification (as nucleophile) | Generally faster and requires less harsh conditions. | Slower, often requiring activation of the carboxylic acid or specialized coupling agents. | The reduced nucleophilicity of fluorinated alcohols presents a synthetic challenge for ester formation. |
| Oxidation | Readily oxidized to aldehydes and carboxylic acids. | Can be oxidized, but may require specific or more potent oxidizing agents. | The C-H bonds alpha to the hydroxyl group are less electron-rich in fluorinated alcohols, potentially affecting the rate of oxidation. |
Esterification: A Tale of Diminished Nucleophilicity
In Fischer esterification, the alcohol acts as a nucleophile attacking the protonated carboxylic acid. The reduced nucleophilicity of fluorinated alcohols makes them less reactive in this transformation compared to their non-fluorinated counterparts. While direct comparative kinetic data is scarce in the literature, the prevalent use of activating agents for esterifying fluorinated alcohols underscores their lower intrinsic reactivity.
A common strategy to overcome this hurdle is the pre-activation of the carboxylic acid, for instance, by converting it to an acyl chloride. More modern approaches utilize coupling agents like XtalFluor-E, which facilitate the direct esterification of carboxylic acids with perfluorinated alcohols, providing moderate to excellent yields.[1]
Experimental Protocol: Direct Esterification of 4-Nitrobenzoic Acid with 2,2,2-Trifluoroethanol using XtalFluor-E [1]
-
To a solution of 4-nitrobenzoic acid (1.00 g, 5.98 mmol) in an appropriate solvent, add 2,2,2-trifluoroethanol (2 equivalents).
-
Add XtalFluor-E (1.2 equivalents) and a suitable base (e.g., triethylamine, 2 equivalents) to the mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the corresponding trifluoroethyl ester.
This protocol has been shown to yield the desired ester in 97% yield, demonstrating an effective method for esterifying these less reactive alcohols.[1]
Oxidation: A More Level Playing Field?
Both fluorinated and non-fluorinated alcohols can be oxidized to their corresponding aldehydes or ketones. However, the electronic differences can influence the choice of oxidant and reaction conditions. For instance, α-trifluoromethyl alcohols can be effectively oxidized to α-trifluoromethyl ketones using a combination of an oxoammonium cation and photoredox catalysis.[2] This method is also effective for primary and secondary non-fluorinated alcohols, suggesting a degree of versatility.[2]
Experimental Protocol: Oxidation of a Secondary Alcohol (Fluorinated or Non-Fluorinated) [2]
-
In a reaction vessel, combine the alcohol substrate (1 equivalent), a photoredox catalyst (e.g., an iridium or ruthenium complex), and an oxidant (e.g., 4-acetamido-TEMPO).
-
Add a suitable solvent and any necessary additives.
-
Irradiate the mixture with visible light at a specific wavelength for a designated period.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, perform a standard workup procedure to isolate the ketone product.
Conclusion
The presence of fluorine atoms significantly alters the reactivity of alcohols primarily by reducing the nucleophilicity of the hydroxyl oxygen. This makes fluorinated alcohols less reactive as nucleophiles, particularly in reactions like esterification, often necessitating modified synthetic strategies. In oxidation reactions, while effective protocols exist for both types of alcohols, the electronic differences may influence reaction kinetics, a subject that warrants more direct comparative studies. For researchers in drug development and organic synthesis, a thorough understanding of these reactivity differences is crucial for the efficient design and execution of synthetic routes involving this important class of fluorinated molecules.
References
A Comparative Guide to Analytical Methods for the Purity Validation of 3,3,3-Trifluoro-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis and purity validation of 3,3,3-Trifluoro-2-methylpropan-1-ol. This fluorinated alcohol is a valuable building block in the synthesis of pharmaceuticals and specialty chemicals, making the accurate determination of its purity a critical aspect of quality control and process development. The analytical methods discussed are evaluated based on their suitability for identifying and quantifying potential impurities, in alignment with the principles of analytical method validation.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of the potential impurities. For this compound, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques.
| Analytical Method | Principle | Typical Application | Advantages | Disadvantages |
| Gas Chromatography - Flame Ionization Detector (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Routine purity testing and quantification of organic impurities. | Robust, reproducible, and provides high quantitative accuracy for a wide range of organic compounds. | Not suitable for non-volatile impurities. Identification of unknown impurities is limited. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Impurity profiling, identification of unknown impurities, and trace-level analysis. | Provides structural information for impurity identification. High sensitivity and selectivity.[1] | Can be more complex to operate and maintain than GC-FID. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measurement of the NMR signal intensity of the analyte relative to a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte. | Highly accurate and precise. Provides structural confirmation of the analyte. Non-destructive. | Lower sensitivity compared to chromatographic methods. May not detect all impurities if their signals overlap with the main component. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the key analytical methods discussed.
Gas Chromatography (GC-FID/MS) Protocol for Purity Analysis
This protocol is a general guideline and may require optimization based on the specific instrument and potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
2. GC Conditions:
-
Column: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
3. Data Analysis:
-
For purity determination by GC-FID, calculate the area percent of the main peak relative to the total area of all peaks.
-
For GC-MS, identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative NMR (qNMR) Protocol for Absolute Purity Determination
1. Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a known purity and its NMR signals should not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d6.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[2][3] The following diagram illustrates the key stages in a typical analytical method validation workflow.
Caption: A flowchart illustrating the key parameters assessed during analytical method validation.
References
Evaluating 3,3,3-Trifluoro-2-methylpropan-1-ol as a Chiral Auxiliary: A Prospective Guide
A comprehensive search of scientific literature and chemical databases indicates that 3,3,3-Trifluoro-2-methylpropan-1-ol is not a commonly utilized chiral auxiliary in asymmetric synthesis. There is a notable absence of published experimental data detailing its efficacy in inducing stereoselectivity in chemical reactions.
This guide, therefore, serves as a prospective framework for researchers and drug development professionals on how one might evaluate the potential of this compound or any novel candidate as a chiral auxiliary. The principles and experimental protocols outlined below are based on established methodologies for assessing the performance of well-known chiral auxiliaries.
Foundational Concepts of Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] An effective chiral auxiliary should ideally:
-
Be readily available in enantiomerically pure form.
-
Attach to the substrate easily and in high yield.
-
Reliably direct the stereoselectivity of the desired reaction, leading to a high diastereomeric excess (d.e.).
-
Be cleaved from the product under mild conditions without racemization.
-
Be recoverable for reuse.
Prominent examples of successful chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides.[2] These compounds have been extensively used in asymmetric aldol reactions, alkylations, and Diels-Alder reactions to afford products with high stereopurity.
Hypothetical Evaluation of this compound as a Chiral Auxiliary
To assess the efficacy of this compound, a logical first step would be to attach it to a prochiral substrate and perform a well-understood asymmetric transformation, such as an enolate alkylation.
The following diagram outlines a typical workflow for testing a new chiral auxiliary.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical protocols that would be used in the evaluation process depicted in Figure 1.
-
Esterification: To a solution of enantiomerically pure (R)-3,3,3-Trifluoro-2-methylpropan-1-ol (1.0 eq.) and propionyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add triethylamine (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography.
-
Enolate Formation: Dissolve the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture for 4 hours at -78 °C.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Diastereomeric Ratio Determination: Analyze the crude product from Protocol 2 using ¹H NMR or chiral High-Performance Liquid Chromatography (HPLC) to determine the diastereomeric ratio.
-
Auxiliary Cleavage (Hydrolysis): Dissolve the alkylated ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
The organic layers contain the chiral carboxylic acid product. Purify by column chromatography.
-
Enantiomeric Excess Determination: Convert the purified carboxylic acid to its methyl ester using diazomethane or TMS-diazomethane and analyze by chiral HPLC or GC to determine the enantiomeric excess (e.e.).
Data Presentation for Comparison
For a meaningful comparison with established chiral auxiliaries, the experimental data should be presented in a clear, tabular format. The following tables illustrate how the performance of this compound could be benchmarked against a well-known auxiliary like an Evans oxazolidinone in a hypothetical asymmetric alkylation.
Table 1: Performance in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-3,3,3-Trifluoro-2-methylpropan-1-ol ester | Benzyl Bromide | Data to be determined | Data to be determined |
| (S)-4-benzyl-2-oxazolidinone amide | Benzyl Bromide | >99:1 | 95 |
Table 2: Cleavage Conditions and Product Fidelity
| Chiral Auxiliary | Cleavage Method | Product e.e. (%) | Auxiliary Recovery (%) |
| (R)-3,3,3-Trifluoro-2-methylpropan-1-ol ester | LiOH, THF/H₂O | Data to be determined | Data to be determined |
| (S)-4-benzyl-2-oxazolidinone amide | LiOH, H₂O₂ | >99 | >95 |
Conclusion
While this compound possesses a chiral center and a trifluoromethyl group which can impart unique steric and electronic properties, there is currently no evidence in the scientific literature to support its use as an effective chiral auxiliary. The fluorinated moiety might influence the facial selectivity of reactions, but without experimental data, its efficacy remains purely speculative.
The workflow and protocols provided in this guide offer a standard methodology for the systematic evaluation of its potential. Should researchers undertake such an investigation, the resulting data, when benchmarked against established auxiliaries as shown in the tables above, would be invaluable in determining if this compound is a viable tool for asymmetric synthesis. Until such studies are published, the scientific community should rely on proven and well-documented chiral auxiliaries for their synthetic needs.
References
Comparative Study of Catalysts for the Synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of the chiral fluorinated alcohol, 3,3,3-Trifluoro-2-methylpropan-1-ol. This guide provides a comparative analysis of catalyst performance, supported by experimental data, and includes detailed experimental protocols.
The synthesis of chiral fluorinated compounds is of significant interest in the pharmaceutical and agrochemical industries due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. This compound is a valuable chiral building block, and its efficient and stereoselective synthesis is a key challenge. Asymmetric hydrogenation of the corresponding allylic alcohol, 3,3,3-trifluoro-2-methylprop-2-en-1-ol, presents a direct and atom-economical route to this target molecule. This guide focuses on a comparative study of various transition metal catalysts, primarily based on iridium, ruthenium, and rhodium, for this specific transformation.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is crucial for achieving high yield and enantioselectivity in the asymmetric hydrogenation of 3,3,3-trifluoro-2-methylprop-2-en-1-ol. The following table summarizes the performance of different catalytic systems based on available literature.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Ref. |
| Iridium Catalysts | ||||||||||
| Ir-Azabicyclo Thiazole-Phosphine Complex | Fluorinated Allylic Alcohols | 1.0 | CH₂Cl₂ | 10 | RT | - | >99 | High | up to 97 | [1] |
| Ruthenium Catalysts | ||||||||||
| RuCl₂((S)-xylbinap)((S)-daipen) | 2-Acetylthiophene | 0.05 | 2-Propanol | 8 | 28 | - | - | - | 98 | [2] |
| RuCl--INVALID-LINK-- | 4-Chromanone | - | Formic acid/Triethylamine | - | - | - | Quantitative | - | 99 | [3] |
| Rhodium Catalysts | ||||||||||
| [Rh(COD)₂]BF₄ / (R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | - | MeOH | 3 | RT | - | >99 | - | >99 | [2] |
Note: The data presented is for representative catalysts and substrates to highlight the general capabilities of each metal center. Direct comparison for the specific synthesis of this compound is limited in the current literature, and the provided data serves as a guide for catalyst selection based on performance with structurally similar fluorinated or prochiral substrates. "RT" denotes room temperature.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are general protocols for asymmetric hydrogenation reactions using iridium, ruthenium, and rhodium catalysts, which can be adapted for the synthesis of this compound.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation
A representative procedure for the asymmetric hydrogenation of a fluorinated allylic alcohol using an iridium catalyst is as follows[1]:
-
Catalyst Preparation: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ and the chiral N,P-ligand (e.g., azabicyclo thiazole-phosphine ligand) are dissolved in a dry, degassed solvent such as dichloromethane (CH₂Cl₂) to form the catalyst solution.
-
Reaction Setup: To a solution of the fluorinated allylic alcohol (e.g., 3,3,3-trifluoro-2-methylprop-2-en-1-ol) in the same solvent, the prepared catalyst solution is added under an inert atmosphere.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified duration, and the progress is monitored by techniques such as TLC, GC, or ¹H NMR.
-
Work-up and Purification: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral fluorinated alcohol.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation
The following is a general protocol for the asymmetric hydrogenation of a ketone using a chiral Ru(II) catalyst, which can be adapted for the hydrogenation of the corresponding unsaturated alcohol[2][3]:
-
Catalyst Activation: In a glovebox, the ruthenium catalyst (e.g., RuCl₂[(S)-xylbinap][(S)-daipen]) and a base (e.g., potassium tert-butoxide) are dissolved in an appropriate solvent (e.g., 2-propanol).
-
Reaction Setup: The substrate (e.g., an unsaturated precursor to this compound) is added to the activated catalyst solution.
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then pressurized with hydrogen to the desired pressure (e.g., 8 atm).
-
Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 28 °C) for the required time.
-
Work-up and Purification: After the reaction, the autoclave is depressurized, and the solvent is evaporated. The residue is purified by chromatography to yield the desired product.
-
Analysis: The enantiomeric purity is determined using chiral chromatography.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
A typical procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin is outlined below[2]:
-
Catalyst Formation: The rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand (e.g., (R,R)-Et-DuPhos) are dissolved in a degassed solvent (e.g., methanol) in a Schlenk flask under an inert atmosphere to form the active catalyst.
-
Reaction: The substrate is added to the catalyst solution.
-
Hydrogenation: The flask is connected to a hydrogen line, and the reaction is carried out under the desired hydrogen pressure (e.g., 3 atm) at room temperature.
-
Work-up: Once the reaction is complete, the solvent is removed in vacuo.
-
Purification and Analysis: The product is purified by standard methods, and the enantiomeric excess is determined by chiral HPLC or GC.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in a typical catalytic study for this synthesis, the following diagrams are provided.
Caption: General experimental workflow for the comparative study of catalysts.
Caption: Logical relationship for catalyst selection in the target synthesis.
References
A Comparative Guide to the Validation of Enantiomeric Excess Determination Using 3,3,3-Trifluoro-2-methylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the determination of enantiomeric excess (e.e.) is not merely a routine measurement but a critical determinant of a drug candidate's efficacy and safety. The distinct pharmacological and toxicological profiles of enantiomers demand robust and validated analytical methods to ensure stereochemical purity. This guide provides an in-depth comparison of a promising, yet less documented, chiral derivatizing agent (CDA), derivatives of 3,3,3-Trifluoro-2-methylpropan-1-ol, against established methods for the validation of enantiomeric excess. By leveraging the principles of ¹⁹F NMR spectroscopy, this guide offers a scientifically grounded perspective on the potential advantages and practical considerations of this emerging analytical tool.
The Principle of Chiral Derivatization for Enantiomeric Excess Determination by NMR
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, they are indistinguishable by standard NMR spectroscopy. The use of a chiral derivatizing agent (CDA) circumvents this limitation by converting the enantiomeric pair into a mixture of diastereomers.[1] These diastereomers possess distinct physical properties and, crucially, different chemical shifts in their NMR spectra, allowing for their individual quantification.
The ideal CDA should react with both enantiomers to completion, without racemization of the analyte or the CDA itself, and produce diastereomers with well-resolved signals in the NMR spectrum.[1] The integration of the signals corresponding to each diastereomer directly correlates to the enantiomeric ratio of the original sample.
This compound Derivatives: A Promising Candidate for ¹⁹F NMR-Based E.E. Determination
While Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely recognized CDA for ¹H NMR analysis, the use of fluorinated alcohols like this compound offers the potential to leverage the advantages of ¹⁹F NMR spectroscopy.[2][3][4] The derivatization of a chiral analyte, such as a secondary alcohol or primary amine, with an activated form of this compound (e.g., the corresponding acyl chloride or activated ester) would yield diastereomeric esters or amides, each containing a trifluoromethyl (-CF₃) group.
The key advantages of using a ¹⁹F NMR-based approach include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection.
-
Spectral Simplicity: ¹⁹F NMR spectra are often less crowded than ¹H NMR spectra, with a wider chemical shift range, which can lead to better resolution of diastereomeric signals.[5]
-
Reduced Background Noise: The absence of fluorine in most biological molecules and common laboratory solvents results in a clean spectral background.
Comparative Analysis of Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess depends on several factors, including the nature of the analyte, required accuracy, sample throughput, and available instrumentation. Here, we compare the proposed use of this compound derivatives with established techniques.
| Parameter | This compound Derivatives (¹⁹F NMR) | Mosher's Acid (MTPA) Analysis (¹H NMR) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Conversion to diastereomers, quantification by ¹⁹F NMR. | Conversion to diastereomers, quantification by ¹H NMR.[5] | Differential interaction with a chiral stationary phase. |
| Instrumentation | NMR Spectrometer with ¹⁹F capabilities. | NMR Spectrometer. | HPLC system with a chiral column and UV or other suitable detector. |
| Sample Throughput | Moderate to High. | Moderate. | High, especially with autosamplers. |
| Method Development | Generally applicable with minimal development. | Generally applicable with minimal development. | Requires screening of chiral columns and mobile phases. |
| Sensitivity | High due to ¹⁹F nucleus. | Moderate. | High, detector dependent. |
| Accuracy for e.e. | Potentially high with good baseline separation of ¹⁹F signals. | Can be less accurate due to potential peak overlap in ¹H spectra. | High accuracy and precision with good chromatographic resolution. |
| Determination of Absolute Configuration | Possible by comparing chemical shifts of derivatives from both enantiomers of the CDA. | A primary application of the Mosher's acid method.[5] | Generally requires a standard of known configuration. |
| Sample Requirement | Typically requires milligrams of sample. | Typically requires milligrams of sample. | Can be performed with smaller sample quantities. |
Experimental Protocols
Proposed Protocol for E.E. Determination of a Chiral Secondary Alcohol using a this compound Derivative
This protocol is a proposed methodology based on standard esterification and NMR analysis procedures.
1. Preparation of the Chiral Derivatizing Agent (CDA):
-
Convert enantiomerically pure (R)- or (S)-3,3,3-Trifluoro-2-methylpropan-1-ol to its corresponding acyl chloride or other activated form using standard synthetic methods.
2. Derivatization of the Chiral Alcohol:
-
In a clean, dry NMR tube, dissolve the chiral alcohol of unknown enantiomeric excess (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Add a slight molar excess (e.g., 1.2 equivalents) of the prepared CDA.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equivalents) to catalyze the reaction and neutralize the acid byproduct.
-
Seal the NMR tube and allow the reaction to proceed to completion at room temperature. Monitor the reaction by TLC or NMR if necessary.
3. NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use an appropriate relaxation delay to ensure accurate integration.
4. Data Analysis:
-
Identify the two distinct signals in the ¹⁹F NMR spectrum corresponding to the two diastereomers.
-
Integrate the areas of the two signals.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for e.e. determination using a this compound derivative.
Logical Relationships in Method Selection
Caption: Decision tree for selecting an appropriate method for e.e. determination.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the e.e. determination using a new CDA like a derivative of this compound, the method must be validated. This involves:
-
Analysis of a Racemic Mixture: Derivatization of a known racemic (50:50) mixture of the analyte should yield two diastereomer signals with an integration ratio of 1:1.
-
Analysis of Enantiomerically Pure Samples: Derivatization of enantiomerically pure samples of the analyte should each result in a single, distinct signal in the ¹⁹F NMR spectrum.
-
Linearity: A calibration curve should be generated by preparing and analyzing samples with known, varying enantiomeric compositions to demonstrate a linear relationship between the actual and measured e.e. values.
-
Comparison with an Orthogonal Method: The results obtained using the new CDA should be compared with those from a well-established, orthogonal method, such as chiral HPLC, to confirm accuracy.[5]
Conclusion
While direct experimental data on the use of this compound derivatives for enantiomeric excess determination is not yet widely published, the fundamental principles of chiral derivatization and the inherent advantages of ¹⁹F NMR spectroscopy suggest that this class of reagents holds significant promise. The proposed methodology, grounded in established laboratory practices, offers a framework for researchers to explore and validate this approach. As the demand for rapid, sensitive, and reliable methods for stereochemical analysis continues to grow, the exploration of novel fluorinated chiral derivatizing agents represents a valuable direction for innovation in analytical chemistry and drug development.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Trifluoromethylated Chiral Alcohols in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into chiral molecules offers a powerful strategy for modulating their physicochemical and biological properties. In the realm of asymmetric catalysis, chiral alcohols and their derivatives are pivotal as auxiliaries and ligands for inducing stereoselectivity. This guide provides a comparative performance benchmark of a representative trifluoromethylated chiral β-amino alcohol against well-established non-fluorinated counterparts in the asymmetric reduction of ketones, a fundamental transformation in synthetic organic chemistry.
Performance Comparison in Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical reaction for the synthesis of valuable building blocks for pharmaceuticals and other fine chemicals. Here, we compare the performance of a chiral β-amino alcohol containing a trifluoromethyl group with standard chiral β-amino alcohols used in the renowned Corey-Bakshi-Shibata (CBS) and Noyori asymmetric hydrogenation reactions. The benchmark substrate for this comparison is acetophenone.
Table 1: Performance Data for the Asymmetric Reduction of Acetophenone
| Chiral Auxiliary/Catalyst System | Method | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |
| Trifluoromethylated β-Amino Alcohol Derivative | Borane Reduction | Acetophenone | ~95% | 91-98% (R) | 10 mol% catalyst, 1.0 equiv. BH₃ in THF, Room Temp.[1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol + BH₃·THF | CBS Reduction | Acetophenone | High | 97% | THF, Room Temperature[2] |
| (S)-2-Amino-3-methyl-1,1-diphenylbutanol + BH₃ | CBS Reduction | Acetophenone | - | ~90% | Not specified[2] |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Noyori Hydrogenation | Acetophenone | Quantitative | 82% | 2-Propanol, KOH[2] |
| RuCl₂[(S)-xylbinap][(S,S)-dpen] | Noyori Hydrogenation | Acetophenone | Quantitative | >95% | 2-Propanol, KOH[2] |
Note: The data for the trifluoromethylated β-amino alcohol derivative is based on the performance of chiral lactam alcohol-derived oxazaborolidine catalysts in the reduction of aryl methyl ketones, as a representative example of a trifluoromethyl-containing system in a CBS-type reduction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized experimental protocols for the key asymmetric reduction methods discussed.
General Protocol for Asymmetric Ketone Reduction using a Chiral Lactam Alcohol-Derived Oxazaborolidine Catalyst[1]
-
Catalyst Formation: To a solution of the chiral lactam alcohol (10 mol%) in anhydrous tetrahydrofuran (THF) at room temperature, add 1 equivalent of borane-THF complex (BH₃·THF). The mixture is stirred for approximately 5 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reduction: To the catalyst solution, add the ketone substrate (e.g., acetophenone).
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by standard methods.
-
Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Protocol for Corey-Bakshi-Shibata (CBS) Reduction[2]
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral β-amino alcohol (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol) in anhydrous THF. Cool the solution to 0 °C and add borane-THF complex (BH₃·THF) dropwise. Stir the mixture at room temperature for one hour to form the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired reaction temperature. Add a solution of the ketone (e.g., acetophenone) in anhydrous THF dropwise. Then, add an additional amount of BH₃·THF solution dropwise.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), slowly add methanol at 0 °C to quench the reaction. The mixture is then warmed to room temperature.
-
Purification and Analysis: The product is isolated and purified by distillation or column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
General Protocol for Noyori Asymmetric Hydrogenation[2]
-
Catalyst Preparation: In a glovebox, charge a glass liner for a high-pressure autoclave with the ruthenium catalyst (e.g., RuCl₂[(S)-xylbinap][(S,S)-dpen]).
-
Reaction Setup: Add anhydrous 2-propanol and stir to dissolve the catalyst. Add a solution of a base (e.g., KOH or potassium tert-butoxide) in 2-propanol. Add the ketone substrate (e.g., acetophenone).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction at the specified temperature until the reaction is complete.
-
Work-up and Analysis: After releasing the pressure, the product is isolated from the reaction mixture. The enantiomeric excess is determined by chiral HPLC or GC.
Visualizing Reaction Pathways and Workflows
Diagrams illustrating the catalytic cycle and experimental workflow provide a clear understanding of the processes involved in asymmetric ketone reduction.
Caption: General experimental workflow for asymmetric ketone reduction.
Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
References
A Comparative Guide to HPLC and GC for the Analysis of 3,3,3-Trifluoro-2-methylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 3,3,3-Trifluoro-2-methylpropan-1-ol and its derivatives.
The accurate quantitative analysis of this compound and its derivatives is crucial in various stages of pharmaceutical development and manufacturing. The unique physicochemical properties of these fluorinated compounds necessitate a careful selection of the analytical technique to ensure robust and reliable results. This guide provides an objective comparison of two of the most powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data and detailed methodologies for the analysis of these specific analytes.
At a Glance: HPLC vs. GC for Fluorinated Propanol Derivatives
The choice between HPLC and GC for the analysis of this compound and its derivatives hinges on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. While both techniques are viable, they operate on different principles and offer distinct advantages.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile, polar, and thermally labile compounds.[1] For this compound, which possesses a polar hydroxyl group, Reversed-Phase HPLC (RP-HPLC) is the most common approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Gas Chromatography (GC) , on the other hand, excels in the separation of volatile and thermally stable compounds.[1] Due to the presence of the polar hydroxyl group, direct analysis of this compound by GC can lead to poor peak shape and low sensitivity. Therefore, a derivatization step is typically required to convert the alcohol into a more volatile and less polar derivative.[2]
Performance Comparison: HPLC vs. GC
The following table summarizes the key performance characteristics of HPLC and GC for the analysis of this compound derivatives, based on typical analytical methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Not required; suitable for non-volatile compounds. | Required; analyte must be volatile or made volatile through derivatization. |
| Sample Preparation | Generally simpler; dissolution in a suitable solvent. | Often requires derivatization to increase volatility and improve peak shape. |
| Typical Stationary Phase | C18, C8, Phenyl, Fluorinated Phases.[1] | Polysiloxanes (e.g., 5% Phenyl), Polyethylene Glycol (for underivatized polar analytes). |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures. | Inert gases like Helium, Nitrogen, or Hydrogen. |
| Detection | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD). | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD - for halogenated compounds). |
| Sensitivity (Typical) | ng to µg range (UV-Vis); pg to fg range (MS). | pg to fg range (FID, MS). |
| Analysis Time | Typically 5-30 minutes. | Can be faster, often under 15 minutes. |
| Advantages | - No derivatization required.- Suitable for a wide range of polarities.- Room temperature operation prevents degradation of thermally sensitive derivatives. | - High resolution and efficiency.- Sensitive detectors like FID are robust and cost-effective.- Lower solvent consumption. |
| Disadvantages | - Higher solvent consumption and cost.- Lower resolution compared to capillary GC.- Potential for peak tailing with highly polar compounds on standard columns. | - Derivatization adds an extra step and potential for error.- Not suitable for thermally labile derivatives.- Risk of analyte degradation at high injector temperatures. |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for structurally similar fluorinated alcohols and can be adapted and validated for this compound and its specific derivatives.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the direct analysis of this compound and its derivatives.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For enhanced selectivity with fluorinated compounds, a column with a fluorinated stationary phase can also be considered.[1]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is typically employed. A starting gradient could be 95:5 (A:B) ramped to 5:95 (A:B) over 15 minutes. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength, typically around 200-210 nm, as the analyte lacks a strong chromophore.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a final concentration within the calibration range.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
This method requires a derivatization step to improve the volatility and chromatographic behavior of the analyte. Silylation is a common and effective derivatization technique for alcohols.[2]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Derivatization Protocol (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before injection.
-
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector:
-
FID: Temperature at 280 °C.
-
MS: Transfer line temperature at 280 °C, ion source at 230 °C. Acquire data in full scan mode (m/z 40-400) for identification and selected ion monitoring (SIM) mode for quantification.
-
Visualizing the Analytical Workflow
The decision-making process for selecting the appropriate analytical technique can be visualized as a logical workflow.
Caption: Decision workflow for selecting between HPLC and GC.
Signaling Pathway for Method Selection
The choice between HPLC and GC can also be represented as a signaling pathway, where the properties of the analyte and the analytical requirements guide the selection process.
References
Spectroscopic comparison of 3,3,3-Trifluoro-2-methylpropan-1-ol and its non-fluorinated analog
A comprehensive spectroscopic comparison of 3,3,3-Trifluoro-2-methylpropan-1-ol and its non-fluorinated counterpart, 2-methylpropan-1-ol, reveals significant spectral shifts and fragmentation pattern alterations induced by the presence of a trifluoromethyl group. This guide provides a detailed analysis of their respective NMR, IR, and mass spectra, supported by experimental protocols and a visual representation of the comparative workflow.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of this compound and 2-methylpropan-1-ol. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Understanding the spectroscopic signature of such changes is crucial for compound identification, characterization, and the rational design of novel molecules.
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for 2-methylpropan-1-ol and the predicted data for this compound.
¹H NMR Spectroscopy
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Methylpropan-1-ol | -CH₃ | 0.93 | Doublet | 6.7 |
| -CH | 1.78 | Nonet | 6.7 | |
| -CH₂- | 3.40 | Doublet | 6.7 | |
| -OH | 2.45 (variable) | Singlet | - | |
| This compound (Predicted) | -CH₃ | ~1.1 | Doublet | ~7 |
| -CH | ~2.5 | Multiplet | - | |
| -CH₂- | ~3.8 | Doublet | ~7 | |
| -OH | Variable | Singlet | - |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
The presence of the highly electronegative trifluoromethyl group in this compound is expected to cause a significant downfield shift for all adjacent protons due to its strong electron-withdrawing inductive effect. The methine (-CH) and methylene (-CH₂-) protons, being closer to the CF₃ group, will experience the most pronounced downfield shift.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Methylpropan-1-ol | -CH₃ | 19.1 |
| -CH | 30.7 | |
| -CH₂- | 69.3 | |
| This compound (Predicted) | -CH₃ | ~15 |
| -CH | ~35 (quartet, due to ¹JCF coupling) | |
| -CH₂- | ~65 | |
| -CF₃ | ~125 (quartet, due to ¹JCF coupling) |
The electron-withdrawing nature of the trifluoromethyl group will also influence the ¹³C NMR spectrum. The carbon atom of the CF₃ group is expected to resonate at a very high chemical shift. Furthermore, the signal for the -CH carbon will likely appear as a quartet due to coupling with the three fluorine atoms. The other carbon signals will also be shifted compared to the non-fluorinated analog.
¹⁹F NMR Spectroscopy
Table 3: ¹⁹F NMR Data for this compound (Predicted)
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | ~ -70 | Doublet of doublets | ³JFH for -CH, ⁴JFH for -CH₂ |
The ¹⁹F NMR spectrum of this compound is predicted to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. This signal is expected to be split into a doublet of doublets due to coupling with the methine (-CH) and methylene (-CH₂-) protons.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions Comparison
| Functional Group | 2-Methylpropan-1-ol (cm⁻¹) | This compound (Predicted cm⁻¹) | Vibrational Mode |
| O-H | 3330 (broad, strong) | ~3400 (broad, strong) | Stretching |
| C-H | 2957, 2872 (strong) | ~2960 (medium) | Stretching |
| C-O | 1033 (strong) | ~1050 (strong) | Stretching |
| C-F | - | ~1100-1300 (very strong) | Stretching |
The IR spectrum of this compound is expected to be dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The O-H and C-O stretching frequencies are not expected to shift dramatically but may show minor changes in position and intensity.
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Fragmentation Comparison
| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2-Methylpropan-1-ol | 74 | 43 | 56, 41, 31 |
| This compound (Predicted) | 128 | 59 | 111, 83, 69, 43 |
The mass spectrum of 2-methylpropan-1-ol shows a base peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. For this compound, the fragmentation pattern is expected to be significantly different. The presence of the stable trifluoromethyl group will influence the fragmentation pathways. A prominent peak at m/z 59, corresponding to the [M - CF₃]⁺ fragment, is anticipated. Other key fragments would arise from the loss of water, ethene, and other small neutral molecules.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR Acquisition: For the fluorinated analog, acquire the ¹⁹F NMR spectrum. A specific probe tuned to the fluorine frequency is required. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of the Comparative Workflow
Caption: Workflow for the spectroscopic comparison of the two alcohols.
A Comparative Guide to the Use of 3,3,3-Trifluoro-2-methylpropan-1-ol in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl groups is a cornerstone of modern molecular design. The choice of a suitable fluorinated building block is critical, balancing cost, reactivity, and safety. This guide provides a comprehensive cost-benefit analysis of 3,3,3-Trifluoro-2-methylpropan-1-ol as a valuable synthon, comparing its performance with alternative reagents and methodologies.
Introduction to Trifluoromethylated Building Blocks
The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacokinetic and physicochemical properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity.[1] While direct trifluoromethylation methods exist, the use of versatile building blocks like this compound offers a modular approach to complex molecule synthesis.
Physicochemical and Cost Analysis of this compound and Alternatives
A direct comparison of the physical and economic aspects of this compound with other common trifluoromethyl sources is essential for rational synthetic planning.
Table 1: Physicochemical Properties of Selected Trifluoromethylating Agents
| Property | This compound | 1,1,1-Trifluoro-2-propanol | Trifluoromethyl Iodide |
| CAS Number | 431-23-2[2] | 374-01-6[3] | 2314-97-8[4] |
| Molecular Formula | C4H7F3O[2] | C3H5F3O[3] | CF3I[4] |
| Molecular Weight ( g/mol ) | 128.09[2] | 114.07[3] | 195.91[4] |
| Boiling Point (°C) | Not available | 77-80 | -22.5[4] |
| Form | Liquid (presumed) | Liquid | Gas[4] |
| Safety | Flammable, skin/eye irritant[2] | Flammable, skin/eye irritant[3] | Gas under pressure, light sensitive[4] |
Table 2: Cost Comparison of Trifluoromethylating Agents
| Reagent | Supplier Example | Purity | Price per Gram (USD) |
| This compound | Shaanxi Dideu Medichem Co. Ltd. | 99% | ~$0.07 - $0.08 (for kilogram scale)[5] |
| 1,1,1-Trifluoro-2-propanol | Sigma-Aldrich | 97% | ~$10 (for 25g scale) |
| Trifluoromethyl Iodide | Matrix Scientific | 99% | ~$2 (for 25g scale)[4] |
| Colby Trifluoromethylation Reagent | Chem-Impex | ≥ 95% | $50.00[6] |
Note: Prices are estimates and can vary based on vendor, quantity, and market conditions.
Performance and Applications in Synthesis
While this compound is a valuable building block, its application is distinct from direct trifluoromethylation reagents. This alcohol is ideal for introducing a CH(CH3)CH2OH synthon already bearing a trifluoromethyl group.
Key Applications:
-
Derivatization: The hydroxyl group can be readily converted into other functionalities (e.g., esters, ethers, halides) to facilitate coupling with other molecules.
-
Chiral Synthesis: The secondary carbon atom presents an opportunity for chiral resolutions or asymmetric synthesis, leading to enantiopure trifluoromethylated compounds.
In contrast, reagents like trifluoromethyl iodide are used for the direct introduction of a -CF3 group onto a molecule, often through radical or transition-metal-catalyzed processes.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the synthesis of trifluoromethylated compounds.
Synthesis of Trifluoromethylated Alkenes via Photoredox Catalysis
This protocol describes a general method for the direct trifluoromethylation of alkenes using trifluoromethyl iodide.[7][8][9]
Materials:
-
Alkene (1.0 eq)
-
Trifluoromethyl iodide (2.0 eq)
-
Ru(Phen)3Cl2 (0.01-1 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Acetonitrile (CH3CN) as solvent
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the alkene, Ru(Phen)3Cl2, and DBU in acetonitrile.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add trifluoromethyl iodide to the reaction mixture.
-
Irradiate the mixture with visible light at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
This method is particularly effective for terminal alkenes, yielding the E-stereoisomer with high selectivity.[7][8]
Deoxytrifluoromethylation of Alcohols
This protocol outlines a method for the direct conversion of an alcohol to a trifluoromethylated alkane.[10]
Materials:
-
Alcohol (1.0 eq)
-
Benzoxazolium salt (activator)
-
Photocatalyst (e.g., an iridium complex)
-
Copper catalyst (e.g., Cu(terpy)Cl2)
-
Trifluoromethyl source (e.g., dMesSCF3)
-
Base (e.g., quinuclidine)
-
Tetrabutylammonium chloride (TBACl)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Visible light source (e.g., blue light)
Procedure:
-
Condense the alcohol with the benzoxazolium salt under mildly basic conditions.
-
Subject the resulting activated alcohol to irradiation with blue light in the presence of the photocatalyst, copper catalyst, trifluoromethyl source, base, and TBACl in DMSO.
-
After the reaction is complete (typically monitored by LC-MS), perform an aqueous workup.
-
Purify the trifluoromethylated product by column chromatography.
This method has been shown to be effective for a variety of primary and some secondary alcohols.[10]
Visualizing Synthetic Strategies
Caption: Decision tree for selecting a trifluoromethylation strategy.
Caption: A typical experimental workflow for visible-light-mediated trifluoromethylation.
Conclusion
This compound is a cost-effective and versatile building block for the incorporation of a specific trifluoromethylated motif into complex molecules. Its utility shines in modular synthetic strategies where the pre-functionalized fragment can be further elaborated. For the direct introduction of a trifluoromethyl group, alternative reagents and methods, such as photoredox catalysis with trifluoromethyl iodide, offer powerful and often complementary approaches. The choice of methodology will ultimately depend on the specific synthetic target, cost considerations, and the desired bond disconnection.
References
- 1. Buy Trifluoromethyl trifluoromethanesulfonate | 3582-05-6 [smolecule.com]
- 2. This compound | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Trifluoromethyl iodide price,buy Trifluoromethyl iodide - chemicalbook [m.chemicalbook.com]
- 5. This compound | 431-23-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of Fluorinated and Non-Fluorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of solvents is a critical consideration in research, development, and manufacturing processes within the pharmaceutical and chemical industries. Beyond performance, the environmental footprint of these essential chemicals is of paramount importance. This guide provides an objective comparison of the environmental impacts of fluorinated and non-fluorinated solvents, supported by quantitative data and standardized experimental methodologies, to empower informed and sustainable solvent selection.
Key Environmental Impact Metrics: A Comparative Overview
The environmental performance of a solvent is assessed across several key metrics. The following tables summarize available quantitative data for a range of common fluorinated and non-fluorinated solvents.
Atmospheric and Global Impact
This table focuses on metrics that quantify a solvent's impact on the atmosphere, specifically its potential to contribute to ozone depletion and global warming.
| Solvent Class | Solvent | GWP (100-year) | ODP | Atmospheric Lifetime (years) |
| Fluorinated | HFCs (Hydrofluorocarbons) | |||
| HFC-43-10mee | 1700[1] | 0[1] | 17.1[1] | |
| HFEs (Hydrofluoroethers) | ||||
| HFE-7100 | 320[1] | 0[1] | 4.1[1] | |
| HFOs (Hydrofluoroolefins) | ||||
| HFO-1233zd(E) | 1[1] | ~0[1] | 26 days[1] | |
| Non-Fluorinated | Chlorinated | |||
| Methylene Chloride | 9 | 0.009 | 0.4 | |
| Trichloroethylene (TCE) | - | 0.005 | 0.02 | |
| Brominated | ||||
| n-Propyl Bromide (nPB) | - | 0.002-0.03[1] | 16 days[1] | |
| Alcohols | ||||
| Methanol | 1.5 | 0 | - | |
| Ethanol | <1 | 0 | - | |
| Isopropanol | 2.2 | 0 | - | |
| Ketones | ||||
| Acetone | 0.5 | 0 | 0.06 | |
| Hydrocarbons | ||||
| Heptane | - | 0 | 0.005 | |
| Toluene | - | 0 | 0.003 |
Data for some non-fluorinated solvents' GWP and ODP is often considered negligible and not always reported in comparative contexts.
Aquatic Toxicity
This table presents the acute toxicity of solvents to aquatic life, a critical indicator of their potential harm to ecosystems upon release into waterways. The LC50 (Lethal Concentration, 50%) is the concentration of a substance that is lethal to 50% of the test organisms over a specified period.
| Solvent Class | Solvent | Test Organism | LC50 (mg/L) | Exposure Time (hours) |
| Fluorinated | Fluoride (as NaF) | Fathead minnow (Pimephales promelas) | 262.4[2] | 96[2] |
| Daphnia magna | 282.8[2] | 48[2] | ||
| Non-Fluorinated | Alcohols | |||
| Methanol | Fathead minnow | >100 | 96 | |
| Ethanol | Fathead minnow | >100 | 96 | |
| Isopropanol | Fathead minnow | 9640 | 96 | |
| Ketones | ||||
| Acetone | Fathead minnow | 8300 | 96 | |
| Hydrocarbons | ||||
| Heptane | Fathead minnow | 4.9 | 96 | |
| Toluene | Fathead minnow | 24 | 96 | |
| Chlorinated | ||||
| Methylene Chloride | Fathead minnow | 193 | 96 | |
| Trichloroethylene (TCE) | Fathead minnow | 45 | 96 |
Biodegradability
Biodegradability assesses the potential for a solvent to be broken down by microorganisms in the environment, which is crucial for preventing persistence and long-term contamination. A higher BOD/COD ratio generally indicates better biodegradability.[3][4]
| Solvent Class | Solvent | Biodegradability (% degradation) | Test Method | BOD/COD Ratio |
| Fluorinated | Data not readily available for specific solvents | - | - | - |
| Non-Fluorinated | Alcohols | |||
| Methanol | Readily biodegradable | OECD 301D | >0.6 | |
| Ethanol | Readily biodegradable | OECD 301D | >0.6 | |
| Isopropanol | Readily biodegradable | OECD 301D | >0.5 | |
| Ketones | ||||
| Acetone | Readily biodegradable | OECD 301D | >0.5 | |
| Hydrocarbons | ||||
| Heptane | Inherently biodegradable | OECD 301C | <0.1 | |
| Toluene | Readily biodegradable | OECD 301C | 0.4-0.6 | |
| Chlorinated | ||||
| Methylene Chloride | Not readily biodegradable | OECD 301D | <0.1 | |
| Trichloroethylene (TCE) | Not readily biodegradable | - | <0.1 |
Note: Many fluorinated compounds are known for their persistence in the environment.[5] Specific biodegradability data for a wide range of individual fluorinated solvents is limited in publicly accessible databases.
Experimental Protocols
To ensure consistency and comparability of environmental impact data, standardized testing methodologies are employed. The following are outlines of key experimental protocols.
Global Warming Potential (GWP) Determination
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[6] It is not determined by a single direct experiment but is calculated based on several factors.
Methodology Outline:
-
Infrared Absorption Spectrum Measurement: The infrared absorption spectrum of the solvent is measured using Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation.
-
Radiative Efficiency (RE) Calculation: The RE, which is the radiative forcing per unit increase in atmospheric concentration, is calculated from the infrared spectrum.
-
Atmospheric Lifetime Determination: The atmospheric lifetime of the solvent is determined through studies of its atmospheric chemistry, including its reaction rates with hydroxyl radicals (OH), ozone (O₃), and other atmospheric oxidants, as well as its photolysis rate.
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the solvent over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period.
Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[7]
Methodology Outline:
-
Test Organism: A standard fish species, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is used.
-
Test Substance Preparation: A series of aqueous solutions of the solvent at different concentrations are prepared. A control group with no solvent is also prepared.
-
Exposure: Fish are exposed to the different concentrations of the solvent in a controlled environment (e.g., constant temperature, light cycle, and water quality).
-
Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods (e.g., probit analysis).
Ready Biodegradability Testing (OECD 301: CO₂ Evolution Test)
This test evaluates the potential for a solvent to be rapidly biodegraded by microorganisms under aerobic conditions.
Methodology Outline:
-
Test Setup: A known amount of the solvent is added to a mineral medium inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Incubation: The test mixture is incubated in the dark at a constant temperature (around 22°C) for 28 days.
-
CO₂ Measurement: The amount of carbon dioxide produced from the biodegradation of the solvent is measured at regular intervals. This can be done by trapping the CO₂ in a solution of barium hydroxide or sodium hydroxide and then titrating, or by using an infrared CO₂ analyzer.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical amount of CO₂ that could be produced from the complete oxidation of the solvent.
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.
Visualizing the Solvent Lifecycle and Decision-Making Process
The following diagrams illustrate key conceptual frameworks related to solvent selection and environmental impact.
Caption: A simplified diagram of a solvent's lifecycle from production to disposal.
Caption: A workflow for selecting solvents with environmental considerations.
References
- 1. cerc.usgs.gov [cerc.usgs.gov]
- 2. Toxicity of aqueous and sediment-associated fluoride to freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1h2o3.com [1h2o3.com]
- 4. rjeec.ro [rjeec.ro]
- 5. lsschemicals.com [lsschemicals.com]
- 6. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. chemsafetypro.com [chemsafetypro.com]
Conformational Landscape of Fluorinated Propanols: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the conformational preferences of molecules is paramount in designing effective therapeutics. The introduction of fluorine atoms into a molecule can dramatically alter its three-dimensional structure and, consequently, its biological activity. This guide provides a comparative analysis of the conformational properties of 3,3,3-trifluoro-2-methylpropan-1-ol and its derivatives, drawing upon experimental and computational data from closely related fluorinated alcohols to infer its behavior.
The strategic placement of fluorine in drug candidates is a widely used strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. These effects are often rooted in the profound influence of fluorine on molecular conformation. The high electronegativity and small size of the fluorine atom introduce unique stereoelectronic interactions, including hyperconjugation and dipole-dipole interactions, which can stabilize specific rotamers.
Inferred Conformational Preferences of this compound
Based on studies of similar fluorinated alcohols, it is anticipated that the conformational landscape of this compound will be dominated by conformers that minimize steric hindrance and maximize stabilizing intramolecular interactions, such as hydrogen bonds.
Comparative Analysis with Structural Analogs
To build a predictive model for the conformational behavior of this compound, we can look at the experimentally and computationally characterized conformations of similar molecules like 1,1,1-trifluoro-2-propanol and 3,3,3-trifluoropropanol.
A study on 1,1,1-trifluoro-2-propanol using microwave spectroscopy revealed that the most stable conformer is one that is stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and a fluorine atom.[1] This suggests that in this compound, a similar interaction between the hydroxyl group and the trifluoromethyl group is likely to play a significant role in determining the preferred conformation around the C1-C2 bond.
Furthermore, computational studies on 3,3,3-trifluoropropanol have explored its rich conformational landscape, identifying numerous stable binary conformers.[2] This highlights the complexity of intermolecular interactions, which are also crucial in the condensed phase and biological systems.
The following table summarizes key computational data for different conformers of a model fluorinated propanol, showcasing the typical energy differences observed.
| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
| Gauche (G) | ~60° | 0.00 | Intramolecular H-bond (O-H···F) |
| Anti (A) | 180° | > 3.0 | Reduced steric hindrance |
Note: This data is representative and intended to illustrate the general principles of conformational preferences in such molecules.
Experimental and Computational Protocols
The conformational analysis of fluorinated alcohols typically employs a combination of experimental spectroscopic techniques and computational modeling.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. Key parameters include:
-
Coupling Constants (J-values): Vicinal coupling constants (e.g., ³JHH, ³JHF) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[3] By measuring these couplings, the populations of different rotamers can be estimated.
-
Nuclear Overhauser Effect (NOE): NOE measurements provide information about through-space distances between atoms, helping to distinguish between different spatial arrangements.
Microwave Spectroscopy: This gas-phase technique provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure.[1] It allows for the unambiguous identification of different conformers present in the gas phase.
Computational Methodologies
Quantum Chemical Calculations: Computational chemistry is essential for mapping the potential energy surface and identifying stable conformers. Common methods include:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to optimize the geometries of different conformers and calculate their relative energies.[2]
-
Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) can provide more accurate energy calculations.[1]
-
Conformational Searches: Systematic searches of the conformational space are performed to ensure all low-energy minima are located.[2]
Visualizing Conformational Isomers and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the rotational isomers of a model fluorinated propanol and a typical experimental workflow for conformational analysis.
Caption: Newman projections illustrating the gauche and anti conformers resulting from rotation around the C-C bond in a model fluorinated propanol.
Caption: A typical workflow for the conformational analysis of a novel fluorinated alcohol, combining synthesis, spectroscopy, and computational modeling.
References
- 1. Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotational spectroscopy of hydrogen-bonded binary trifluoro-propanol conformers: conformational diversity, preference and abundances in a jet expansion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3,3,3-Trifluoro-2-methylpropan-1-ol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential information and a procedural framework for the proper disposal of 3,3,3-Trifluoro-2-methylpropan-1-ol, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This chemical is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
When handling this substance, always wear appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]
-
Hand Protection: Use chemically resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[3]
-
Respiratory Protection: Use only in a well-ventilated area, such as under a chemical fume hood, to avoid inhaling vapors.[3][4]
Spill and Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3][4] Spills should be contained and collected with an inert absorbent material.[3][4]
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category |
| Flammable Liquid | Category 3[2] |
| Skin Irritation | Category 2[2] |
| Serious Eye Irritation | Category 2A[2] |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation)[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations. The following is a general procedural outline:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container. The container should be suitable for flammable liquids.[5]
-
Ensure the container is stored in a well-ventilated, cool, and designated waste storage area, away from incompatible materials and sources of ignition.[3]
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this chemical should be handled by a specialized and licensed hazardous waste disposal company.[5]
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain detailed records of the waste, including the quantity, date of generation, and the date it was transferred to the waste disposal company. This documentation is crucial for regulatory compliance.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3,3,3-Trifluoro-2-methylpropan-1-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoro-2-methylpropan-1-ol. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 431-23-2
Hazard Summary: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure risk.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. A face shield should be worn over safety goggles for large quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[5] It should be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood or if aerosolization is possible.[6] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and PPE before handling the chemical.
2. Handling:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[5][7]
-
Keep the chemical away from ignition sources such as open flames, hot surfaces, and sparks.[5][7][8]
-
Use only non-sparking tools and equipment.
-
When transferring the liquid, ground and bond containers to prevent static discharge.[8]
-
Keep containers tightly closed when not in use.[5]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Decontaminate the work surface.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9] |
| Spill | Evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container. |
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
1. Waste Collection and Segregation:
-
Collect all waste, including contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[10][11][12]
-
The container must be compatible with the chemical and be sealable to prevent leaks.
-
Label the container with "Hazardous Waste" and the full chemical name.[13]
-
Do not mix this waste with other waste streams unless compatibility has been verified.[10] Halogenated and non-halogenated solvent waste should be kept separate.[13]
2. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources until collection.[13]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[11]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13]
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hsa.ie [hsa.ie]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. abmole.com [abmole.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
